molecular formula C7H10N2O B1331165 4-Amino-2,6-dimethylpyridine 1-oxide CAS No. 3512-82-1

4-Amino-2,6-dimethylpyridine 1-oxide

Cat. No.: B1331165
CAS No.: 3512-82-1
M. Wt: 138.17 g/mol
InChI Key: XCPSKNPXGAXKLM-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylpyridine 1-oxide (CAS 3512-82-1) is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . This chemical is characterized as an N-oxide derivative of 4-Amino-2,6-dimethylpyridine, a modification that significantly alters its electronic properties, making it a more versatile intermediate in synthetic chemistry . Researchers value this compound for its potential as a key precursor or building block in the development of more complex molecules. Its structure, featuring both an amino group and an N-oxide functional group on a dimethylpyridine backbone, suggests utility in various fields. Potential research applications include serving as a ligand in coordination chemistry for catalyst design, or as a synthetic intermediate in pharmaceutical research for the creation of novel active compounds. To ensure product integrity, this material should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2,6-dimethylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPSKNPXGAXKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=N)C=C(N1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-82-1
Record name 4-Amino-2,6-dimethylpyridine N-oxide
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Record name 3512-82-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRT4RRR46R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a reliable synthetic pathway. The guide delves into the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical process parameters and safety considerations. The synthesis is approached as a multi-step process, commencing with the N-oxidation of 2,6-dimethylpyridine, followed by regioselective nitration at the 4-position, and concluding with the reduction of the nitro group to the desired amine. This guide aims to equip the reader with the necessary knowledge to confidently and safely execute the synthesis of this important molecule.

Introduction: The Significance of Substituted Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in various fields of chemistry, primarily due to their unique electronic properties and reactivity. The N-oxide functional group acts as an internal oxidizing agent and can also influence the regioselectivity of electrophilic substitution on the pyridine ring. This compound, the subject of this guide, is a particularly interesting molecule. The presence of the amino group at the 4-position, combined with the N-oxide functionality and the methyl groups at the 2- and 6-positions, imparts a unique combination of steric and electronic features. These characteristics make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.

The strategic placement of the amino and N-oxide groups can facilitate a range of chemical transformations, making this compound a versatile intermediate for further functionalization. This guide will focus on a robust and well-documented synthetic route to this compound, providing the necessary detail for its successful preparation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a three-step synthetic sequence starting from the readily available 2,6-dimethylpyridine (2,6-lutidine).

Retrosynthesis Target This compound Intermediate2 4-Nitro-2,6-dimethylpyridine 1-oxide Target->Intermediate2 Reduction Intermediate1 2,6-Dimethylpyridine 1-oxide Intermediate2->Intermediate1 Nitration StartingMaterial 2,6-Dimethylpyridine (2,6-Lutidine) Intermediate1->StartingMaterial N-Oxidation N_Oxidation cluster_0 2,6-Dimethylpyridine plus + 2,6-Dimethylpyridine->plus H2O2 / CH3COOH H₂O₂ / CH₃COOH plus->H2O2 / CH3COOH arrow H2O2 / CH3COOH->arrow 2,6-Dimethylpyridine 1-oxide arrow->2,6-Dimethylpyridine 1-oxide

Caption: N-Oxidation of 2,6-Dimethylpyridine.

Experimental Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylpyridine (10.7 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise. The addition should be controlled to maintain the reaction temperature below 70-80°C. An ice bath may be necessary for cooling.

  • Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium carbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude 2,6-dimethylpyridine 1-oxide as an oil or a low-melting solid. [1][2]

    Reagent Molar Mass ( g/mol ) Amount Moles
    2,6-Dimethylpyridine 107.15 10.7 g 0.1
    30% Hydrogen Peroxide 34.01 11.3 mL 0.1

    | Glacial Acetic Acid | 60.05 | 50 mL | - |

Table 1: Reagents for the N-Oxidation of 2,6-Dimethylpyridine.

Step 2: Nitration of 2,6-Dimethylpyridine 1-oxide to 4-Nitro-2,6-dimethylpyridine 1-oxide

The nitration of pyridine N-oxides typically occurs at the 4-position due to the electronic directing effect of the N-oxide group. A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent. [2]A safer and more environmentally friendly alternative involves the use of potassium nitrate in concentrated sulfuric acid. [3] Reaction Scheme:

Nitration cluster_0 2,6-Dimethylpyridine 1-oxide plus + 2,6-Dimethylpyridine 1-oxide->plus KNO3 / H2SO4 KNO₃ / H₂SO₄ plus->KNO3 / H2SO4 arrow KNO3 / H2SO4->arrow 4-Nitro-2,6-dimethylpyridine 1-oxide arrow->4-Nitro-2,6-dimethylpyridine 1-oxide

Caption: Nitration of 2,6-Dimethylpyridine 1-oxide.

Experimental Protocol:

  • Reagent Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 2,6-dimethylpyridine 1-oxide (12.3 g, 0.1 mol) and concentrated sulfuric acid (50 mL).

  • Nitrating Mixture Preparation: In a separate beaker, carefully dissolve potassium nitrate (10.1 g, 0.1 mol) in concentrated sulfuric acid (50 mL) with cooling in an ice bath.

  • Addition of Nitrating Agent: Cool the solution of 2,6-dimethylpyridine 1-oxide in sulfuric acid to 0-5°C using an ice-salt bath. Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g) with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a concentrated solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Filter the solid, wash it with cold water, and dry it. The crude product can be recrystallized from ethanol or a mixture of ethanol and water to afford pure 4-nitro-2,6-dimethylpyridine 1-oxide.

ReagentMolar Mass ( g/mol )AmountMoles
2,6-Dimethylpyridine 1-oxide123.1512.3 g0.1
Potassium Nitrate101.1010.1 g0.1
Concentrated Sulfuric Acid98.08100 mL-

Table 2: Reagents for the Nitration of 2,6-Dimethylpyridine 1-oxide.

Safety Note: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [3][4][5]

Step 3: Reduction of 4-Nitro-2,6-dimethylpyridine 1-oxide to this compound

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, including catalytic hydrogenation and reduction with metals in acidic media. A common and effective method is the use of tin(II) chloride in hydrochloric acid.

Reaction Scheme:

Reduction cluster_0 4-Nitro-2,6-dimethylpyridine 1-oxide plus + 4-Nitro-2,6-dimethylpyridine 1-oxide->plus SnCl2 / HCl SnCl₂ / HCl plus->SnCl2 / HCl arrow SnCl2 / HCl->arrow This compound arrow->this compound

Caption: Reduction of 4-Nitro-2,6-dimethylpyridine 1-oxide.

Experimental Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-2,6-dimethylpyridine 1-oxide (16.8 g, 0.1 mol) in concentrated hydrochloric acid (100 mL).

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) in portions. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralization and Isolation: Carefully neutralize the acidic solution by the slow addition of a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin hydroxides will form.

  • Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or chloroform (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to give the final product as a crystalline solid.

ReagentMolar Mass ( g/mol )AmountMoles
4-Nitro-2,6-dimethylpyridine 1-oxide168.1516.8 g0.1
Tin(II) chloride dihydrate225.6367.7 g0.3
Concentrated Hydrochloric Acid36.46100 mL-

Table 3: Reagents for the Reduction of 4-Nitro-2,6-dimethylpyridine 1-oxide.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

  • Molecular Formula: C₇H₁₀N₂O [6]* Molecular Weight: 138.17 g/mol [6]* Appearance: Typically a crystalline solid.

  • Solubility: Soluble in polar organic solvents.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing N-oxide group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and the N-O stretching of the N-oxide functionality.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,6-Dimethylpyridine: This starting material is flammable and harmful if swallowed or in contact with skin.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin burns and eye damage.

  • Nitrating Agents: Nitric acid and sulfuric acid are highly corrosive. Nitration reactions are energetic and require careful temperature control to prevent runaway reactions. [3][4][5]* 4-Nitro-2,6-dimethylpyridine 1-oxide: Nitroaromatic compounds can be toxic and potentially explosive. Handle with care and avoid heat and shock. [5]* Tin(II) Chloride and Hydrochloric Acid: These reagents are corrosive and should be handled with care.

Conclusion

The synthesis of this compound presented in this guide is a reliable and reproducible method that utilizes readily available starting materials and well-established chemical transformations. By following the detailed protocols and adhering to the safety precautions outlined, researchers can successfully prepare this valuable compound for their scientific endeavors. The strategic three-step approach of N-oxidation, nitration, and reduction provides a clear and logical pathway to the target molecule, highlighting the versatility of pyridine N-oxide chemistry in the construction of functionalized heterocyclic systems.

References

Sources

An In-depth Technical Guide to 4-Amino-2,6-dimethylpyridine 1-oxide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-2,6-dimethylpyridine 1-oxide, a heterocyclic compound of increasing interest to researchers and professionals in drug development and organic synthesis. This document delves into its core chemical properties, outlines a detailed synthetic pathway, explores its reactivity and potential applications, and provides essential safety and handling protocols.

Molecular Identity and Physicochemical Properties

This compound, also known as 4-amino-2,6-lutidine 1-oxide, is a substituted pyridine N-oxide. The presence of the N-oxide functionality, the amino group, and the methyl groups on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile chemical intermediate.

Structural Information:
  • Molecular Formula: C₇H₁₀N₂O[1][2][3]

  • Molecular Weight: 138.17 g/mol [1][2]

  • IUPAC Name: 1-hydroxy-2,6-dimethylpyridin-4-imine[1]

  • CAS Number: 3512-82-1[1][3]

  • SMILES: Cc1cc(cc(C)[n+]1[O-])N[2]

  • InChI Key: XUQWRJMJUREQLU-UHFFFAOYSA-N[2]

Physicochemical Data:

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Weight138.17 g/mol PubChem[1]
XLogP30.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count0PubChem[1]
Exact Mass138.079312947 DaPubChem[1]
Topological Polar Surface Area47.3 ŲPubChem[1]

While experimental data for solubility is limited, related compounds like 4-Amino-2,6-dimethylpyridine are described as slightly soluble in water[4].

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from 2,6-dimethylpyridine (2,6-lutidine). The general strategy involves the N-oxidation of the pyridine ring, followed by regioselective functionalization and subsequent transformation to introduce the amino group. A plausible and commonly employed synthetic route is outlined below.

Synthesis_Workflow cluster_0 Overall Synthesis Workflow Start 2,6-Dimethylpyridine Step1 Step 1: N-Oxidation Start->Step1 H₂O₂ / Acetic Acid Intermediate1 2,6-Dimethylpyridine 1-oxide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 H₂SO₄ / HNO₃ Intermediate2 2,6-Dimethyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 e.g., Fe/HCl or H₂/Pd-C End This compound Step3->End

Caption: A three-step workflow for the synthesis of this compound.

Experimental Protocol:

The following protocol is a representative procedure adapted from established methods for the synthesis of substituted pyridine N-oxides[5][6].

Step 1: Synthesis of 2,6-Dimethylpyridine 1-oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpyridine in glacial acetic acid.

  • Carefully add a 30-35% solution of hydrogen peroxide to the mixture in portions to control the exothermic reaction.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess acetic acid under reduced pressure.

  • Dissolve the residue in water and adjust the pH to be basic (pH > 8) using a suitable base like sodium carbonate.

  • Extract the aqueous solution with an organic solvent such as chloroform or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dimethylpyridine 1-oxide.

Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the 2,6-dimethylpyridine 1-oxide from the previous step to the cold sulfuric acid with continuous stirring.

  • To this solution, add fuming nitric acid dropwise, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 90-100°C and hold for a specified time, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base such as sodium carbonate or ammonium hydroxide, which will cause the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2,6-dimethyl-4-nitropyridine 1-oxide[7].

Step 3: Synthesis of this compound

  • Several methods can be employed for the reduction of the nitro group. A common method involves dissolving the 2,6-dimethyl-4-nitropyridine 1-oxide in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

  • Heat the reaction mixture if necessary and monitor its completion by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids.

  • Neutralize the filtrate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-O stretch, N-H vibrations of the amino group, and aromatic C-H and C=C bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound[8].

Reactivity and Synthetic Applications

Pyridine N-oxides are a versatile class of compounds in organic synthesis, and this compound is no exception. Its reactivity is governed by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing N-oxide moiety.

The N-oxide group serves multiple roles: it can act as an oxidizing agent, a ligand for metal complexes, and a directing group for electrophilic substitution on the pyridine ring[9][10]. The presence of the N-oxide activates the pyridine ring for certain reactions. Furthermore, recent research has highlighted the role of pyridine N-oxides in single-electron transfer chemistry, particularly in photoredox catalysis for C-H functionalization[10].

The amino group at the 4-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization. This dual functionality makes this compound a valuable building block for the synthesis of more complex heterocyclic systems.

Potential applications include its use as an intermediate in the synthesis of:

  • Pharmaceuticals: Substituted aminopyridines are known to be important scaffolds in medicinal chemistry, with applications as inhibitors for enzymes like inducible nitric oxide synthase (iNOS)[11][12][13].

  • Agrochemicals and Dyestuffs: The pyridine core is a common feature in various agrochemicals and dyes[4].

  • Energetic Materials: The introduction of nitro groups onto the pyridine N-oxide scaffold can lead to the formation of energetic materials[14][15].

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its precursors. The information below is a synthesis of safety data for related aminopyridine compounds and should be considered a guide. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Safety_Protocols cluster_0 Handling and Safety cluster_1 PPE Details cluster_2 First Aid Details Handling General Handling PPE Personal Protective Equipment Handling->PPE Requires FirstAid First Aid Measures Handling->FirstAid In case of exposure Storage Storage Handling->Storage After use Gloves Protective Gloves PPE->Gloves Clothing Protective Clothing PPE->Clothing Eyes Rinse with water PPE->Eyes Respiratory Ventilation/Respirator PPE->Respiratory FirstAid->Eyes Inhalation Move to fresh air FirstAid->Inhalation Skin Wash with soap and water FirstAid->Skin Ingestion Rinse mouth, seek medical attention FirstAid->Ingestion

Caption: Key safety protocols for handling this compound.

Precautionary Statements and Hazard Information:

While specific toxicity data for this compound is not detailed in the search results, related aminopyridines are classified as hazardous. For instance, 4-Amino-2,6-dimethylpyridine is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[4]. It is prudent to handle the N-oxide derivative with similar or greater caution.

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[16][17].

  • Personal Protective Equipment (PPE): Ensure adequate ventilation. Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat. If ventilation is inadequate, use a suitable respirator[17][18].

First-Aid Measures:
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[16][18].

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing[16][18].

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[16].

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[16][18].

Storage and Disposal:
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from strong oxidizing agents[4][16][18].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[16].

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. Retrieved from [Link]

  • Wang, R., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Zhang, J., et al. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials.
  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
  • CAS Common Chemistry. (n.d.). Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide. Retrieved from [Link]

  • Kakiuti, Y., & Murata, H. (1956). Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society.
  • Chemsrc. (n.d.). 4-Amino-2,5-lutidine 1-oxide. Retrieved from [Link]

  • Li, Z. (2020). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide.
  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).
  • Zhang, Y., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Amino-5-(trifluoromethyl)benzoic Acid: A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the chemical entity commonly known as 3-Amino-5-(trifluoromethyl)benzoic acid , corresponding to CAS Number 328-68-7 . The initial query for CAS Number 3512-82-1 points to a different, less-documented compound, 2,6-dimethyl-1-oxo-6H-pyridin-4-amine.[1][2] Given the context of researchers, scientists, and drug development professionals, this guide has been structured to provide an in-depth analysis of the significantly more researched and synthetically versatile 3-Amino-5-(trifluoromethyl)benzoic acid, a compound of high interest in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Synthons

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties.[3] It can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving membrane permeability and target binding affinity.[3]

3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7) has emerged as a critical trifluoromethyl-bearing building block.[4] Its unique trifunctional aromatic structure—featuring a carboxylic acid, an amino group, and a trifluoromethyl group—provides synthetic chemists with three distinct points for chemical modification. This versatility allows for its integration into a wide array of complex molecular architectures, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.[5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of its successful application. 3-Amino-5-(trifluoromethyl)benzoic acid is a white to light yellow crystalline solid, a physical characteristic that suggests a stable, well-ordered lattice structure.[5][6] Its stability at room temperature is a practical advantage, though it is known to decompose under high temperature or light, necessitating proper storage.[5]

Key quantitative data are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 328-68-7[7]
Molecular Formula C₈H₆F₃NO₂[6][7]
Molecular Weight 205.13 g/mol [6][7]
Appearance White to light yellow crystalline solid/powder[5][6]
Melting Point 141-146 °C[6][7][8]
Boiling Point 331.9 ± 42.0 °C (Predicted)[5]
Density 1.489 ± 0.06 g/cm³ (Predicted)[5]
pKa 3.93 ± 0.10 (Predicted)[5]
Solubility Soluble in acidic and alkaline solutions; slightly soluble in ethanol and ether; almost insoluble in water.[5]

Spectroscopic Profile for Compound Verification

Rigorous characterization is essential to confirm the identity and purity of any starting material. The spectroscopic signature of 3-Amino-5-(trifluoromethyl)benzoic acid is distinct.

  • Nuclear Magnetic Resonance (¹H-NMR): Proton NMR provides clear structural information. A representative spectrum in CDCl₃ would show broad peaks for the two amine protons (NH₂) between 4.00-6.00 ppm and three distinct single peaks in the aromatic region (7.10, 7.53, and 7.72 ppm) corresponding to the three protons on the benzene ring.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is defined by key functional group vibrations. Expect to see a broad peak around 3200–3600 cm⁻¹ for the O-H stretch of the carboxylic acid and N-H stretches of the amine. A sharp, strong peak will be present in the 1700–1750 cm⁻¹ region, characteristic of the C=O (carbonyl) stretch.[9] Strong C-F stretching bands from the -CF₃ group will also be prominent.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in a mass spectrum confirms the molecular weight of the compound. For C₈H₆F₃NO₂, this peak would be observed at an m/z of approximately 205.13.[6][9]

The combination of these techniques provides a robust, self-validating system for confirming the identity and assessing the purity of 3-Amino-5-(trifluoromethyl)benzoic acid before its use in synthesis.[6][9][10]

Synthesis and Manufacturing Pathways

The accessibility of 3-Amino-5-(trifluoromethyl)benzoic acid is due to well-established synthetic routes. The most common and scalable laboratory method involves the catalytic hydrogenation of its nitro precursor, 3-nitro-5-(trifluoromethyl)benzoic acid.[8] This approach is favored for its high yield and clean conversion.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a standard lab-scale synthesis.

Step 1: Reaction Setup

  • Charge a hydrogenation vessel with 3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent).

  • Add a suitable solvent, typically ethanol (EtOH), to create a suspension.[8]

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5% by weight of the starting material).[8]

Step 2: Hydrogenation

  • Seal the vessel and purge the atmosphere with an inert gas (e.g., Nitrogen or Argon).

  • Introduce hydrogen gas (H₂) at atmospheric pressure.[8]

  • Stir the reaction mixture vigorously at room temperature for approximately 7 hours or until reaction completion is confirmed by a suitable method (e.g., TLC or LC-MS).[8]

Step 3: Work-up and Isolation

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the Pd/C catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting solid is the target product, 3-amino-5-(trifluoromethyl)benzoic acid, which can be used directly or further purified by recrystallization if necessary. This process typically affords a high yield (approaching 100%).[8]

G cluster_synthesis Synthetic Workflow: Catalytic Hydrogenation start Start Material: 3-Nitro-5-(trifluoromethyl)benzoic acid reagents Reagents: 10% Pd/C, H₂ (1 atm), Ethanol start->reagents reaction Reaction Vessel Stir at RT, 7h start->reaction reagents->reaction filtration Filtration (Remove Pd/C catalyst) reaction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration product Final Product: 3-Amino-5-(trifluoromethyl)benzoic acid concentration->product

Caption: Workflow for the synthesis of 3-Amino-5-(trifluoromethyl)benzoic acid.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.

  • Carboxylic Acid Group (-COOH): This group is a versatile handle for forming amide and ester linkages, which are fundamental bonds in pharmaceuticals. It can be activated (e.g., to an acyl chloride) for nucleophilic substitution or directly coupled with amines or alcohols.[6][11]

  • Amino Group (-NH₂): The nucleophilic amino group readily undergoes acylation, alkylation, or can be used in coupling reactions to build more complex structures.[6] This site is often used to connect the benzoic acid core to other pharmacophores.

  • Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, such as nitration, although the positions are directed by the existing substituents.[6]

G cluster_reactions Key Synthetic Transformations main 3-Amino-5-(trifluoromethyl) benzoic Acid ester Ester Derivative main->ester + Alcohol, Acid Catalyst (Esterification) amide Amide Derivative main->amide + Amine, Coupling Agent (Amidation) acylated_amine N-Acyl Derivative main->acylated_amine + Acyl Chloride (Acylation) nitrated_ring Nitrated Derivative main->nitrated_ring + HNO₃/H₂SO₄ (Nitration)

Caption: Key reaction pathways for 3-Amino-5-(trifluoromethyl)benzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Amino-5-(trifluoromethyl)benzoic acid is demonstrated by its application as an intermediate in synthesizing biologically active molecules. Research indicates its derivatives possess a range of potential therapeutic activities.

  • Enzyme Inhibition: The scaffold has been identified as a potential core for kinase inhibitors, which are crucial in oncology and inflammatory disease research.[6]

  • Antimicrobial Agents: Studies have shown that compounds derived from this molecule exhibit antibacterial and antifungal properties against various pathogens.[6]

  • Anti-inflammatory and Anticoagulant Agents: It has been used as a starting material for the synthesis of compounds with potential anti-inflammatory and anticoagulant activities.[5]

  • CETP Inhibitors: Derivatives of the closely related 3,5-bis(trifluoromethyl)benzylamine have been synthesized and evaluated as potent Cholesteryl Ester Transfer Protein (CETP) inhibitors, a target for treating hyperlipidemia by raising HDL cholesterol.[12] This highlights the utility of the trifluoromethylphenyl motif in targeting protein-protein interactions.

The trifluoromethyl group is key to these applications. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a drug candidate's ability to cross cell membranes and bind to its target protein.[3]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

GHS Hazard Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[7][13]

  • Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[7][13]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[7]

Recommended Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[14][15]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN 166).[14]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[14]

  • Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[14]

  • Respiratory Protection: Avoid breathing dust.[14][15] If ventilation is inadequate, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[13][14]

  • Keep the container tightly closed and in a dark place, as the compound can be light-sensitive.[5][14]

  • Store away from incompatible materials such as strong oxidizing agents.[13][16]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[14][15]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][15]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]

Conclusion

3-Amino-5-(trifluoromethyl)benzoic acid is more than just a chemical intermediate; it is a strategic tool for molecular design in modern pharmaceutical and materials science. Its trifunctional nature provides a robust platform for synthetic diversification, while the embedded trifluoromethyl group offers a proven method for enhancing the drug-like properties of lead compounds. By understanding its core properties, synthesis, and reactivity, researchers can fully leverage this powerful building block to accelerate the discovery and development of next-generation therapeutics.

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An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of promising therapeutic candidates. Heterocyclic compounds, particularly N-oxides, present unique analytical challenges due to the influence of the N-O bond on the electronic and magnetic environment of the molecule.

This guide provides an in-depth, methodology-focused exploration of the structure elucidation of 4-Amino-2,6-dimethylpyridine 1-oxide. It is designed not as a rigid protocol, but as a framework for critical thinking in analytical chemistry. We will delve into the "why" behind the "how," explaining the causal links between experimental choices and the clarity of the resulting data. By integrating a suite of orthogonal analytical techniques, we will construct a self-validating system to confirm the molecule's identity and structure with the highest degree of confidence.

The Subject Molecule: this compound

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[1] The introduction of an N-oxide group significantly alters the parent molecule's properties, including its reactivity, basicity, and dipole moment.[2] These modifications make pyridine N-oxides versatile intermediates in organic synthesis and potential pharmacophores in medicinal chemistry.[3][4][5]

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[6][7]
Molecular Weight 138.17 g/mol [6][7]
IUPAC Name 2,6-dimethyl-1-oxido-pyridin-1-ium-4-amine[7]
CAS Number 3512-82-1[7]
SMILES Cc1cc(N)cc(C)[n+]1[O-][6]

The structure features a pyridine ring oxidized at the nitrogen atom, an amino group at the C4 position, and two methyl groups at the C2 and C6 positions. The N-O bond is dipolar, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This electronic feature is key to understanding its spectroscopic behavior.

Synthesis Pathway: A Prerequisite to Characterization

Understanding the synthesis of a compound provides crucial context for its structural analysis. This compound is typically prepared by the direct oxidation of its parent pyridine, 4-amino-2,6-dimethylpyridine. This transformation is a cornerstone of pyridine chemistry.[8]

The most common method involves using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[9] The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.

Synthesis_Workflow Parent 4-Amino-2,6-dimethylpyridine Product This compound Parent->Product Oxidation Reagent Oxidizing Agent (e.g., m-CPBA or H₂O₂/AcOH) Reagent->Product

Fig 1. General synthesis workflow for pyridine N-oxides.

A Multi-Pronged Approach to Structure Elucidation

Elucidation_Strategy cluster_preliminary Preliminary Analysis cluster_core Core Structural Detail cluster_definitive Definitive Confirmation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula NMR NMR Spectroscopy ¹H NMR ¹³C NMR 2D NMR (COSY, HSQC, HMBC) MS->NMR Confirms Formula IR Infrared (IR) Spectroscopy - Functional Groups (N-O, N-H, C-H) IR->NMR Confirms Groups XRAY {Single Crystal X-Ray Crystallography|- 3D Atomic Arrangement - Bond Lengths/Angles} NMR->XRAY Defines Connectivity for Solid-State Confirmation

Fig 2. Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The First Checkpoint

Causality: The initial goal is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a mass measurement with enough accuracy to deduce a unique elemental formula.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Expected Data & Interpretation: The analysis should yield a prominent ion corresponding to the protonated molecule.

Table 2: Predicted HRMS Data

IonCalculated m/z for [C₇H₁₁N₂O]⁺Observed m/zInterpretation
[M+H]⁺139.0866~139.0865Confirms the elemental formula C₇H₁₀N₂O.

The presence of this ion provides strong evidence for the successful synthesis of a compound with the correct molecular formula.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we are particularly interested in confirming the N-O bond of the N-oxide and the N-H bonds of the amino group.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum will display characteristic absorption bands that serve as fingerprints for the key functional groups.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)Confirms the presence of the amino group.[10]
3100 - 3000C-H stretch (aromatic)Pyridine RingIndicates the aromatic core.
2980 - 2850C-H stretch (aliphatic)Methyl (-CH₃)Confirms the methyl substituents.
1650 - 1600N-H bendPrimary Amine (-NH₂)Further evidence for the amino group.[10]
1600 - 1450C=C and C=N ring stretchingPyridine RingCharacteristic of the aromatic system.
1300 - 1200N-O stretchPyridine N-oxideCrucial band confirming the N-oxidation.[11]

The observation of a strong band around 1250 cm⁻¹ is highly diagnostic for the N-O stretching vibration, providing direct evidence that the oxidation was successful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structural picture.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Tuning: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature. Tune and match the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition: Acquire the ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

¹H NMR Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. Due to the molecule's C₂ symmetry, the two methyl groups are equivalent, and the two aromatic protons are equivalent.

  • Aromatic Protons (H3/H5): The N-oxide group strongly deshields the protons on the ring. These will appear as a singlet.

  • Amino Protons (-NH₂): These protons will appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

  • Methyl Protons (-CH₃): The two equivalent methyl groups at C2 and C6 will appear as a sharp singlet, integrating to 6 protons.

¹³C NMR Interpretation: The ¹³C NMR spectrum shows the number of distinct carbon environments. The N-oxide group significantly influences the chemical shifts of the ring carbons, particularly C2, C4, and C6.[12][13]

  • C2/C6: These carbons are directly attached to the positively charged nitrogen and are significantly deshielded.

  • C4: This carbon is attached to the electron-donating amino group and is also influenced by the N-oxide.

  • C3/C5: These carbons are less affected compared to the others.

  • Methyl Carbons: These will appear in the aliphatic region of the spectrum.

2D NMR: Assembling the Pieces

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom it is attached to. It allows for the unambiguous assignment of the H3/C3 and methyl proton/carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Crucial expected correlations include:

    • From the methyl protons to C2 and C3.

    • From the aromatic H3 proton to C2, C4, and C5.

Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom¹H Shift (ppm), Multiplicity, Int.¹³C Shift (ppm)HMBC Correlations from ¹H
-NH₂ ~4.5, br s, 2H-C4
C2/C6-CH₃ ~2.4, s, 6H~18C2, C3
H3/H5 ~6.4, s, 2H~108C2, C4, C5
C2/C6 -~148-
C4 -~155-

Note: Predicted shifts are based on data for similar substituted pyridine N-oxides and may vary slightly.[14] The combination of these NMR experiments allows for the complete and unambiguous assignment of every proton and carbon in the molecule, confirming the 4-amino-2,6-dimethyl substitution pattern on the pyridine 1-oxide core.

Single Crystal X-Ray Crystallography: The Ultimate Proof

Causality: While NMR provides the definitive structure in solution, X-ray crystallography provides an absolute, three-dimensional map of the atoms in the solid state.[15] It serves as the ultimate confirmation of the proposed structure, resolving any remaining ambiguity.

Experimental Protocol (High-Level Overview):

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters until the model best fits the experimental data.

Expected Data & Interpretation: The final refined structure will provide precise coordinates for every atom (excluding hydrogens, which are typically placed in calculated positions). This data confirms:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Geometry: Precise bond lengths and angles, confirming the planarity of the pyridine ring and the geometry of the substituents.[16]

  • Stereochemistry: Although not applicable here, it would define any stereocenters.

  • Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, showing hydrogen bonds and other interactions.[17][18]

The successful solution of the crystal structure is considered irrefutable proof of the molecular structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a systematic process of evidence accumulation. It begins with Mass Spectrometry to confirm the elemental formula, followed by Infrared Spectroscopy to identify key functional groups. The core of the elucidation is performed with a comprehensive suite of NMR experiments, which map the atomic connectivity. Finally, Single Crystal X-ray Crystallography can provide absolute, unambiguous confirmation of the three-dimensional structure. Each step in this workflow validates the last, building a robust and trustworthy structural assignment that can serve as a reliable foundation for future research and development.

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  • Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 330–334. Available from: [Link]

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  • Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. Available from: [Link]

  • Hadjiivanov, K. I., & Klissurski, D. G. (1996). In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: General considerations for the identification of acid sites on surfaces of finely divided metal oxides. Journal of the Chemical Society, Faraday Transactions, 92(12), 2205-2210. Available from: [Link]

  • Calhelha, R. C., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3374. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

  • Barlin, G. B., & Young, A. C. (1971). Syntheses of some pyrimidine N-oxides. Journal of the Chemical Society B: Physical Organic, 1675-1682. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. Available from: [Link]

Sources

Spectroscopic Data of 4-Amino-2,6-dimethylpyridine 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2,6-dimethylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay between the electron-donating amino group and the electron-withdrawing N-oxide functionality, make it a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the spectroscopic data of this compound, offering insights from a field-proven perspective to aid researchers in their synthetic and analytical endeavors.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will utilize predicted spectroscopic data, interpreted with reference to established principles and data from analogous compounds. This approach provides a robust framework for understanding the expected spectral characteristics of this compound.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first consider the molecular structure of this compound.

Molecular Structure of this compound N1 N+ O1 O- N1->O1 C2 C N1->C2 C6 C N1->C6 C3 C C2->C3 CH3_2 CH3 C2->CH3_2 CH3_6 CH3 C6->CH3_6 C4 C C3->C4 H3 H C3->H3 C5 C C5->C6 H5 H C5->H5 C4->C5 N2 NH2 C4->N2

Caption: Molecular structure of this compound.

The key structural features that will influence the spectroscopic data are:

  • The aromatic pyridine ring.

  • The N-oxide group, which significantly alters the electron distribution in the ring.

  • The amino group at the 4-position, a strong electron-donating group.

  • The two methyl groups at the 2- and 6-positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The predictions were generated using the online NMR prediction tool, NMRDB.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 7.2s2HH-3, H-5
~4.5 - 5.5br s2H-NH₂
~2.4s6H-CH₃ (at C2, C6)

Interpretation:

  • Aromatic Protons (H-3, H-5): Due to the molecule's C₂ symmetry, the two protons on the pyridine ring are chemically equivalent and are expected to appear as a single singlet. The electron-donating amino group and the electron-withdrawing N-oxide group both influence the chemical shift of these protons. The net effect is shielding compared to pyridine itself, but deshielding relative to the parent aniline, placing them in the ~6.8 - 7.2 ppm range.

  • Amino Protons (-NH₂): The protons of the amino group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can vary significantly depending on the solvent and concentration.

  • Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet at approximately 2.4 ppm.

Predicted ¹H NMR Assignments cluster_h1 ¹H NMR mol Structure H3_5 H-3, H-5 ~6.8 - 7.2 ppm (s, 2H) NH2 -NH₂ ~4.5 - 5.5 ppm (br s, 2H) CH3 -CH₃ ~2.4 ppm (s, 6H)

Caption: Predicted ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with only four distinct carbon signals expected.

Predicted Chemical Shift (δ, ppm)Assignment
~150 - 155C-4
~145 - 150C-2, C-6
~105 - 110C-3, C-5
~18 - 22-CH₃

Interpretation:

  • C-4: This carbon, directly attached to the amino group, is expected to be significantly shielded and will appear at the most downfield position in the aromatic region due to the deshielding effect of the N-oxide and the direct attachment to the electronegative nitrogen of the amino group.

  • C-2, C-6: These carbons, adjacent to the N-oxide and bearing the methyl groups, are also deshielded and will appear downfield.

  • C-3, C-5: These carbons are shielded by the electron-donating effect of the amino group and will appear at a higher field (more upfield) compared to the other aromatic carbons.

  • -CH₃: The methyl carbons will appear in the typical aliphatic region.

Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Tune the probe to the correct frequency for ¹H nuclei.

  • Acquisition:

    • Set the appropriate spectral width, typically from -2 to 12 ppm for a ¹H spectrum.

    • Set the number of scans (e.g., 8 or 16 for a concentrated sample) and a suitable relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric) of the primary amine
3100 - 3000WeakAromatic C-H stretch
2980 - 2850WeakAliphatic C-H stretch (methyl groups)
1650 - 1600StrongN-H bend (scissoring) of the primary amine
1600 - 1450Medium to StrongC=C and C=N ring stretching vibrations
1250 - 1200StrongN-O stretch of the N-oxide
1350 - 1250StrongAromatic C-N stretch

Interpretation:

  • N-H Stretching: The presence of a primary amine will be clearly indicated by two sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • Aromatic and Aliphatic C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to the methyl C-H bonds.

  • N-H Bending: A strong absorption around 1650-1600 cm⁻¹ is indicative of the N-H scissoring vibration of the primary amine.

  • Ring Vibrations: The aromatic ring will exhibit a series of characteristic C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.

  • N-O Stretching: A strong band in the 1250-1200 cm⁻¹ region is a key diagnostic for the N-oxide functionality.

  • C-N Stretching: The stretching vibration of the aromatic carbon to the amine nitrogen bond will appear as a strong band in the 1350-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

m/zPredicted Relative AbundanceAssignment
138High[M]⁺, Molecular ion
122High[M-O]⁺, Loss of an oxygen atom
121Medium[M-OH]⁺, Loss of a hydroxyl radical
107Medium[M-O-CH₃]⁺, Loss of oxygen and a methyl radical
93Medium[M-O-HCN]⁺, Loss of oxygen and hydrogen cyanide from the ring

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 138. The fragmentation of pyridine N-oxides is well-characterized and typically involves the following key pathways:

  • Loss of an Oxygen Atom ([M-O]⁺): This is a very common fragmentation pathway for N-oxides, resulting in a strong peak at m/z 122, corresponding to the 4-amino-2,6-dimethylpyridine radical cation.[3]

  • Loss of a Hydroxyl Radical ([M-OH]⁺): Rearrangement followed by the loss of a hydroxyl radical can lead to a peak at m/z 121.[3]

  • Subsequent Fragmentations: The [M-O]⁺ fragment can undergo further fragmentation typical of substituted pyridines, such as the loss of a methyl radical to give a peak at m/z 107, or the loss of HCN from the ring to produce a fragment at m/z 93.

Predicted Mass Spectrometry Fragmentation M [M]⁺ m/z 138 M_O [M-O]⁺ m/z 122 M->M_O -O M_OH [M-OH]⁺ m/z 121 M->M_OH -OH M_O_CH3 [M-O-CH₃]⁺ m/z 107 M_O->M_O_CH3 -CH₃ M_O_HCN [M-O-HCN]⁺ m/z 93 M_O->M_O_HCN -HCN

Sources

4-Amino-2,6-dimethylpyridine 1-oxide reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-2,6-dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document elucidates the intricate interplay of the N-oxide, amino, and dimethyl functionalities that govern its chemical behavior. Key reaction classes, including electrophilic substitutions, nucleophilic reactions, and transformations centered at the N-oxide group, are discussed in detail with mechanistic insights. Furthermore, this guide presents a thorough stability profile of the compound under various conditions and provides a validated experimental protocol for a representative transformation. This document is intended to serve as an authoritative resource for scientists leveraging this versatile molecule in complex synthetic endeavors.

Introduction

This compound, also known as 4-amino-2,6-lutidine N-oxide, is a substituted pyridine N-oxide of significant interest in the fields of pharmaceutical and agrochemical development.[1] Its structure is characterized by a pyridine ring oxidized at the nitrogen atom, a primary amino group at the C4 position, and two methyl groups at the C2 and C6 positions. This unique arrangement of functional groups imparts a nuanced reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.

The N-oxide functionality dramatically alters the electronic properties of the pyridine ring compared to its parent pyridine. It acts as a strong resonance-donating group, increasing electron density at the C2, C4, and C6 positions, thereby activating them towards electrophilic attack.[2][3] Simultaneously, the electronegative oxygen atom and the positively charged nitrogen atom influence the ring's susceptibility to nucleophilic reactions. This guide will explore the causality behind its reactivity and provide practical insights into its stability and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[4][5]
Molecular Weight 138.17 g/mol [4][5]
CAS Number 3512-82-1[4]
Appearance Solid / Crystalline Powder[6]
Topological Polar Surface Area 47.3 Ų[4]
XLogP3 0.6[4]
Synonyms 4-Amino-2,6-lutidine N-oxide, NSC 63055[4]

Synthesis Overview

The synthesis of this compound typically follows a multi-step pathway starting from the readily available 2,6-dimethylpyridine (2,6-lutidine). The general workflow involves three key transformations:

  • N-Oxidation: The pyridine nitrogen of 2,6-lutidine is oxidized to the corresponding N-oxide. This is commonly achieved using oxidizing agents such as hydrogen peroxide in an acidic medium like glacial acetic acid or with peracids like m-chloroperoxybenzoic acid (mCPBA).[2][7]

  • Nitration: The resulting 2,6-lutidine N-oxide is then nitrated. The N-oxide group directs the electrophilic nitration to the C4 position. This reaction is typically performed using a mixture of concentrated sulfuric acid and fuming nitric acid.[8]

  • Reduction: The final step is the reduction of the 4-nitro group to the desired 4-amino functionality. Various reducing agents can be employed, such as iron powder in acetic acid or catalytic hydrogenation.[9]

G A 2,6-Dimethylpyridine B 2,6-Lutidine N-oxide A->B N-Oxidation (e.g., H₂O₂/AcOH) C 2,6-Dimethyl-4-nitropyridine 1-oxide B->C Nitration (H₂SO₄/HNO₃) D This compound C->D Reduction (e.g., Fe/AcOH)

Caption: General synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is a product of the synergistic and sometimes competing effects of its three distinct functional groups.

Influence of Functional Groups
  • N-Oxide Group: As a resonance donor, the N-oxide pushes electron density into the ring, particularly at the C2, C4, and C6 positions. This activates the ring for electrophilic aromatic substitution (EAS). The oxygen atom itself is basic and nucleophilic, readily reacting with electrophiles like protons or acylating agents.[2][10]

  • Amino Group: The 4-amino group is a powerful activating, ortho-, para-directing group. Its strong electron-donating nature further enhances the electron density of the pyridine ring.

  • Methyl Groups: The 2,6-dimethyl groups are weakly activating, electron-donating groups. Critically, they provide significant steric hindrance around the C2 and C6 positions, which can influence the regioselectivity of incoming reagents.

Reactions at the Pyridine Ring (Electrophilic Aromatic Substitution)

Pyridine N-oxides are generally more reactive towards EAS than pyridine itself because the oxygen atom can donate electrons into the ring via resonance.[2] In this specific molecule, the C4 position is blocked by the amino group. The C2 and C6 positions are sterically hindered by the methyl groups. Therefore, electrophilic substitution occurs primarily at the C3 and C5 positions, which are electronically activated by both the N-oxide and the 4-amino group.

Note: The DOT script above is a conceptual representation. Actual image generation would require valid image URLs for chemical structures. Caption: Electronic activation of the pyridine ring by the N-oxide group.

Reactions of the N-Oxide Group

The N-oxide moiety is often the most reactive site, participating in several crucial transformations.

The removal of the N-oxide oxygen to yield the parent pyridine is a fundamental and synthetically valuable reaction. This unmasks the pyridine's natural electronic properties after it has served its purpose of directing substitution. A variety of methods are available, highlighting the versatility of this transformation.

  • Phosphorus Reagents: Trivalent phosphorus compounds like PCl₃ or P(OMe)₃ are classic reagents for deoxygenation, proceeding through the formation of a very stable P=O double bond.[11]

  • Catalytic Deoxygenation: Milder, catalytic methods are often preferred to enhance functional group tolerance. Palladium-catalyzed transfer deoxygenation using triethylamine as both a base and an oxygen acceptor is a highly efficient method.[12] Other methods include visible-light-mediated metallaphotoredox catalysis using Hantzsch esters as reductants.[13]

  • Photocatalysis: Rhenium-based photocatalysts can deoxygenate pyridine N-oxides under ambient conditions.[14] Similarly, TiO₂ photocatalysis in water with oxalic acid as a hydrogen source offers a green and efficient alternative.[15]

While the N-oxide activates the ring for electrophilic attack, it also renders the C2 and C6 positions susceptible to nucleophilic attack, especially after the oxygen atom is activated by an electrophile (e.g., an acylating agent).[3][11] However, in the case of this compound, the steric bulk of the methyl groups at C2 and C6 significantly hinders direct nucleophilic attack at these positions. Reactions with nucleophiles are more likely to proceed if a good leaving group is present at the C2 or C6 positions.

Reactions of the Amino Group

The 4-amino group can undergo typical reactions of an aromatic amine, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amide.

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[6] This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the C4 position, although this requires subsequent deoxygenation of the N-oxide.

Stability Profile

Understanding the stability of this compound is critical for its storage, handling, and application in multi-step syntheses.

ConditionStability AssessmentRemarks
Thermal Generally stable at ambient temperatures. Decomposition may occur at elevated temperatures. Compatibility studies on the related 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) show exothermic decomposition, suggesting caution with high heat.[16]Avoid excessive heat. Store in a cool place.
pH (Aqueous) More stable in neutral to basic conditions. Degradation is more efficient in acidic media. A study on 4-aminopyridine showed increased degradation at acidic pH (e.g., pH 3).[17]Use of strong acids should be carefully controlled, as protonation of the N-oxide can also alter reactivity.
Light Potential for photodegradation. Pyridine N-oxides can participate in photoinduced reactions.[18]Store in amber vials or in the dark to prevent decomposition.
Incompatibility Incompatible with strong oxidizing agents.[19] The N-oxide itself can act as an oxidant. Compatibility studies show that related compounds can be sensitive or incompatible with energetic materials like RDX, HMX, and TNT.[16]Store away from strong acids, bases, and oxidizing/reducing agents.

Storage Recommendations: Store in a cool, dry, well-ventilated area in a tightly sealed container.[19] Protect from light and moisture.

Experimental Protocol: Palladium-Catalyzed Deoxygenation

This protocol describes a reliable method for the deoxygenation of this compound to 4-Amino-2,6-dimethylpyridine, adapted from a procedure for related pyridine N-oxides.[12]

Objective: To efficiently remove the N-oxide oxygen while preserving the amino and methyl functionalities.

Materials:

  • This compound

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Microwave reactor vials

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add Palladium(II) acetate (0.03 mmol, 3 mol%) and dppf (0.033 mmol, 3.3 mol%).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (3 mL) followed by triethylamine (3.0 mmol, 3.0 equiv).

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the mixture to 150°C for 30 minutes with stirring.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by comparing the reaction mixture to a standard of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, rinsing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Amino-2,6-dimethylpyridine.

G start Start setup 1. Combine Reactants: - Substrate (1 equiv) - Pd(OAc)₂ (3 mol%) - dppf (3.3 mol%) - Et₃N (3 equiv) - MeCN start->setup react 2. Microwave Reaction (150°C, 30 min) setup->react workup 3. Cool & Filter (Remove Catalyst) react->workup extract 4. Concentrate & Extract (Ethyl Acetate / NaHCO₃ wash) workup->extract purify 5. Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify end Pure 4-Amino-2,6-dimethylpyridine purify->end

Caption: Experimental workflow for the Pd-catalyzed deoxygenation protocol.

Conclusion

This compound is a highly functionalized heterocyclic compound with a rich and predictable reactivity profile. The N-oxide group serves as a powerful synthetic handle, activating the ring for substitution and offering a pathway for deoxygenation to revert to the parent pyridine. Its reactivity is modulated by the strong electron-donating amino group and the sterically hindering methyl groups. While generally stable, its handling requires consideration of its sensitivity to acidic conditions, strong oxidizing agents, and potentially light. By understanding these principles, researchers can effectively employ this molecule as a strategic building block in the synthesis of novel pharmaceuticals and complex organic materials.

References

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  • Author Unknown. (n.d.). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PMC - NIH.
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  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
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  • ResearchGate. (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).
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A Technical Guide to Quantum Chemical Calculations for Aminopyridine N-Oxides: From First Principles to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for applying quantum chemical calculations to the study of aminopyridine N-oxides. Moving beyond a mere recitation of protocols, we delve into the causality behind methodological choices, ensuring a robust and validated approach to computational analysis. The unique electronic nature of aminopyridine N-oxides makes them compelling targets in medicinal chemistry, and understanding their properties at a quantum level is paramount for rational drug design.[1][2]

The Quantum Imperative for Aminopyridine N-Oxides

Aminopyridine N-oxides are a fascinating class of heterocyclic compounds. The introduction of the N-oxide functional group fundamentally alters the electronic landscape of the pyridine ring.[3] This creates a formally zwitterionic N+-O- dative bond, resulting in a high dipole moment, increased water solubility, and a unique reactivity profile compared to the parent pyridine.[4] These characteristics are central to their utility as pharmacophores and synthetic intermediates in drug development.[2][5]

Quantum mechanics (QM) provides the only pathway to accurately model the electronic structure, stability, and reactivity of these molecules from first principles.[6][7] Classical molecular mechanics methods often fail to capture the nuanced effects of electron delocalization and the distinct nature of the N-O bond. Through QM calculations, we can reliably predict:

  • Stable Geometries and Tautomeric Forms: Identify the lowest energy structure and the relative stability of potential tautomers.[8][9]

  • Electronic Properties: Map out electron density, orbital energies, and electrostatic potential to predict sites of reactivity.[10][11]

  • Spectroscopic Signatures: Calculate vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.[12]

  • Interaction Energetics: Provide accurate ligand parameters for advanced drug design applications like molecular docking and QSAR.[13][14]

Foundational Theory: Selecting the Right Tools

The accuracy of any quantum chemical study is contingent upon the selection of an appropriate theoretical method and basis set. For aminopyridine N-oxides, these choices must account for the polar N-O bond, the aromatic system, and the potential for hydrogen bonding from the amino group.

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) represents the optimal balance of computational cost and accuracy for systems of this size. Unlike more computationally expensive methods, DFT can be routinely applied to drug-sized molecules.

  • Recommended Functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a mainstay for decades. It provides excellent geometric predictions and is a reliable starting point for many systems.[8][9][15]

    • M06 (Minnesota 2006 family): The M06 suite of functionals, particularly M06-2X, often provides superior accuracy for non-covalent interactions and systems with complex electronic structures, which is relevant for potential dimerization or interactions within a protein active site.[4][16]

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules like aminopyridine N-oxides, which contain heteroatoms with lone pairs (N, O) and an acidic proton on the amino group, the choice is critical.

  • Pople Style Basis Sets:

    • 6-31G(d): A good starting point for initial geometry optimizations. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is essential for describing the non-spherical electron density in bonds like N-O.

    • 6-311++G(d,p): A highly recommended choice for final energy calculations and property analysis. The ++ adds diffuse functions to both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs, anions, and hydrogen bonds. The (p) adds polarization functions to hydrogen atoms, further improving the description of hydrogen bonding.[8][15]

The Core Computational Workflow: A Validated Protocol

A successful computational study follows a logical, self-validating workflow. Each step builds upon the last and includes checks to ensure the physical and chemical relevance of the results.

Experimental Protocol: Core Workflow
  • Initial Structure Generation: Construct the 3D structure of the desired aminopyridine N-oxide isomer using a molecular builder (e.g., GaussView, Avogadro). Ensure reasonable initial bond lengths and angles.

  • Geometry Optimization:

    • Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface.

    • Typical Method: B3LYP/6-31G(d).

    • Causality: This step is the most critical. All subsequent properties are dependent on having a correctly optimized, stable geometry. An unoptimized structure yields meaningless energy values and properties.

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d)).

    • Validation: A true minimum on the potential energy surface is confirmed by the absence of any imaginary frequencies in the output. The presence of one imaginary frequency indicates a transition state, while multiple imaginary frequencies point to a higher-order saddle point.

  • Refined Single-Point Energy Calculation:

    • Using the optimized geometry from Step 2, perform a single-point energy calculation with a larger, more robust basis set.

    • Typical Method: B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p).

    • Causality: This approach provides a more accurate electronic energy without the significant computational expense of re-optimizing the geometry with the larger basis set. This is based on the observation that geometries are often less sensitive to basis set size than energies are.

G cluster_workflow Core Computational Workflow start 1. Initial 3D Structure (Molecular Builder) opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq 3. Vibrational Frequency Analysis opt->freq check Validation: Zero Imaginary Frequencies? freq->check error Error: Not a Minimum (Re-evaluate Structure) check->error No sp 4. Refined Single-Point Energy & Property Calculations (e.g., B3LYP/6-311++G(d,p)) check->sp Yes error->start results Analyzable Data (Energies, Orbitals, Charges) sp->results

Caption: A validated workflow for quantum chemical calculations.

Probing Molecular Properties and Reactivity

With a validated structure, we can now extract a wealth of chemical information.

Tautomerism: The Quest for the Dominant Species

2-Aminopyridine N-oxides can exist in equilibrium between the amino form and an imino tautomer. As their biological activities can differ, identifying the most stable tautomer is crucial.

  • Computational Approach:

    • Optimize the geometry of each tautomer independently using the core workflow.

    • Compare their final electronic energies (including zero-point vibrational energy correction, ZPVE). The tautomer with the lower energy is the more stable species.

  • Insights: Studies on related 2-aminopyridines have shown the canonical amino structure to be significantly more stable than the imino form, often by more than 10 kcal/mol.[8][9][17] Calculating the transition state between them can also reveal the kinetic barrier to interconversion.

G Tautomeric equilibrium in 2-aminopyridine N-oxide. T1 Amino Tautomer (More Stable) TS Transition State T1->TS T2 Imino Tautomer (Less Stable) TS->T2

Caption: Tautomers of 2-aminopyridine N-oxide.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between these orbitals correlates with chemical stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.[10][18]

An MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface.

  • Red Regions (Negative Potential): Electron-rich areas, such as the N-oxide oxygen, are prime targets for hydrogen bond donors and electrophiles.

  • Blue Regions (Positive Potential): Electron-poor areas, like the hydrogens of the amino group, are sites for nucleophilic attack or hydrogen bond acceptance.

NBO analysis goes beyond surface visuals to quantify charge distribution and bonding interactions.[10]

  • Atomic Charges: Provides a more quantitative measure of the charge on each atom than MEP, confirming the highly negative charge on the N-oxide oxygen and the positive charge on the ring nitrogen.

  • Hyperconjugation: It can reveal stabilizing interactions, such as the delocalization of the oxygen lone pairs into the antibonding orbitals of the pyridine ring, which contributes to the stability of the molecule.[18][19]

Tabulated Data Example

Summarizing key quantitative data in a table allows for clear comparison and reporting.

PropertyMethod: B3LYP/6-311++G(d,p)Interpretation
N-O Bond Length~1.25 - 1.30 ÅShorter than a typical N-O single bond, indicating partial double bond character.[16]
Dipole Moment> 4.0 DebyeConfirms the highly polar, zwitterionic nature of the N-O bond.[4]
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
NBO Charge (Oxygen)-0.75 eConfirms a significant negative charge localization on the N-oxide oxygen.

Bridging Theory and Application in Drug Design

The ultimate goal for many researchers is to apply these computational insights to the drug discovery pipeline.[20] QM calculations provide high-quality data that elevates the predictive power of subsequent design stages.[13][14]

  • Quantitative Structure-Activity Relationships (QSAR): Calculated properties like HOMO/LUMO energies, dipole moment, and atomic charges serve as powerful electronic descriptors in QSAR models.[6] These descriptors can establish a mathematical relationship between the molecular structure and its biological activity, allowing for the prediction of the activity of new, unsynthesized analogues.

  • Molecular Docking: The accuracy of molecular docking simulations, which predict how a ligand binds to a protein's active site, is highly dependent on the quality of the input ligand structure and charges.[7] Using a QM-optimized geometry and QM-derived atomic charges (like those from NBO or MEP fitting) provides a more physically realistic representation of the ligand than standard force-field parameters, leading to more reliable predictions of binding poses and affinities.

G cluster_dd Role of QM in the Drug Design Pipeline qm Quantum Mechanics (Aminopyridine N-Oxide) desc Calculate QM Descriptors: • Optimized Geometry • Atomic Charges • Orbital Energies (HOMO/LUMO) • Dipole Moment qm->desc qsar QSAR Modeling desc->qsar Electronic Descriptors docking Molecular Docking desc->docking Accurate Ligand Parameters activity Predict Biological Activity qsar->activity binding Predict Binding Affinity & Pose docking->binding

Caption: Integration of QM calculations into drug design workflows.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, are an indispensable tool for the modern medicinal chemist studying aminopyridine N-oxides. By following a structured and self-validating workflow, researchers can move beyond simple energy calculations to a deep understanding of molecular structure, stability, and electronic properties. These fundamental insights provide a rational basis for interpreting experimental data, predicting reactivity, and ultimately, designing more effective and targeted therapeutic agents.

References

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. (n.d.). National Institutes of Health.
  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (2015, October 9). National Institutes of Health.
  • (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (n.d.). ResearchGate.
  • Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine. (2023, February 14). National Institutes of Health.
  • comparative DFT studies of substituted pyridine N-oxides. (n.d.). Benchchem.
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  • Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. (n.d.). ResearchGate.
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  • The role of quantum Mechanics in revolutionizing drug discovery. (n.d.). IJIRT.
  • Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. (n.d.). Unknown Source.
  • Accepted Manuscript. (n.d.). RSC Publishing.
  • Quantum mechanics implementation in drug-design workflows: does it really help?. (n.d.). National Institutes of Health.
  • The application of quantum mechanics in structure-based drug design. (n.d.). ResearchGate.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (n.d.). MDPI.
  • DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. (2019, February 8). ResearchGate.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health.
  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. (2014, March 7). PubMed.
  • Diversity of Reactions of Isomeric AminopyridineN-Oxides with Chloronitropyridines. (n.d.). Unknown Source.

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Introduction: The Unique Character of the Pyridine N-Oxide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Substituted Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Pyridine N-oxides are a class of heterocyclic compounds that represent more than a simple derivative of their parent pyridines. The introduction of the N-oxide functional group—a formally zwitterionic, dative N-O bond—profoundly alters the electronic landscape of the aromatic ring, unlocking a versatile reactivity profile that has been extensively leveraged in organic synthesis and medicinal chemistry.[1][2][3] Unlike the relatively electron-deficient and unreactive pyridine ring, the N-oxide is activated towards both electrophilic and nucleophilic substitution, making it a powerful synthetic intermediate.[1][3][4][5]

This guide provides an in-depth exploration of the electronic properties of the pyridine N-oxide core, the nuanced ways in which substituents modulate these properties, and the practical implications for chemical synthesis and rational drug design.

The Electronic Core: Understanding the N→O Dative Bond

The properties of pyridine N-oxide are rooted in the electronic nature of the N-O bond. This bond is highly polar and can be described by several resonance structures that delocalize the negative charge from the oxygen atom onto the ortho (C2, C6) and para (C4) positions of the pyridine ring.[6][7] This delocalization has two major consequences:

  • Increased Electron Density: It enriches the electron density of the ring, particularly at the C2, C4, and C6 positions. This makes the ring more susceptible to electrophilic attack compared to pyridine itself.[5][6]

  • Electrophilic Ring Positions: The formal positive charge on the nitrogen atom renders the adjacent C2 and C6 positions electrophilic, facilitating nucleophilic attack, a reaction that is difficult to achieve with standard pyridines.[8]

This dual reactivity makes the pyridine N-oxide a uniquely versatile synthetic tool.[4]

Caption: Key resonance structures illustrating electron delocalization in pyridine N-oxide.

The introduction of the N-oxide moiety also significantly alters the molecule's physicochemical properties. It possesses a much higher dipole moment (approx. 4.37 D) than pyridine (approx. 2.03 D) and is a considerably weaker base (pKa ≈ 0.79 for the conjugate acid vs. ≈ 5.2 for pyridinium).[8] This high polarity is a critical feature exploited in drug design to enhance aqueous solubility and modulate pharmacokinetics.[4][9]

Tuning the Core: The Influence of Ring Substituents

The true versatility of the pyridine N-oxide scaffold is realized through the introduction of substituents, which can fine-tune its electronic properties. The effect of these substituents can be quantitatively understood through frameworks like the Hammett equation, which relates reaction rates and equilibria to the electron-donating or electron-withdrawing nature of a substituent, quantified by the Hammett constant (σ).[10][11]

Electron-Donating Groups (EDGs)

Substituents such as methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups donate electron density to the ring.

  • Electronic Impact: EDGs further increase the electron density of the pyridine ring and the exocyclic oxygen atom. This enhances the nucleophilicity of the oxygen, making the molecule a more potent ligand or catalyst in certain reactions.[12]

  • Reactivity Consequences: The increased electron density can accelerate the rate of electrophilic substitution.

  • Physicochemical Effects: EDGs generally increase the basicity of the N-oxide. For example, quantum chemical calculations show that electron-donating substituents lead to greater complexation ability.[12]

Electron-Withdrawing Groups (EWGs)

Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the ring.

  • Electronic Impact: EWGs decrease the electron density of the ring system, making it more electron-deficient. This effect significantly enhances the electrophilicity of the C2 and C4 positions, making them highly susceptible to nucleophilic attack.[13]

  • Reactivity Consequences: The rate of nucleophilic substitution is greatly accelerated. For instance, the reaction of 4-substituted 2-carboxypyridine N-oxides with diazodiphenylmethane shows a clear correlation with the substituent's σ value, with EWGs increasing the reaction rate.[13]

  • Biological Implications: In drug development, the presence of strong EWGs can increase the electron affinity of the molecule. This has been correlated with enhanced antifungal activity in certain compounds.[12]

Data Summary: Substituent Effects on Physicochemical Properties

The following table summarizes the impact of representative substituents on the calculated N-O bond length, a key indicator of electronic structure.

Substituent (at C4)Substituent TypeCalculated N-O Bond Length (Å) (B3LYP/cc-pVTZ)Electronic Effect
-H (Unsubstituted)Neutral1.271Baseline
-CH₃EDG1.274Lengthens N-O bond slightly
-OCH₃EDG1.280Lengthens N-O bond
-NO₂EWG1.261Shortens N-O bond
-ClEWG1.266Shortens N-O bond

Data sourced from quantum chemical calculations.[12] The causality is clear: EWGs pull electron density from the ring, strengthening the π-back-donation from the oxygen to the nitrogen and shortening the N-O bond. EDGs have the opposite effect.

Exploiting Electronic Properties in Chemical Synthesis

The tunable electronic nature of substituted pyridine N-oxides makes them invaluable intermediates. A common and powerful strategy involves using the N-oxide to direct a substitution reaction and then removing it to yield the desired substituted pyridine.[1][4]

Synthetic_Workflow Start Substituted Pyridine Step1 N-Oxidation (e.g., m-CPBA, H₂O₂) Start->Step1 Step2 Pyridine N-Oxide (Activated Intermediate) Step1->Step2 Step3 Regioselective Substitution (Electrophilic or Nucleophilic) Step2->Step3 Step4 Substituted Pyridine N-Oxide Step3->Step4 Step5 Deoxygenation (e.g., PCl₃, Zn/H⁺) Step4->Step5 End Target Substituted Pyridine Step5->End

Caption: General synthetic workflow utilizing pyridine N-oxide as an activating group.

This workflow is highly effective because the N-oxidation step fundamentally alters the reactivity, allowing for transformations that are otherwise challenging. For example, direct arylation of pyridine N-oxides can be achieved using palladium catalysis to selectively functionalize the C2 position.[1][3] The resulting 2-arylpyridine N-oxide can then be easily deoxygenated to furnish the final product.[1][3]

Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide

This protocol provides a self-validating method for the N-oxidation of an electron-deficient pyridine, a foundational step for further synthetic elaboration.

Objective: To synthesize 4-nitropyridine N-oxide from 4-nitropyridine.

Materials:

  • 4-Nitropyridine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 4-nitropyridine in 25 mL of glacial acetic acid.

  • Oxidation: Carefully add 5 mL of 30% hydrogen peroxide to the solution. Causality Note: Acetic acid acts as a solvent and catalyzes the formation of peracetic acid in situ, which is the active oxidizing agent.

  • Heating: Heat the mixture to 70-80°C under reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully pour it into 100 mL of ice-cold water. Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ≈ 7-8). Trustworthiness Check: Complete neutralization is crucial to ensure the product is in its neutral form for efficient extraction.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be recrystallized from ethanol/water to yield pure 4-nitropyridine N-oxide as a crystalline solid.

Characterization and Analysis

Confirming the electronic and structural properties of substituted pyridine N-oxides relies on a combination of spectroscopic and computational methods.

Spectroscopic Characterization
  • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Chemical shifts are highly sensitive to the electronic environment. The deshielding of protons and carbons at the C2/C6 and C4 positions provides direct evidence of the electronic effects of the N-O bond and substituents.[14] ¹⁵N NMR can be used to probe the electronic state of the nitrogen atom directly.[15]

  • Infrared (IR) Spectroscopy: The N-O stretching vibration is a characteristic peak in the IR spectrum, typically appearing in the 1200-1300 cm⁻¹ region. The exact frequency is sensitive to the electronic nature of the substituents, providing insight into the N-O bond order.[16]

Computational Analysis: A Predictive Tool

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of these molecules.[2]

Workflow Protocol: DFT Analysis of a Substituted Pyridine N-Oxide

Objective: To calculate the geometric and electronic properties of 4-methoxypyridine N-oxide.

  • Structure Building: Construct the 3D structure of the molecule using software like Avogadro or GaussView.

  • Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). Causality Note: This step finds the lowest energy conformation of the molecule, which is essential for accurate property prediction.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate key electronic properties:

    • N-O Bond Length and Ring Geometry: Compare with experimental data if available.

    • Dipole Moment: Quantifies the molecule's polarity.

    • Mulliken or NBO Charge Analysis: Determines the partial charges on each atom, visualizing the electron distribution.

    • HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals provide insights into reactivity and electron affinity.[12]

Applications in Drug Development and Medicinal Chemistry

The finely tunable electronic properties of substituted pyridine N-oxides make them highly valuable in modern drug discovery.[17]

  • Solubility and Permeability Tuning: The highly polar N-O group is a strong hydrogen bond acceptor.[4][9] This property is used to increase the aqueous solubility of drug candidates, a common challenge in development. By selecting appropriate ring substituents, chemists can balance solubility with the necessary membrane permeability for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][9]

  • Bioisosterism and Receptor Interactions: The N-oxide moiety can act as a bioisosteric replacement for other hydrogen bond acceptors, like a carbonyl group. Its unique geometry and electronic profile can lead to favorable interactions within a protein's binding site, such as forming strong hydrogen bonds with receptor oxyanion holes.[9]

  • Hypoxia-Activated Prodrugs: Many heteroaromatic N-oxides are stable in normal oxygenated tissues but can be enzymatically reduced under the hypoxic (low oxygen) conditions characteristic of solid tumors.[9] This allows for the design of prodrugs that selectively release a cytotoxic agent within the tumor microenvironment, minimizing systemic toxicity.

Drug_Interaction cluster_receptor Enzyme Active Site cluster_drug Drug Molecule Receptor Amino Acid Residue (e.g., Serine -OH) Drug Substituted Pyridine N-Oxide (R-Py-N⁺-O⁻) Drug->Receptor  Hydrogen Bond  

Caption: Role of the N-oxide as a hydrogen bond acceptor in a drug-receptor interaction.

Conclusion

The pyridine N-oxide scaffold is a cornerstone of modern synthetic and medicinal chemistry. Its unique electronic structure, characterized by a polar N-O bond and delocalized charge, imparts a versatile reactivity that distinguishes it sharply from its parent heterocycle. The ability to precisely modulate this electronic character through the strategic placement of electron-donating or electron-withdrawing substituents provides chemists with a powerful toolkit. This allows for the rational design of synthetic routes to complex molecules and the fine-tuning of physicochemical and pharmacological properties essential for the development of effective therapeutics. A thorough understanding of the electronic principles governing this system is therefore critical for any researcher aiming to exploit its full potential.

References

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  • Pyridine synthesis.Organic Chemistry Portal.
  • Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals.ResearchGate.
  • Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons.The Journal of Chemical Physics | AIP Publishing.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.PMC - NIH.
  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.Source not specified.
  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins.Journal of the American Chemical Society - ACS Publications.
  • Role of N-oxide group in pyridine derivatives.Benchchem.
  • Pyridine N-Oxide-structure.ChemTube3D.
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.Journal of the Chemical Society B - RSC Publishing.
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.Semantic Scholar.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides.University of Michigan.
  • Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons.AIP Publishing.
  • Substituent effect on the properties of pyridine-N-oxides.ResearchGate.
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides.MDPI.
  • Reaction of pyridine N‐oxide derivatives with alkenes.ResearchGate.
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  • Recent trends in the chemistry of pyridine N-oxides.ARKAT USA, Inc.
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  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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  • Dichlorine–pyridine N-oxide halogen-bonded complexes.RSC Publishing.
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Introduction: The Strategic Importance of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2,6-dimethylpyridine 1-oxide: Synthesis, Properties, and Applications in Drug Development

This compound is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. As a derivative of pyridine N-oxide, it possesses a unique combination of structural and electronic features that render it a valuable synthetic intermediate and a promising pharmacophore. The introduction of an N-oxide group to a pyridine ring profoundly alters the parent molecule's physicochemical properties, reactivity, and biological activity.[1] This guide provides a comprehensive overview of this compound, synthesizing its known properties with field-proven insights into its synthesis, characterization, and potential applications.

The core utility of this molecule stems from its bifunctional nature. The highly polar N-oxide group acts as a strong hydrogen bond acceptor, a property extensively exploited in drug design to enhance aqueous solubility and modulate membrane permeability.[1][2] Concurrently, the amino group at the 4-position provides a key site for further functionalization and a crucial hydrogen bond donor, enabling diverse interactions with biological targets. This strategic combination, situated on a sterically defined dimethylpyridine scaffold, presents a compelling platform for the design of novel therapeutics. Heterocyclic N-oxides have emerged as potent compounds with a wide range of activities, including anticancer, antibacterial, and antihypertensive properties, underscoring the potential of this molecular class.[3]

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is paramount for its application in research and development. The key identifiers and computed physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[4], GSRS[5]
Molecular Weight 138.17 g/mol PubChem[4], GSRS[5]
CAS Number 3512-82-1PubChem[4]
IUPAC Name 2,6-dimethyl-1-oxidopyridin-4-aminePubChem[4]
Synonyms 4-Amino-2,6-lutidine 1-oxide, NSC 63055PubChem[4], GSRS[6]
Topological Polar Surface Area 47.3 ŲPubChem[4]
XLogP3 0.6PubChem[4]
Hydrogen Bond Donors 1 (from the amino group)PubChem[4]
Hydrogen Bond Acceptors 2 (from the N-oxide oxygen and amino nitrogen)PubChem[4]

The N-oxide functionality introduces a significant dipole moment and increases the polarity of the molecule compared to its parent pyridine. The N-O bond distance in pyridine N-oxides is approximately 1.34 Å, and the C-N-C bond angle widens by about 7° compared to pyridine itself, reflecting the change in hybridization and electronic environment.[1] While no specific crystal structure for this compound is publicly available, related aminopyridine structures are known to form extensive hydrogen-bonding networks, which are critical for stabilizing their crystal packing.[7]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in a single source but can be reliably constructed through a robust, three-step sequence starting from the commercially available 2,6-dimethylpyridine (2,6-lutidine). This pathway leverages well-established transformations in pyridine chemistry.[8][9]

G cluster_0 Overall Synthesis Workflow A 2,6-Dimethylpyridine B Step 1: N-Oxidation A->B H₂O₂ / CH₃COOH C 2,6-Dimethylpyridine 1-oxide B->C D Step 2: Nitration C->D HNO₃ / H₂SO₄ E 2,6-Dimethyl-4-nitropyridine 1-oxide D->E F Step 3: Reduction E->F Fe / HCl or H₂/Pd-C G This compound F->G

Caption: A three-step workflow for the synthesis of this compound.

Step 1: N-Oxidation of 2,6-Dimethylpyridine

The initial step involves the direct oxidation of the pyridine nitrogen. This is a common and efficient method for activating the pyridine ring.[10]

  • Causality: The nitrogen atom in pyridine is a nucleophile, but it is less reactive than in aliphatic amines due to the sp² hybridization and aromaticity. Strong oxidizing agents are required. Using hydrogen peroxide in glacial acetic acid generates peracetic acid in situ, a potent yet controllable oxidant suitable for this transformation. The acidic medium also protonates the pyridine, which can influence the reaction rate. An alternative, highly effective oxidant is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dimethylpyridine in glacial acetic acid.

  • Carefully add a 30-35% solution of hydrogen peroxide portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess acetic acid under reduced pressure.

  • Dissolve the residue in water and neutralize it to a basic pH (>8) with a suitable base like sodium carbonate.

  • Extract the aqueous layer with an organic solvent such as chloroform or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dimethylpyridine 1-oxide.

Step 2: Electrophilic Nitration

The N-oxide group is a powerful activating group that directs electrophilic substitution to the 4-position (para) of the pyridine ring.[1] This is a crucial step for installing the precursor to the amino group.

G cluster_0 Mechanism: Ring Activation by N-Oxide Start Pyridine N-Oxide Resonance Structures Structure1 Structure2 Structure1->Structure2 Conclusion Increased electron density at positions 2, 4, and 6 facilitates electrophilic attack, especially at the sterically accessible 4-position. Structure1->Conclusion Structure3 Structure2->Structure3 Structure2->Conclusion Structure3->Conclusion

Caption: Resonance structures showing electron donation from the N-oxide group.

  • Causality: The oxygen atom of the N-oxide group can donate electron density back into the pyridine ring through resonance, as depicted above. This increases the electron density at the 2-, 4-, and 6-positions, making them susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). In this specific substrate, the methyl groups at positions 2 and 6 sterically hinder attack at those sites, making nitration at the 4-position highly selective.

Experimental Protocol (Adapted from[9]):

  • In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the 2,6-dimethylpyridine 1-oxide from Step 1 to the cold sulfuric acid with continuous stirring.

  • To this solution, add fuming nitric acid dropwise, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 90-100°C and hold for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry to obtain 2,6-dimethyl-4-nitropyridine 1-oxide.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the 4-nitro group to the target 4-amino group. This is a standard transformation with several reliable methods available.

  • Causality: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in acetic or hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂) are classic, robust methods for nitro group reduction that are often tolerant of other functional groups.

Experimental Protocol (General):

  • Suspend the 2,6-dimethyl-4-nitropyridine 1-oxide from Step 2 in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent. For example, add iron powder followed by the slow addition of concentrated hydrochloric acid while stirring.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate it, and purify the resulting solid, typically by recrystallization, to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Methyl Protons (C2-CH₃, C6-CH₃): A singlet integrating to 6H. Due to the symmetry of the molecule, these two groups are chemically equivalent. The expected chemical shift would be around δ 2.3-2.5 ppm.

    • Aromatic Protons (C3-H, C5-H): A singlet integrating to 2H. These protons are also equivalent due to symmetry. Their chemical shift would likely appear in the δ 6.5-7.0 ppm region, shifted upfield relative to pyridine due to the electron-donating effects of both the amino and N-oxide groups.

    • Amino Protons (NH₂): A broad singlet integrating to 2H. The chemical shift is variable and depends on concentration and solvent, but it would typically be found in the δ 4.0-5.5 ppm range.

  • ¹³C NMR:

    • Expected signals for the two equivalent methyl carbons, two equivalent aromatic CH carbons, the amino-substituted C4 carbon, and the methyl-substituted C2/C6 carbons.

  • IR Spectroscopy:

    • N-H Stretching: Two medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • Aromatic Ring Stretching: C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

    • N-O Stretching: A strong, characteristic band for the N-oxide group, typically appearing around 1200-1300 cm⁻¹.

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block and pharmacophore in medicinal chemistry. The N-oxide motif has been successfully employed in numerous drug development projects.[3]

Role as a Synthetic Intermediate

The N-oxide functionality is not just an activating group; it is also a versatile synthetic handle. It can be readily removed (deoxygenated) using reagents like PCl₃ or zinc dust to yield the corresponding 4-amino-2,6-dimethylpyridine, providing a route to substituted pyridines that might otherwise be difficult to access.[1] Furthermore, the amino group can be easily derivatized through acylation, alkylation, or diazotization reactions to build more complex molecular architectures.

Pharmacophore and Bioisostere

The pyridine N-oxide moiety is a key pharmacophore in many bioactive molecules.[1] The N-oxide group can serve as a bioisostere for a carbonyl group, forming similar critical hydrogen bonding networks with protein targets.[3] This substitution can lead to superior inhibitory activities in some cases. For example, the replacement of a pyrazinone group with a pyridine N-oxide moiety in a series of thrombin inhibitors resulted in enhanced potency.[3]

Co-crystal Former for Enhanced Drug Properties

A significant modern application of pyridine N-oxides is in the field of crystal engineering to form pharmaceutical co-crystals.[10][13] Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The strong hydrogen-bond accepting capability of the N-oxide oxygen makes it an excellent "coformer" for active pharmaceutical ingredients (APIs) that contain hydrogen bond donors, such as carboxylic acids, phenols, or amines.

G cluster_0 Co-Crystal Formation Logic A API with H-bond Donor (e.g., -COOH, -OH) C Robust Supramolecular Synthon Formation (e.g., O-H···O=N) A->C H-Bond Donation B 4-Amino-2,6-dimethyl- pyridine 1-oxide (Coformer) B->C H-Bond Acceptance D Engineered Co-Crystal with Improved Properties: - Enhanced Solubility - Better Stability - Modified Bioavailability C->D

Caption: Conceptual workflow for using the title compound as a coformer in drug development.

This strategy is used to improve key physicochemical properties of drugs, particularly aqueous solubility, which is a common hurdle in drug development.[10][13][14] The formation of robust hydrogen bond synthons, such as COOH–pyridine N-oxide or OH–pyridine N-oxide, can disrupt the API's self-assembly into a poorly soluble crystal lattice, leading to a new solid form with more desirable properties.[10][13]

Potential Biological Activities

While direct biological data for this compound is scarce, the broader class of heterocyclic N-oxides exhibits a vast range of therapeutic activities.[3] The discovery of minoxidil, a pyrimidine N-oxide, as an antihypertensive and anti-alopecia agent was a landmark event that spurred interest in this scaffold.[3] N-oxides have since been developed as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][14] Notably, many N-oxides are enzymatically reduced in vivo, a property that is cleverly exploited in the design of hypoxia-activated prodrugs for targeted cancer therapy.[2] The related compound 2,6-dimethylpyridine N-oxide (Ivin) has demonstrated a hepatoprotective effect in animal models, suggesting that even simple derivatives possess significant biological potential.[15]

Conclusion and Future Outlook

This compound represents more than just another chemical entity; it is a strategically designed building block for modern medicinal chemistry. Its synthesis is achievable through a logical and scalable three-step process, leveraging the powerful directing effects of the N-oxide group. Its physicochemical properties, particularly its polarity and hydrogen-bonding capabilities, make it an ideal candidate for use as both a pharmacophore and a co-crystal former to enhance the properties of active pharmaceutical ingredients.

For researchers and scientists in drug development, this compound offers a versatile platform for creating new chemical diversity and for solving persistent challenges related to drug solubility and bioavailability. Future research should focus on exploring the full range of its biological activities, its efficacy as a coformer with a wider array of APIs, and its utility as a synthetic intermediate for constructing novel, complex heterocyclic systems. The rich chemistry and proven therapeutic relevance of the pyridine N-oxide scaffold ensure that this compound and its derivatives will remain a fruitful area of investigation.

References

  • Pyridine N-oxides as coformers in the development of drug cocrystals. (n.d.). RSC Publishing.
  • Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. (2025, August 10).
  • Pyridine N-oxides as coformers in the development of drug cocrystals. (2016, September 29). RSC Publishing.
  • Role of N-oxide group in pyridine deriv
  • This compound | C7H10N2O | CID 494001. PubChem.
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PMC - PubMed Central.
  • 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. (n.d.). gsrs.
  • 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. (n.d.). drugfuture.com.
  • detailed synthesis protocol for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. (n.d.). Benchchem.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube.
  • 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Application Notes and Protocols: 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in Organic Synthesis. (n.d.). Benchchem.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PMC - PubMed Central.
  • Crystal structures and Hirfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. (n.d.). PubMed Central.
  • Hepatoprotective effect of 2,6-dimethylpyridine N-oxide (Ivin) in experimental model of CCl(4)-induced hepatitis of rats | Request PDF. (n.d.).

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide, a key heterocyclic building block in medicinal chemistry and materials science. We move beyond a simple recitation of steps to offer an in-depth examination of the reaction's mechanistic underpinnings, the rationale behind critical procedural choices, and a robust framework for reaction monitoring, purification, and characterization. This guide is designed to empower researchers to not only successfully replicate the synthesis but also to intelligently adapt it for analogous transformations.

Introduction: The Strategic Importance of Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds with unique electronic properties that render them invaluable in organic synthesis. The N-oxide moiety acts as an electron-donating group, activating the pyridine ring—particularly at the 2- and 4-positions—toward electrophilic substitution.[1] Simultaneously, it can function as a protecting group for the ring nitrogen and as an internal oxidizing agent.[2]

This compound (MW: 138.17 g/mol ) is a bifunctional molecule featuring a nucleophilic amino group and the versatile N-oxide functionality.[3][4] This structure makes it a strategic precursor for the development of novel pharmaceutical agents and functional materials. The synthesis detailed herein employs the direct oxidation of 4-Amino-2,6-dimethylpyridine, a common lutidine derivative.[5] The primary challenge in this transformation is achieving selective oxidation of the pyridine nitrogen without affecting the potentially labile amino group.

Mechanistic Rationale: The Prilezhaev Reaction

The N-oxidation of pyridines with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic example of the Prilezhaev reaction. The core of this mechanism involves the nucleophilic pyridine nitrogen attacking the electrophilic terminal oxygen atom of the peroxy acid.

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-Amino-2,6-dimethylpyridine attacks the terminal, electron-deficient oxygen atom of m-CPBA.

  • Concerted Transition State: This attack proceeds through a concerted, five-membered "butterfly" transition state. The proton from the peroxy acid's hydroxyl group is transferred to the carbonyl oxygen, while the O-O bond cleaves.

  • Product Formation: This concerted step results in the formation of the desired this compound and the non-toxic, easily removable byproduct, 3-chlorobenzoic acid.

The choice of m-CPBA is strategic. It is a highly effective and relatively selective oxidizing agent that operates under mild conditions.[6][7] Its solid, powdered form makes it easier and safer to handle than liquid peroxides, although proper safety precautions are still mandatory.[7] Alternative reagents like hydrogen peroxide in acetic acid are also effective but can require higher temperatures and longer reaction times.[2]

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications to temperature control and reagent addition rates.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmountSupplier/Grade
4-Amino-2,6-dimethylpyridineC₇H₁₀N₂122.1740.91.05.00 gSigma-Aldrich, ≥98%
m-CPBA (70-77% purity)C₇H₅ClO₃172.57~45.01.1~8.9 gSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93--200 mLAnhydrous, ≥99.8%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--q.s.Saturated Solution
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11--q.s.10% (w/v) Solution
Brine (Saturated NaCl)NaCl58.44--q.s.Saturated Solution
Anhydrous Magnesium SulfateMgSO₄120.37--q.s.Laboratory Grade

Note on m-CPBA purity: The exact mass of m-CPBA should be adjusted based on the purity specified by the manufacturer to ensure 1.1 molar equivalents are used. For example, for 75% pure m-CPBA, the required mass would be (172.57 g/mol * 0.045 mol) / 0.75 = 10.35 g. However, a slight excess is often used, and the value in the table is a practical approximation.

Equipment
  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or powder funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.

  • m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive when pure.[7] Avoid grinding or subjecting it to friction. Reactions involving peracids should be conducted behind a safety shield.[8]

  • Quenching: Never add water directly to a large excess of unreacted peroxide. A reducing agent like sodium thiosulfate should be used for quenching.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 4-Amino-2,6-dimethylpyridine (5.00 g, 40.9 mmol). Dissolve the starting material in 150 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. Causality: This reaction is exothermic. Maintaining a low temperature is critical to prevent over-oxidation and potential side reactions, and to ensure the stability of the peracid.

  • Reagent Addition: Slowly add the solid m-CPBA (~8.9 g, ~45.0 mmol, 1.1 eq.) to the stirred solution in small portions over 30-45 minutes. Ensure the temperature does not rise above 10 °C. Causality: Portion-wise addition allows for careful control of the reaction rate and temperature, preventing a dangerous buildup of the oxidizing agent.[8]

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) every 30 minutes.

    • TLC System: Mobile phase: 10% Methanol in Dichloromethane.

    • Visualization: UV light (254 nm) and/or iodine staining.

    • The N-oxide product is significantly more polar than the starting material and will have a lower Rf value. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed as indicated by TLC, slowly add 50 mL of a 10% aqueous sodium thiosulfate solution to the reaction mixture (still in the ice bath) to quench any excess m-CPBA. Stir vigorously for 15 minutes.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 75 mL). Causality: This step removes the 3-chlorobenzoic acid byproduct by converting it to its water-soluble sodium salt. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

      • Brine (1 x 50 mL). Causality: This wash removes residual water and salts from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization.

    • Dissolve the crude product in a minimum amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator (4 °C) to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in vacuo. A typical yield is 75-85%.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the pure product.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Dissolve 1. Dissolve Starting Material (4-Amino-2,6-dimethylpyridine) in DCM Cool 2. Cool to 0-5 °C in Ice Bath Dissolve->Cool Add_mCPBA 3. Add m-CPBA (Portion-wise) Cool->Add_mCPBA Monitor 4. Monitor by TLC (2-4 hours) Add_mCPBA->Monitor Quench 5. Quench Excess m-CPBA (aq. Na₂S₂O₃) Monitor->Quench Extract 6. Wash with NaHCO₃ (Remove Byproduct) Quench->Extract Dry 7. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Recrystallize 8. Recrystallize (Ethyl Acetate/Hexanes) Dry->Recrystallize Isolate 9. Filter & Dry (Pure Product) Recrystallize->Isolate

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

Confirmation of the product's structure and purity is essential. The following analytical data are expected for this compound:

  • ¹H NMR (400 MHz, CDCl₃): The aromatic protons are expected to show a singlet, and the two methyl groups will also appear as a singlet. The amino protons will appear as a broad singlet. Compared to the starting material, the aromatic and methyl proton signals will be shifted slightly downfield due to the electron-withdrawing effect of the N-oxide group.

  • ¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for the methyl carbons and the three types of aromatic carbons. The carbons adjacent to the N-oxide (C2 and C6) will show a characteristic downfield shift.[9]

  • Mass Spectrometry (ESI+): Calculated for C₇H₁₁N₂O [M+H]⁺: 139.0866; Found: 139.0865.

  • Appearance: Off-white to pale yellow crystalline solid.

Conclusion

This protocol provides a reliable and well-rationalized method for the synthesis of this compound. By understanding the causality behind each step—from the choice of a selective oxidant to the specific washes in the work-up procedure—researchers can confidently execute this synthesis and adapt its principles for other sensitive N-oxidation reactions. Adherence to the outlined safety precautions is paramount for a successful and safe laboratory operation.

References

  • Organic Syntheses. Pyridine-N-oxide. Available at: [Link].

  • Lu, T., Shi, X. Z., & Wu, Y. M. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. Available at: [Link].

  • Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link].

  • Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. Available at: [Link].

  • Wikipedia. (n.d.). 2,6-Lutidine. Available at: [Link].

  • MDPI. (2020). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules, 25(21), 5196. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link].

  • Science Info. (2023). mCPBA: Preparation, Properties, Reactions. Available at: [Link].

  • Global Substance Registration System. (n.d.). 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. Available at: [Link].

  • PubChem. (n.d.). This compound. Available at: [Link].

  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry. Available at: [Link].

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Application Notes and Protocols for 4-Amino-2,6-dimethylpyridine 1-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Multifaceted Catalyst for Modern Organic Synthesis

4-Amino-2,6-dimethylpyridine 1-oxide is a heterocyclic compound with significant potential as a catalyst in a variety of organic transformations. Structurally, it combines the features of two highly effective catalyst classes: the 4-aminopyridines, exemplified by the renowned 4-(dimethylamino)pyridine (DMAP), and the pyridine N-oxides. This unique combination of a highly nucleophilic 4-amino group and an N-oxide moiety suggests a rich and versatile catalytic profile. The electron-donating amino and methyl groups enhance the nucleophilicity of the pyridine nitrogen, while the N-oxide functionality can modulate steric and electronic properties, act as an internal oxidant, or serve as a ligand for metal centers.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the potential catalytic applications of this compound. While direct literature on this specific molecule as a catalyst is emerging, its activity can be confidently predicted based on the well-established reactivity of its structural analogs. We will delve into its probable roles in nucleophilic catalysis and modern photoredox reactions, providing detailed mechanistic insights and actionable experimental protocols.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe use of any chemical reagent.

PropertyValueSource
CAS Number 3512-82-1[1][2]
Molecular Formula C₇H₁₀N₂O[1][3]
Molecular Weight 138.17 g/mol [1][3]
Appearance Off-white to light yellow crystalline solidInferred from typical pyridine N-oxides
Solubility Soluble in polar organic solvents (e.g., DCM, MeCN, DMF)Inferred from structural analogs

Safety and Handling Precautions:

While a specific, comprehensive toxicological profile for this compound is not thoroughly established, data from analogous compounds, such as 4-aminopyridine, indicate that it should be handled with care. Assume the compound is toxic if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Catalytic Application I: Nucleophilic Catalysis in Acyl and Silyl Transfer Reactions

The primary and most established role for catalysts of the 4-aminopyridine family is in nucleophilic catalysis, most notably in acylation reactions. The exceptional catalytic activity of DMAP in this context is well-documented.[4] The mechanism involves the initial reaction of the highly nucleophilic pyridine nitrogen with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a significantly more potent acylating agent than the anhydride itself and is readily attacked by a nucleophile, such as a sterically hindered alcohol, to afford the ester product and regenerate the catalyst.

Given its structure, this compound is expected to function as a highly effective nucleophilic catalyst, potentially with modified activity and selectivity compared to DMAP due to the electronic and steric influence of the N-oxide and methyl groups.

Mechanism of Nucleophilic Catalysis

G cluster_0 Catalytic Cycle Catalyst 4-Amino-2,6-dimethylpyridine 1-oxide AcylAnhydride R-CO-O-CO-R (Acylating Agent) Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) Alcohol R'-OH (Nucleophile) Ester R-CO-OR' (Product) Base Stoichiometric Base (e.g., Et3N) ProtonatedCatalyst Protonated Catalyst

Application Protocol: Acetylation of a Sterically Hindered Secondary Alcohol

This protocol describes a general procedure for the acetylation of a sterically hindered secondary alcohol, such as 1-adamantanol, where the enhanced nucleophilicity of a DMAP-type catalyst is crucial for achieving a reasonable reaction rate.

Materials:

  • Sterically hindered alcohol (e.g., 1-adamantanol) (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • This compound (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the sterically hindered alcohol (1.0 equiv), anhydrous DCM, triethylamine (1.5 equiv), and this compound (0.1 equiv).

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Expected Results and Comparison:

The performance of this compound is anticipated to be comparable to or potentially exceed that of DMAP, especially in challenging cases. The table below provides a comparative framework based on data for DMAP and its more potent analog, 4-pyrrolidinopyridine (4-PPY).[5]

CatalystSubstrateReaction TimeYield (%)
DMAP1-Adamantanol24 h~15%
4-PPY1-Adamantanol24 h~30%
This compound 1-Adamantanol 12-24 h Expected >15%

The enhanced electron-donating character of the amino group relative to a dimethylamino group may lead to a faster rate of formation of the N-acylpyridinium intermediate, thus accelerating the overall reaction.

Catalytic Application II: Hydrogen Atom Transfer (HAT) in Photoredox Catalysis

A burgeoning area in modern organic synthesis is the use of photoredox catalysis for C-H bond functionalization. Recent studies have shown that pyridine N-oxides can serve as highly effective hydrogen atom transfer (HAT) catalysts.[6][7] Under visible light irradiation, a photoredox catalyst can oxidize the pyridine N-oxide to a highly reactive N-oxy radical cation. This species is a potent hydrogen abstractor, capable of cleaving strong, unactivated C(sp³)–H bonds to generate alkyl radicals, which can then engage in a variety of bond-forming reactions.

The electronic properties of the pyridine N-oxide are crucial for its efficacy as a HAT catalyst. Electron-donating groups, such as the amino and methyl groups in this compound, are expected to facilitate the initial single-electron oxidation, making it a promising candidate for this type of transformation.

Mechanism of Photoredox-Mediated HAT Catalysis

G cluster_1 Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC_reduced PC•⁻ Catalyst Pyridine N-Oxide (HAT Catalyst) Catalyst_oxidized N-Oxy Radical Cation (Active HAT Agent) Substrate_RH R-H (Substrate) Radical_R R• (Alkyl Radical) Acceptor Radical Acceptor Product Functionalized Product

Conceptual Protocol: Alkylation of Unactivated C(sp³)–H Bonds

This conceptual protocol outlines the general conditions for the alkylation of an unactivated C-H bond using a pyridine N-oxide as the HAT catalyst.

Materials:

  • Aliphatic substrate (e.g., cyclohexane) (1.0 equiv)

  • Activated olefin (e.g., an electron-deficient alkene) (1.5 equiv)

  • Photoredox catalyst (e.g., an iridium or organic acridinium photocatalyst) (1-2 mol%)

  • This compound (10-20 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel suitable for photochemical reactions, combine the aliphatic substrate, activated olefin, photoredox catalyst, and this compound.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and irradiate with a suitable light source (e.g., a blue LED) at room temperature with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Synthesis of this compound

The catalyst is readily accessible via a two-step synthesis from commercially available 2,6-lutidine.

G Lutidine 2,6-Lutidine N_Oxide 2,6-Lutidine N-Oxide Lutidine->N_Oxide Oxidation (e.g., m-CPBA) Nitro_N_Oxide 4-Nitro-2,6-dimethylpyridine 1-oxide N_Oxide->Nitro_N_Oxide Nitration (HNO₃/H₂SO₄) Final_Product 4-Amino-2,6-dimethylpyridine 1-oxide Nitro_N_Oxide->Final_Product Reduction (e.g., Fe/AcOH or H₂, Pd/C)

A common route involves the oxidation of 2,6-lutidine to its N-oxide, followed by nitration at the 4-position and subsequent reduction of the nitro group to the desired amine. The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation or reduction with iron in acetic acid.[8]

Conclusion

This compound stands as a promising, yet underexplored, catalyst in organic synthesis. Its structural design, which merges the potent nucleophilicity of 4-aminopyridines with the unique properties of N-oxides, positions it as a versatile tool for a range of chemical transformations. Based on strong mechanistic precedent from closely related analogs, it is expected to excel as a nucleophilic catalyst for challenging acylation and silylation reactions. Furthermore, its electronic properties make it a compelling candidate for the burgeoning field of photoredox-mediated hydrogen atom transfer catalysis, offering a pathway to the functionalization of traditionally inert C-H bonds. The protocols and mechanistic insights provided herein are intended to serve as a robust starting point for researchers to unlock the full synthetic potential of this multifaceted catalyst.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Neubauer, T., et al. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. 2022. Available from: [Link]

  • Deng, Y., et al. Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. 2021. Available from: [Link]

  • GSRS. 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. Global Substance Registration System. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Deng, Y. Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. Purdue University Graduate School. 2022. Available from: [Link]

  • Yoshida, K., et al. Organocatalyzed Amine-Free O-Phosphorylation of Alcohols with 4-Methylpyridine N-Oxide. Chemical and Pharmaceutical Bulletin. 2024. Available from: [Link]

  • Deng, Y., et al. Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society. 2025. Available from: [Link]

  • Xu, S., et al. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry. 2005. Available from: [Link]

  • Alvarez Castro, T. V. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. 2020. Available from: [Link]

  • Scriven, E. F. V., et al. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. 2001. Available from: [Link]

  • Hamaguchi, F. & Kato, T. Synthesis of methylpyridine derivatives. IX. Reduction of 4-nitro-2, 6-lutidine 1-oxide and 4-nitro-3-picoline 1-oxide. Pharmaceutical Bulletin. 1956. Available from: [Link]

  • Zawadzki, S. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Polish Journal of Chemistry. 1979. Available from: [Link]

  • FDA. 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. FDA Global Substance Registration System. Available from: [Link]

Sources

Application Notes & Protocols: 4-Amino-2,6-dimethylpyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic N-oxides are a fascinating and increasingly vital class of compounds in medicinal chemistry.[1] The introduction of an N-oxide moiety to a heterocyclic scaffold, such as pyridine, profoundly alters its physicochemical and pharmacological properties. This modification can enhance aqueous solubility, modulate basicity, introduce a potent hydrogen bond acceptor, and provide novel metabolic pathways, thereby offering a powerful tool for overcoming common drug development hurdles.[2]

This guide focuses on a specific, yet versatile, member of this class: 4-Amino-2,6-dimethylpyridine 1-oxide . This molecule combines the established pharmacophoric features of the 4-aminopyridine scaffold with the unique modulatory effects of the N-oxide functionality. The 2,6-dimethyl substitution provides steric shielding, which can influence metabolic stability and binding orientation. We will explore its synthesis, key applications as a scaffold in drug design, and the strategic rationale for its use, supported by detailed protocols for its synthesis and derivatization.

Part 1: Physicochemical Profile and Synthetic Strategy

The unique properties of this compound stem from its molecular structure. The N-oxide group introduces a significant dipole moment and increases the molecule's polarity compared to its parent amine.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₁₀N₂O[3][4]
Molecular Weight 138.17 g/mol [3]
Topological Polar Surface Area 47.3 Ų[3]
XLogP3 0.6[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
CAS Number 3512-82-1[4]
Synthetic Approach: N-Oxidation

The synthesis of this compound is typically achieved through the direct oxidation of the parent pyridine, 4-Amino-2,6-dimethylpyridine. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation under mild conditions.[5] The choice of m-CPBA is strategic; it is a readily available, solid oxidant that is relatively safe to handle and generally provides clean reactions with high yields.[5]

G cluster_0 Synthesis of this compound A 4-Amino-2,6-dimethylpyridine B This compound A->B Oxidation Reagent m-CPBA DCM, 0°C to RT G cluster_0 Drug-Target Interaction Model Scaffold 4-Amino-2,6-dimethyl- pyridine 1-oxide Hinge Kinase Hinge Region (e.g., Val, Asp) Scaffold->Hinge H-Bond from 4-Amino Group Pocket ATP Pocket Residues Scaffold->Pocket H-Bond from N-Oxide Oxygen G cluster_1 Suzuki Coupling Workflow A 1. Assemble Reactants (Aryl-Br, Boronic Acid, Pd Catalyst, Base) B 2. Create Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (e.g., 100°C, 12h) C->D E 5. Aqueous Work-up (Extraction) D->E F 6. Purify (Chromatography) E->F

Sources

Application Notes and Protocols for 4-Amino-2,6-dimethylpyridine 1-oxide in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide delves into the prospective use of 4-Amino-2,6-dimethylpyridine 1-oxide as a reagent in the rapidly evolving field of photoredox catalysis. While direct, experimentally validated applications of this specific molecule are not yet prevalent in peer-reviewed literature, this document synthesizes established principles of pyridine N-oxide reactivity to forecast its potential applications and provide a robust framework for protocol development. By examining the influence of its electron-donating substituents, we can project its utility in reactions requiring nuanced reactivity and selectivity, particularly in the realm of hydrogen atom transfer (HAT) processes. This guide is intended to serve as a foundational resource for researchers poised to explore the unique catalytic possibilities offered by this compound.

Introduction: The Emerging Role of Pyridine N-Oxides in Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized modern organic synthesis by providing a mild and efficient platform for the generation of reactive radical intermediates.[1] Within this paradigm, pyridine N-oxides have recently gained prominence as versatile reagents.[2] Their core utility lies in their ability to undergo single-electron oxidation by an excited photocatalyst to generate highly reactive pyridine N-oxy radicals.[3] These oxygen-centered radicals are potent species capable of participating in a variety of synthetic transformations, most notably as hydrogen atom transfer (HAT) agents for the functionalization of C–H bonds.[4][5] The reactivity and selectivity of these pyridine N-oxy radicals can be finely tuned through the introduction of substituents on the pyridine ring, opening a vast chemical space for tailored reaction design.[6]

Scientific Rationale: The Projected Reactivity of this compound

The electronic nature of substituents on the pyridine N-oxide ring significantly influences the properties of the corresponding N-oxy radical, particularly its O-H bond dissociation energy (BDE) upon protonation.[6] This BDE is a critical determinant of the radical's ability to abstract a hydrogen atom from a C-H bond.

  • Electron-Withdrawing Groups (EWGs): Pyridine N-oxides bearing EWGs, such as cyano or nitro groups, generally form N-oxy radicals with higher O-H BDEs. This translates to more potent HAT reagents capable of abstracting hydrogen atoms from strong, unactivated C(sp³)–H bonds.[6]

  • Electron-Donating Groups (EDGs): Conversely, EDGs like amino and alkyl groups are expected to lower the O-H BDE of the N-oxy radical.[6]

For This compound , the presence of a strong electron-donating amino group at the 4-position and two weakly electron-donating methyl groups at the 2- and 6-positions suggests that its corresponding N-oxy radical will be a milder HAT agent compared to its electron-deficient counterparts. While this may limit its utility in activating very strong C-H bonds, it presents a unique opportunity for achieving higher selectivity in complex molecular settings where multiple C-H bonds of varying reactivity exist.

Another crucial factor is the oxidation potential of the pyridine N-oxide itself, which must be compatible with the chosen photocatalyst to ensure efficient generation of the N-oxy radical.[6] The electron-rich nature of this compound suggests a lower oxidation potential, making it potentially compatible with a wider range of common photoredox catalysts.

Proposed Applications and Methodologies

The projected milder reactivity of the this compound derived radical opens avenues for selective transformations that may be challenging with more aggressive HAT reagents.

Selective C-H Functionalization of Activated C-H Bonds

A key potential application lies in the selective functionalization of activated C-H bonds (e.g., benzylic, allylic, or α to a heteroatom) in the presence of less activated C-H bonds. The milder N-oxy radical could preferentially abstract a hydrogen from the more susceptible position, minimizing side reactions.

Hypothetical Reaction: Selective Benzylic C-H Alkylation

dot graph "Selective_Benzylic_Alkylation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Selective Benzylic C-H Alkylation", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Selective Benzylic C-H Alkylation Workflow"

Protocol: General Procedure for Selective C-H Alkylation (Starting Point for Optimization)

Materials:

  • Substrate with activated C-H bond (e.g., Toluene, 1.0 equiv)

  • Radical acceptor (e.g., Benzylidene malononitrile, 1.2 equiv)

  • This compound (20 mol%)

  • Photocatalyst (e.g., 9-Mesityl-10-methylacridinium perchlorate, 2 mol%)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Visible light source (e.g., 34 W Blue LED lamp)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the substrate (e.g., 0.5 mmol), the radical acceptor (0.6 mmol), this compound (0.1 mmol), and the photocatalyst (0.01 mmol).

  • Add anhydrous acetonitrile (e.g., 5 mL) via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes.

  • Place the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring. A cooling fan may be necessary to maintain room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The radical intermediates are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with the carbon-centered radicals.

  • Anhydrous Solvent: While some photoredox reactions tolerate water, starting with anhydrous conditions is a good practice to ensure reproducibility, unless water is a planned reagent.

  • Degassing: This is crucial to remove dissolved oxygen.

  • Catalyst Loading: The loadings are typical for photoredox HAT reactions and should be optimized for specific substrates.

Proposed Mechanistic Cycle

The general mechanism for the photoredox-catalyzed C-H functionalization using a pyridine N-oxide is depicted below.

dot graph "Mechanistic_Cycle" { graph [layout=dot, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Proposed Mechanistic Cycle", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Proposed Mechanistic Cycle for C-H Functionalization"

  • Photoexcitation: The photocatalyst (PC) absorbs visible light to reach its excited state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst oxidizes the this compound to its corresponding N-oxy radical cation. The photocatalyst is reduced in this step (PC.-).

  • Hydrogen Atom Transfer (HAT): The electrophilic N-oxy radical cation abstracts a hydrogen atom from the substrate (R-H) to generate a carbon-centered radical (R•) and the protonated pyridine N-oxide.

  • Radical Addition: The alkyl radical (R•) adds to a radical acceptor (e.g., a Michael acceptor).

  • Reduction and Protonation: The resulting radical intermediate is reduced by the reduced photocatalyst (PC.-) to form an anion, which is then protonated to yield the final product. This step regenerates the ground-state photocatalyst.

  • Catalyst Turnover: The protonated pyridine N-oxide is deprotonated to regenerate the starting HAT catalyst.

Data Summary and Expected Outcomes

As this is a prospective guide, experimental data for this compound is not available. However, based on studies of other pyridine N-oxides, we can tabulate the key parameters of interest for initial screening and optimization.

ParameterExpected Influence of this compoundRationale
Reactivity Milder HAT agent compared to EWG-substituted PNOs.Electron-donating amino and methyl groups lower the O-H BDE of the N-oxy radical.[6]
Selectivity Potentially higher for weaker, more activated C-H bonds.Milder reactivity allows for greater differentiation between C-H bonds of varying strengths.
Oxidation Potential Lower than EWG-substituted PNOs.Electron-rich aromatic system is more easily oxidized.
Compatibility Potentially compatible with a broader range of photocatalysts.A lower oxidation potential makes it accessible to less oxidizing excited-state photocatalysts.

Safety and Handling

  • This compound: Consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Photocatalysts: Many photoredox catalysts are precious metal complexes and can be toxic. Handle with care and avoid inhalation or skin contact. Acridinium salts are organic dyes and should also be handled with appropriate PPE.

  • Solvents: Use in a well-ventilated fume hood. Acetonitrile is flammable and toxic.

  • Light Source: High-intensity light sources can generate heat. Ensure proper cooling to prevent solvent evaporation and pressure buildup. Avoid direct eye exposure to the light source.

Conclusion

This compound represents an intriguing, yet unexplored, reagent for photoredox catalysis. Based on established principles of substituent effects, it is projected to function as a mild and selective hydrogen atom transfer agent. This characteristic could be strategically employed for the nuanced functionalization of complex molecules, a persistent challenge in organic synthesis. The protocols and mechanistic insights provided herein offer a robust starting point for researchers to investigate the synthetic utility of this promising compound and to expand the toolkit of modern photoredox catalysis.

References

  • Deng, Y., et al. (2020). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society.

  • Neubauer, T., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis.

  • Wang, B., et al. (2019). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv.

  • El-Gendy, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.

  • Prier, C. K., et al. (2013). Photoredox Catalysis in Organic Chemistry. Chemical Reviews.

  • Krygowski, T. M., et al. (1996). Substituent effect on the properties of pyridine-N-oxides. Journal of Molecular Structure.

  • Gryko, D. T., & Ciszewski, K. (2020). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. Chemical Communications.

  • Ciszewski, K., et al. (2020). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. Request PDF.

  • Liotta, C. L., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules.

  • Lee, W., et al. (2022). Pyridine N-oxides as hydrogen atom transfer reagents for site-selective photoinduced C(sp3)–H functionalization. Request PDF.

  • Darroudi, M., et al. (2022). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Journal of the Iranian Chemical Society.

  • Singh, J., & Deng, Y. (2022). Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. Molecules.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Amino-2,6-dimethylpyridine 1-oxide for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of 4-Amino-2,6-dimethylpyridine 1-oxide, a heterocyclic scaffold with significant potential in drug discovery. Recognizing the synthetic challenges posed by the sterically hindered and electronically distinct nature of this molecule, we present detailed, field-proven protocols for a variety of robust chemical transformations targeting the 4-amino group. These methodologies, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination, are designed to facilitate the creation of diverse chemical libraries amenable to high-throughput biological screening. This guide explains the causal relationships behind experimental choices, provides self-validating steps within each protocol, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Value of the this compound Scaffold

This compound (CAS No: 3512-82-1) is a unique heterocyclic compound that presents a compelling starting point for the development of novel bioactive molecules.[1][2] Its structure combines several key features: a pyridine N-oxide moiety, which is known to modulate physicochemical properties such as solubility and metabolic stability, and a 4-amino group that serves as a versatile handle for chemical diversification. The flanking methyl groups at the 2- and 6-positions introduce steric hindrance, which can influence the molecule's conformational preferences and its interactions with biological targets.

The derivatization of this core scaffold is a promising strategy for generating libraries of compounds for biological screening. Aminopyridine derivatives have demonstrated a wide range of pharmacological activities, and the N-oxide functionality can further enhance their drug-like properties.[3][4] This guide provides a detailed roadmap for researchers to unlock the potential of this scaffold through a series of robust and adaptable derivatization protocols.

Core Compound Properties:

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2]
CAS Number 3512-82-1[2]
Appearance White to off-white powder
pKa (of 4-aminopyridine) 9.17

Rationale for Derivatization: Building a Biologically Relevant Chemical Library

The primary objective of derivatizing this compound is to systematically explore the chemical space around this scaffold to identify novel compounds with desirable biological activities. By modifying the 4-amino group with a diverse set of chemical moieties, we can modulate the molecule's steric, electronic, and physicochemical properties, which in turn can influence its binding affinity and selectivity for various biological targets.

This guide focuses on four key derivatization strategies that are well-suited for library synthesis:

  • N-Acylation: Introduction of an amide bond, a ubiquitous functional group in pharmaceuticals, to explore interactions with protein backbones.

  • N-Sulfonylation: Formation of a sulfonamide linkage, which can act as a hydrogen bond donor and acceptor and is present in many clinically used drugs.

  • N-Alkylation: Introduction of alkyl or arylalkyl groups to probe hydrophobic pockets and modulate basicity.

  • Reductive Amination: A versatile method to introduce a wide range of substituents via the formation of a secondary amine.

The resulting library of compounds can then be screened in a variety of biological assays to identify hits for further optimization in drug discovery programs.

Figure 1: Overall workflow from derivatization to biological screening.

Detailed Application Notes and Protocols

General Considerations for Handling this compound
  • Purity: Ensure the starting material is of high purity (>98%) to avoid side reactions and simplify purification of the final products. Recrystallization or column chromatography may be necessary for lower purity batches.

  • Solubility: this compound is generally soluble in polar organic solvents such as methanol, ethanol, and DMF. Its solubility in less polar solvents like dichloromethane and ethyl acetate is moderate.

  • Basicity: The 4-amino group is basic, but its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the pyridine N-oxide and hindered by the adjacent methyl groups. This necessitates the use of appropriate bases and in some cases, elevated temperatures, for efficient reactions.

Protocol 1: N-Acylation via Amide Bond Formation

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a standard coupling reagent, HATU, which is known for its efficiency in coupling sterically hindered amines. The inclusion of a non-nucleophilic base, such as DIPEA, is crucial to neutralize the generated acid and drive the reaction to completion.

Figure 2: N-Acylation of this compound.

Materials:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.2 M). Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate as the eluent.

Self-Validation and Causality:

  • Pre-activation of the carboxylic acid with HATU is critical for overcoming the reduced nucleophilicity of the hindered amino group.

  • The use of a slight excess of the amine can help drive the reaction to completion.

  • Aqueous work-up with NaHCO₃ is essential to remove any unreacted carboxylic acid and acidic byproducts.

  • Purification by column chromatography is generally necessary to isolate the pure amide derivative from residual coupling reagents and byproducts. For these basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking on the silica gel.

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

Rationale: Sulfonamides are a key pharmacophore in a wide range of therapeutic agents. This protocol employs a simple and direct method for the synthesis of sulfonamides from the corresponding sulfonyl chloride. The use of pyridine as both a base and a solvent is a common and effective strategy for this transformation, particularly with less reactive amines.

Figure 3: N-Sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride of choice (R-SO₂Cl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (approximately 0.3 M) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer with 1 M HCl (2x) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (DCM/methanol or EtOAc/hexanes gradient).

Self-Validation and Causality:

  • Cooling the reaction mixture during the addition of the sulfonyl chloride is important to control the exothermic reaction and minimize side product formation.

  • Using pyridine as the base and solvent provides a sufficiently basic environment to deprotonate the amine and scavenge the HCl byproduct.

  • Washing with 1 M HCl is a critical step to remove the large excess of pyridine, which can interfere with purification.

  • The steric hindrance around the amino group may necessitate longer reaction times or gentle heating to achieve full conversion.

Protocol 3: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a highly versatile and reliable method for the formation of C-N bonds, offering a broader scope for introducing diverse substituents compared to direct alkylation. This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of less reactive amines.

Figure 4: Reductive Amination of this compound.

Materials:

  • This compound

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent and Acid: Add 1,2-dichloroethane (approximately 0.2 M) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel. The use of a basic modifier (e.g., triethylamine) in the eluent may be beneficial.

Self-Validation and Causality:

  • The pre-formation of the imine/iminium ion in the presence of acetic acid is a key step before the addition of the reducing agent.

  • Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.

  • The stoichiometry of the reducing agent is important; an excess is used to ensure complete reduction.

  • Careful quenching with a basic solution is necessary to neutralize the acetic acid and destroy any remaining reducing agent.

Purification and Characterization of Derivatized Compounds

Purification:

Given the basic nature of the pyridine nitrogen, the purification of the derivatized compounds often requires special considerations.

  • Column Chromatography: As mentioned in the protocols, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve the chromatographic separation by neutralizing acidic sites on the silica gel and preventing peak tailing.

  • Reversed-Phase HPLC: For more polar derivatives, reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient method for obtaining highly pure material.

Characterization:

The structure and purity of the synthesized derivatives should be confirmed by standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see characteristic shifts for the pyridine ring protons, the methyl groups, and the newly introduced substituents. The formation of the new bond at the 4-amino position will result in a downfield shift of the N-H proton (if present) and changes in the chemical shifts of the adjacent aromatic protons.

    • ¹³C NMR: The carbon spectrum will show the expected signals for the pyridine ring, the methyl groups, and the new substituent. The carbon attached to the nitrogen will show a characteristic shift depending on the nature of the substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as the amide C=O stretch (around 1650 cm⁻¹) or the sulfonamide S=O stretches (around 1350 and 1160 cm⁻¹).

Biological Screening Strategy

A library of derivatized this compound compounds can be screened against a variety of biological targets to identify potential therapeutic agents.

Proposed Primary Screens:

  • Anticancer Assays: The library can be screened against a panel of cancer cell lines (e.g., NCI-60) to identify compounds with cytotoxic or anti-proliferative activity. Assays such as the MTT or MTS assay are commonly used for this purpose.[5][6][7][8][9]

  • Kinase Inhibition Assays: Many pyridine-containing compounds are known to be kinase inhibitors. The library can be screened against a panel of kinases implicated in diseases such as cancer and inflammation.[10][11][12][13]

  • Protease Inhibition Assays: Proteases are another important class of drug targets. The library can be screened for inhibitory activity against proteases involved in various diseases, such as viral proteases or matrix metalloproteinases.[][15][16][17]

Secondary and Follow-up Assays:

Hits identified in the primary screens should be subjected to further validation and characterization, including:

  • Dose-response studies to determine IC₅₀ or EC₅₀ values.

  • Selectivity profiling against a broader panel of related targets.

  • Mechanism of action studies to elucidate the molecular basis of their activity.

  • In vitro ADME/Tox profiling to assess their drug-like properties.

Conclusion

This compound is a valuable and versatile scaffold for the generation of diverse chemical libraries for biological screening. The protocols detailed in this guide provide a robust starting point for the derivatization of its 4-amino group through common and reliable chemical transformations. By systematically exploring the chemical space around this core structure, researchers can increase the probability of discovering novel bioactive compounds with therapeutic potential. The key to success lies in the careful execution of these protocols, thorough characterization of the resulting compounds, and a well-designed biological screening cascade.

References

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). PubMed. [Link]

  • A High-Throughput Purification System Using an Accelerated Retention Window Approach. (2004). ACS Combinatorial Science. [Link]

  • High-Throughput Purification of Single Compounds and Libraries. (2005). ACS Publications. [https://pubs.acs.org/doi/10.1021/cc049845+ hars_space_Corrected_in_Print_and_Web_on_May_17%2C_2005.]([Link] hars_space_Corrected_in_Print_and_Web_on_May_17%2C_2005.)

  • High-throughput purification of compound libraries. (2001). PubMed. [Link]

  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Bioassays for anticancer activities. Semantic Scholar. [Link]

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]

  • Small Molecule Drug Screening Service-Enzymes. MtoZ Biolabs. [Link]

  • (PDF) Bioassays for Anticancer Activities. ResearchGate. [Link]

  • High-throughput purification of single compounds and libraries. (2005). PubMed. [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. [Link]

  • Signal Pathway Inhibitor. Asinex. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. [Link]

  • Light-assisted small-molecule screening against protein kinases. (2015). PubMed. [Link]

  • Best way to reduce 4-Nitro-2,6-Lutidine-N-oxide into 4-Amino-2,6-Lutidine? ResearchGate. [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH. [Link]

  • Ugi reaction. Wikipedia. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. (2016). ACS Combinatorial Science. [Link]

  • Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. CNKI. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. [Link]

  • Protein Reporter Bioassay Systems for the Phenotypic Screening of Candidate Drugs: A Mouse Platform for Anti-Aging Drug Screening. MDPI. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. GSRS. [Link]

  • N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of 2-(pyridylvinyl)chromen-4-ones and their N-oxide analogs for assessment of their biological activities as anticancer agents. (2024). PubMed. [Link]

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  • Coupling Reagents. Aapptec Peptides. [Link]

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Application Note: A Validated Protocol for the N-Oxidation of 4-Amino-2,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-amino-2,6-dimethylpyridine-N-oxide, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol centers on the use of meta-chloroperoxybenzoic acid (m-CPBA) as a robust and efficient oxidizing agent. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, critical safety considerations for handling peroxides, and systematic procedures for reaction work-up, product purification, and characterization. The methodologies described herein are designed to ensure high yield, purity, and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyridine N-Oxides

Pyridine N-oxides are a pivotal class of heterocyclic compounds whose synthetic utility far exceeds that of their parent pyridine precursors. The introduction of an N-oxide moiety fundamentally alters the electronic landscape of the pyridine ring. This transformation serves multiple strategic purposes in synthesis:

  • Modulation of Reactivity: The N-oxide group acts as an electron-donating group via resonance, activating the C2 and C4 positions toward electrophilic substitution, a reaction that is often challenging with electron-deficient pyridines.[1][2][3] Conversely, the inductive effect of the oxygen deactivates the ring toward nucleophiles, yet the N-oxide can be functionalized to facilitate nucleophilic attack.[3]

  • Steric and Electronic Shielding: The N-oxide functionality can act as a protecting group for the pyridine nitrogen, preventing undesired side reactions during subsequent synthetic steps.[4]

  • Enhanced Solubility and Pharmacokinetic Properties: In drug development, the N-oxide group can improve a molecule's aqueous solubility and metabolic profile.

The target molecule, 4-amino-2,6-dimethylpyridine-N-oxide (CAS 3512-82-1), combines the directing effects of the N-oxide with the nucleophilic amino group, making it a versatile building block for constructing more complex molecular architectures.[5][6][7] The oxidation is most reliably achieved using peracids, with m-CPBA being a preferred reagent due to its commercial availability, high reactivity, and predictable outcomes.[4][8]

Reaction Mechanism: The Role of the Peroxy Acid

The N-oxidation of a pyridine derivative with m-CPBA proceeds through a concerted mechanism. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic outer oxygen atom of the peroxy acid. This forms a new N-O bond while simultaneously breaking the weak O-O bond of the peroxide. The proton is transferred, resulting in the formation of the pyridine N-oxide and meta-chlorobenzoic acid as the byproduct.

Experimental_Workflow A 1. Dissolve Starting Material (4-amino-2,6-dimethylpyridine in DCM) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add m-CPBA (Portion-wise, control exotherm) B->C D 4. React at Room Temp (Monitor by TLC) C->D E 5. Quench Peroxide (10% aq. Na₂SO₃) D->E F 6. Aqueous Work-up (Wash with NaHCO₃, Brine) E->F G 7. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) F->G H 8. Purify (Silica Gel Chromatography) G->H I 9. Characterize (NMR, MS) H->I

Sources

Application Notes and Protocols for 4-Amino-2,6-dimethylpyridine 1-oxide in C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Ligand for Modern Catalysis

The relentless pursuit of efficiency and elegance in organic synthesis has positioned C-H functionalization as a cornerstone of modern chemistry. This approach, which transforms ubiquitous C-H bonds into valuable chemical linkages, offers unparalleled atom and step economy. Central to the success of these transformations is the intricate interplay between the metal catalyst and its coordinating ligands. 4-Amino-2,6-dimethylpyridine 1-oxide emerges as a compelling, yet underexplored, ligand scaffold in this context. Its unique electronic and steric profile, characterized by the synergistic effects of a nucleophilic amino group, a coordinating N-oxide moiety, and flanking methyl groups, presents a rich platform for tuning the reactivity and selectivity of transition metal catalysts.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound in catalytic C-H functionalization reactions. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its synthesis, and present a representative application in a palladium-catalyzed C-H arylation reaction.

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 2,6-dimethylpyridine (2,6-lutidine). The following protocol is adapted from established procedures for the synthesis of related aminopyridine N-oxides.[1]

Overall Synthesis Workflow

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2,6-Dimethylpyridine B 2,6-Dimethylpyridine 1-oxide A->B m-CPBA or H2O2/AcOH C 4-Nitro-2,6-dimethylpyridine 1-oxide B->C H2SO4/HNO3 D This compound C->D Pd/C, H2 or Fe/AcOH

Caption: Synthetic route to this compound.

Step 1: Synthesis of 2,6-Dimethylpyridine 1-oxide

Rationale: The initial step involves the oxidation of the pyridine nitrogen. This is a crucial transformation as the resulting N-oxide group activates the pyridine ring for subsequent electrophilic substitution and also serves as a key coordinating group in the final ligand. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylpyridine (10.7 g, 100 mmol) in dichloromethane (DCM, 100 mL).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (77%, 24.7 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (50 mL). Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dimethylpyridine 1-oxide as a white to off-white solid.

Step 2: Synthesis of 4-Nitro-2,6-dimethylpyridine 1-oxide

Rationale: The N-oxide group directs electrophilic nitration to the 4-position of the pyridine ring. A mixture of concentrated sulfuric acid and nitric acid is the standard nitrating agent for this transformation.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, carefully add 2,6-dimethylpyridine 1-oxide (6.15 g, 50 mmol) to chilled (0 °C) concentrated sulfuric acid (25 mL).

  • Nitration: To this solution, add fuming nitric acid (5 mL) dropwise while maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain this temperature for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (100 g). Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 4-nitro-2,6-dimethylpyridine 1-oxide.

Step 3: Synthesis of this compound

Rationale: The final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.

Protocol:

  • Reaction Setup: In a hydrogenation flask, dissolve 4-nitro-2,6-dimethylpyridine 1-oxide (3.36 g, 20 mmol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-8 hours.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

Part 2: Application in Palladium-Catalyzed C-H Arylation

This compound is postulated to act as a powerful ligand in palladium-catalyzed C-H functionalization reactions. The N-oxide can coordinate to the palladium center, while the amino group can act as an internal base or a secondary coordination site, potentially facilitating the C-H activation step. The methyl groups provide steric bulk that can influence regioselectivity and catalyst stability.

Proposed Mechanistic Role

While a definitive mechanistic study for this specific ligand is not yet published, we can extrapolate from related systems. In many palladium-catalyzed C-H functionalizations, a concerted metalation-deprotonation (CMD) mechanism is operative. The N-oxide of our ligand is expected to coordinate to the Pd(II) center, bringing it in proximity to the C-H bond of the substrate. The amino group could then act as an internal base to abstract the proton, facilitating the formation of the palladacycle intermediate. This cooperative action is a key feature of many successful ligand designs in C-H activation chemistry.

A Pd(II) Precatalyst B [L-Pd(II)] Active Catalyst A->B Ligand Exchange (this compound) C Substrate Coordination B->C Substrate D C-H Activation (CMD) C->D E Palladacycle Intermediate D->E F Oxidative Addition of Ar-X E->F Aryl Halide G Pd(IV) Intermediate F->G H Reductive Elimination G->H I Arylated Product H->I J [L-Pd(II)] Regeneration H->J J->B

Caption: Postulated catalytic cycle for Pd-catalyzed C-H arylation.

Representative Protocol: Ortho-Arylation of a Directing Group-Containing Substrate

This protocol describes a representative procedure for the ortho-C-H arylation of a generic aryl substrate bearing a directing group, using this compound as a ligand. This protocol is based on general conditions reported for similar transformations and serves as a starting point for optimization.[2][3][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl substrate with a directing group (e.g., 2-phenylpyridine)

  • Aryl halide (e.g., 4-bromotoluene)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMA, NMP, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), this compound (2.7 mg, 0.02 mmol, 4 mol%), 2-phenylpyridine (77.5 mg, 0.5 mmol, 1.0 equiv), 4-bromotoluene (102.6 mg, 0.6 mmol, 1.2 equiv), and K₂CO₃ (138.2 mg, 1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous DMA (2.5 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ortho-arylated product.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table presents hypothetical data based on typical outcomes for similar C-H arylation reactions. Actual yields will vary depending on the specific substrates and optimized conditions.

EntryAryl HalideBaseSolventTemp (°C)Yield (%)
14-BromotolueneK₂CO₃DMA120e.g., 75
24-IodotolueneK₂CO₃DMA120e.g., 82
34-ChlorotolueneK₂CO₃DMA120e.g., 30
44-BromotolueneCs₂CO₃DMA120e.g., 85
54-BromotolueneK₂CO₃Toluene120e.g., 60

Causality Behind Experimental Choices:

  • Palladium Source: Pd(OAc)₂ is a common and relatively air-stable Pd(II) precatalyst.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often optimal to ensure full coordination to the palladium center and prevent catalyst decomposition.

  • Base: An inorganic base is required to neutralize the HX generated during the reaction and to potentially facilitate the deprotonation step in the CMD mechanism. Cesium carbonate is often a more effective base due to its higher solubility in organic solvents.

  • Solvent: High-boiling polar aprotic solvents like DMA or NMP are typically used to ensure solubility of the reagents and to allow for higher reaction temperatures.

  • Temperature: C-H activation often requires elevated temperatures to overcome the kinetic barrier of C-H bond cleavage.

Conclusion and Future Outlook

This compound represents a promising and versatile ligand for transition metal-catalyzed C-H functionalization. Its synthesis is straightforward, and its unique electronic and steric properties offer significant potential for achieving high reactivity and selectivity. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this ligand in a wide range of C-H functionalization reactions, including but not limited to arylation, olefination, and carbonylation. Further investigations into the precise mechanistic role of this ligand will undoubtedly lead to the development of even more efficient and selective catalytic systems, pushing the boundaries of modern organic synthesis.

References

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. RSC Advances. [Link]

  • Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]

  • Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]

  • 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. FDA Global Substance Registration System. [Link]

  • Palladium Mono-N-protected Amino Acid Complexes: Experimental Validation of the Ligand Cooperation Model in C-H Activation. Chemical Science. [Link]

Sources

Application Note: Synthesis of Pyyridine-Based Nitric Oxide Synthase (NOS) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nitric oxide (NO) is a critical signaling molecule, but its overproduction by nitric oxide synthase (NOS) enzymes is implicated in numerous pathologies, including neurodegenerative diseases and chronic inflammation. Consequently, the development of isoform-selective NOS inhibitors is a significant therapeutic goal. The 2-aminopyridine scaffold has emerged as a privileged structure in designing potent and selective inhibitors, particularly for the neuronal (nNOS) and inducible (iNOS) isoforms. This guide provides a comprehensive overview of the rationale, design principles, and detailed synthetic protocols for creating advanced 2-aminopyridine-based NOS inhibitors. We detail robust, field-proven methodologies, including Sonogashira cross-coupling and catalytic hydrogenation, explaining the causality behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize and evaluate this important class of therapeutic agents.

Introduction

The Role of Nitric Oxide and Nitric Oxide Synthases (NOS)

Nitric oxide (NO) is a gaseous free radical that functions as a crucial second messenger in a vast array of physiological processes, from neurotransmission and vasodilation to immune responses.[1][2] In mammals, NO is produced through the oxidation of L-arginine to L-citrulline by a family of three distinct nitric oxide synthase (NOS) enzymes:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in the nervous system, it regulates neuronal communication and synaptic plasticity.[1][]

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium, its NO production is vital for maintaining vascular tone, regulating blood pressure, and preventing thrombosis.[1][]

  • Inducible NOS (iNOS or NOS-2): Expressed in immune cells in response to inflammatory stimuli, it generates large amounts of NO as a defense mechanism against pathogens.[1][]

Pathophysiological Implications and the Need for Selective Inhibition

While essential, the dysregulation and overproduction of NO are linked to severe pathological conditions.[1] Excessive nNOS activity contributes to neurotoxicity in disorders like Parkinson's and Alzheimer's disease.[4] Chronic iNOS upregulation can lead to tissue damage in inflammatory diseases such as rheumatoid arthritis.[1]

This dual role of NO necessitates the development of isoform-selective inhibitors. Non-selective inhibition can lead to undesirable side effects; for example, inhibiting eNOS can cause hypertension, while blocking iNOS could compromise the immune system.[2] Therefore, the central challenge in this field is to design molecules that can potently inhibit a target isoform (e.g., nNOS) while sparing the others (e.g., eNOS).

The 2-Aminopyridine Scaffold: A Privileged Structure

Medicinal chemistry efforts have identified the 2-aminopyridine moiety as a highly effective scaffold for achieving both high potency and excellent isoform selectivity.[2][5][6] This structural motif acts as a bioisostere for the guanidinium group of the natural substrate, L-arginine, allowing it to anchor effectively within the NOS active site. By modifying the substituents on the pyridine ring and the attached side chains, researchers can fine-tune the inhibitor's properties to exploit subtle differences between the active sites of the NOS isoforms.[4][7]

Scientific Background: Mechanism of Action & Design Rationale

NOS Catalytic Cycle and Inhibition Mechanism

NOS enzymes are complex homodimers. Each monomer contains a reductase domain that binds NADPH and a catalytic oxygenase domain containing a heme active site, where L-arginine is oxidized.[4][8] The reaction is a two-step process requiring molecular oxygen and cofactors like tetrahydrobiopterin (BH4).

The 2-aminopyridine derivatives discussed here are primarily competitive inhibitors . They bind reversibly to the heme active site, directly competing with the endogenous substrate L-arginine and thereby blocking the synthesis of NO.[7]

cluster_0 NOS Catalytic Cycle cluster_1 Downstream Signaling cluster_2 Inhibition Pathway L_Arg L-Arginine NOS_Enzyme NOS Enzyme (Heme, BH4) L_Arg->NOS_Enzyme Binds Intermediate N-ω-hydroxy-L-arginine NOS_Enzyme->Intermediate O2, NADPH Products L-Citrulline + Nitric Oxide (NO) Intermediate->Products O2, NADPH sGC Soluble Guanylyl Cyclase (sGC) Products->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Inhibitor 2-Aminopyridine Inhibitor Inhibitor->NOS_Enzyme Competitively Blocks Binding

Figure 1: Mechanism of NOS catalysis and competitive inhibition.

Key Structure-Activity Relationships (SAR)

The design of potent and selective 2-aminopyridine inhibitors hinges on the strategic modification of three key regions:

  • The 2-Aminopyridine Head: This group anchors the molecule in the active site. Methylation at the 4-position of the pyridine ring often enhances potency.[9]

  • The Linker: The chain connecting the pyridine core to the "tail" group is critical. Introducing rigidity with an alkyne linker, as opposed to a flexible alkyl chain, has been shown to improve membrane permeability, a key factor for in vivo efficacy.[2]

  • The Tail Amine: This functionality interacts with a different region of the active site. Modulating its basicity and incorporating lipophilic groups (e.g., through fluorination) can significantly enhance both isoform selectivity and cell permeability.[2]

Synthetic Protocols

The following protocols describe a robust and modular approach to synthesize a series of 2-aminopyridine-based NOS inhibitors, allowing for systematic variation of the linker and tail amine. The overall strategy involves a Sonogashira cross-coupling reaction followed by an optional hydrogenation step.

Start_A Propargyl Bromide Amine (R-NH2) Intermediate Propargyl Amine Sidechain Start_A->Intermediate Protocol 3.1 (SN2 Substitution) Start_B 6-Bromo-4-methyl pyridin-2-amine invis1 Start_B->invis1 Intermediate->invis1 Coupled_Product Alkyne-Linked Inhibitor invis2 Coupled_Product->invis2 Final_Product Alkyl-Linked Inhibitor invis1->Coupled_Product Protocol 3.2 (Sonogashira Coupling) invis2->Final_Product Protocol 3.3 (Hydrogenation)

Figure 2: General synthetic workflow for 2-aminopyridine inhibitors.

Protocol 1: Synthesis of Propargyl Amine Sidechains

This protocol describes the synthesis of the alkyne-containing sidechain via SN2 substitution.

  • Objective: To synthesize N-substituted propargyl amines from propargyl bromide and a corresponding primary or secondary amine.

  • Causality:

    • Reagents: Propargyl bromide is a potent electrophile. The desired amine acts as the nucleophile. Potassium carbonate (K₂CO₃) is a mild, inexpensive base used to neutralize the HBr formed during the reaction, driving it to completion.

    • Solvent: Acetonitrile (CH₃CN) is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (K⁺) but not the amine nucleophile, maximizing its reactivity.

  • Step-by-Step Methodology:

    • To a round-bottom flask, add the desired amine (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to create a slurry (approx. 0.5 M concentration with respect to the amine).

    • Stir the mixture at room temperature (25 °C).

    • Add propargyl bromide (1.1 eq) dropwise. Caution: Propargyl bromide is a lachrymator and toxic. Handle in a fume hood.

    • Allow the reaction to stir at 25 °C for 8-12 hours.

  • Self-Validation & Work-up:

    • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

    • Quenching: Upon completion, filter the reaction mixture to remove K₂CO₃ and other salts.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the pure propargyl amine sidechain.[2] Yields typically range from 45-55%.[2]

Protocol 2: Sonogashira Cross-Coupling

This is the key C-C bond-forming reaction to assemble the core inhibitor structure.

  • Objective: To couple the synthesized propargyl amine sidechain with the 6-bromo-4-methylpyridin-2-amine core.

  • Causality:

    • Catalyst System: This reaction requires a dual-catalyst system. Pd(PPh₃)₄ is the primary palladium catalyst that facilitates the oxidative addition/reductive elimination cycle. Copper(I) iodide (CuI) acts as a co-catalyst, activating the alkyne for transmetalation to the palladium center. Triphenylphosphine (PPh₃) is added as a ligand to stabilize the palladium catalyst.

    • Base & Solvent: Triethylamine (Et₃N) serves as both the base and a co-solvent. It is crucial for neutralizing the HBr generated and for the deprotonation of the terminal alkyne. Acetonitrile is the primary solvent.

    • Temperature: The reaction requires elevated temperatures (120 °C), often achieved using microwave irradiation or a sealed tube, to overcome the activation energy for the catalytic cycle.

  • Step-by-Step Methodology:

    • In a microwave vial or sealed tube, combine 6-bromo-4-methylpyridin-2-amine (1.0 eq), the propargyl amine from Protocol 3.1 (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.10 eq), and PPh₃ (0.10 eq).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous triethylamine and anhydrous acetonitrile.

    • Seal the vessel and heat to 120 °C for 24 hours.

  • Self-Validation & Work-up:

    • Monitoring: Progress can be monitored by LC-MS.

    • Work-up: After cooling, the reaction mixture is concentrated. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine.

    • Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the final alkyne-linked inhibitor.[2] Yields are typically good to excellent (30-90%).[2]

Protocol 3: Catalytic Hydrogenation of Alkyne Linker

This protocol converts the rigid alkyne-linked inhibitors into their more flexible alkyl-linked counterparts.

  • Objective: To selectively reduce the alkyne triple bond to a single bond without affecting the pyridine ring.

  • Causality:

    • Catalyst: Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are highly effective catalysts for this transformation. They provide a surface for the adsorption of hydrogen gas and the alkyne substrate, facilitating the addition of hydrogen across the triple bond.

    • Hydrogen Source: Molecular hydrogen (H₂) is supplied via a balloon or a pressurized Parr hydrogenation apparatus.

    • Solvent: Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis.

  • Step-by-Step Methodology:

    • Dissolve the alkyne-linked inhibitor (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst (10-20 mol%) under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas (using a balloon or connecting to a hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature (25 °C) for 8-24 hours.

  • Self-Validation & Work-up:

    • Monitoring: The reaction is complete when the starting material is no longer visible by TLC or LC-MS.

    • Filtration: Crucially, the reaction mixture must be carefully filtered through a pad of Celite® to remove the palladium catalyst, which is pyrophoric. The Celite pad should be washed with methanol.

    • Purification: The filtrate is concentrated under reduced pressure to yield the alkyl-linked inhibitor, which is often pure enough for biological testing or can be further purified if necessary.[2] Yields are typically high (30-90%).[2]

Data Analysis and Structure-Activity Relationship (SAR)

The synthetic methods described allow for the creation of a library of compounds whose biological activity can be systematically evaluated. The data below, adapted from published studies, illustrates how structural modifications impact inhibitory potency (Kᵢ) and isoform selectivity.[2][4]

Table 1: Inhibitory Potency (Kᵢ, nM) and Selectivity of Representative 2-Aminopyridine Derivatives

Compound IDLinkerTail Amine MoietyRat nNOS Kᵢ (nM)Human nNOS Kᵢ (nM)Human eNOS Kᵢ (nM)n/e Selectivity (Human)
A AlkynePiperidine100---
B AlkylPiperidine75---
C Alkyl4,4-Difluoropiperidine46486650138
D Alkyne4,4-Difluoropiperidine65718340117
14j [4]Pyridine(S)-3-aminopyrrolidine1613229001761

Data is illustrative and sourced from references[2] and[4]. Selectivity is calculated as Kᵢ(eNOS) / Kᵢ(nNOS).

Analysis of SAR Data:

  • Linker Rigidity: A comparison between compounds with alkyne vs. alkyl linkers (e.g., C vs. D) shows that while both are potent, the rigid alkyne can be well-tolerated and in some cases improves permeability properties not captured by Kᵢ values alone.[2]

  • Fluorination: The introduction of fluorine atoms onto the tail amine (Compound C vs. a non-fluorinated analog) significantly increases lipophilicity. This modification can enhance membrane permeability and sometimes improve selectivity.[2]

  • Advanced Scaffolds: Compound 14j , which incorporates a second pyridine ring as part of the linker and a chiral amine tail, demonstrates a dramatic increase in both potency and selectivity for human nNOS over eNOS, highlighting the success of advanced scaffold optimization.[4][10]

Conclusion

This application note provides a detailed guide to the synthesis of pyridine-based NOS inhibitors, a therapeutically significant class of molecules. The protocols for Sonogashira coupling and catalytic hydrogenation are robust, modular, and allow for extensive exploration of the structure-activity landscape. By systematically modifying the linker and tail amine functionalities, researchers can fine-tune inhibitor properties to achieve high potency and the critical isoform selectivity required for developing safe and effective drugs targeting NO-mediated diseases. The exceptional selectivity achieved with advanced derivatives like compound 14j underscores the power of this synthetic platform.[4]

References

  • Patsnap Synapse. (2024). What are NOS inhibitors and how do they work?
  • Ijuin, R., et al. (2006). Design, synthesis, and evaluation of new type of L-amino acids containing pyridine moiety as nitric oxide synthase inhibitor. PubMed.
  • Kleinert, H., et al. (2018). Nitric Oxide Synthase NOS Inhibitors: Mechanism of Action and Treatment Indications.
  • Cinelli, M. A., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
  • BOC Sciences. Nitric oxide synthase (NOS)
  • Marletta, M. A., et al. (2012).
  • Connolly, S., et al. (2004). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry.
  • Hsueh, C., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central.
  • Saleh, A., et al. (1998). Mechanisms involved in the effect of nitric oxide synthase inhibition on L-arginine-induced insulin secretion. PubMed.
  • Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual Review of Physiology. [Link]

  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. PubMed Central.
  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold With a Pyridine Linker. PubMed.
  • Roy, K., & Leonard, J. T. (2006). Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors. Current Enzyme Inhibition.

Sources

Application Note: Comprehensive Analytical Characterization of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2,6-dimethylpyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules.[1] The presence of a polar N-oxide functional group and an aromatic amine introduces specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. This guide provides a detailed framework of validated analytical methods for confirming the identity, purity, and stability of this compound, ensuring data integrity for research and development applications. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind methodological choices and providing robust, step-by-step protocols.

Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation for method development. This compound is a solid at room temperature with limited water solubility but is soluble in polar organic solvents like methanol.[1][2] Its hygroscopic nature necessitates careful handling and storage under inert, dry conditions to prevent moisture uptake, which could impact analytical measurements.[2]

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[3][4]
Molecular Weight 138.17 g/mol [3][4]
CAS Number 3512-82-1[3]
Appearance Solid[2]
Solubility Slightly soluble in water; Soluble in Methanol[1][2]
Storage Conditions Cool, dry, inert atmosphere[2]

Chromatographic Analysis: Purity and Impurity Profiling

For any chemical entity intended for further use, particularly in pharmaceutical development, assessing purity and identifying potential impurities is critical. Impurities can arise from the synthetic route, such as unreacted starting materials, intermediates (e.g., nitro-precursors if the synthesis involves a reduction step), or side-products.[5][6] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for this purpose due to its high resolution and suitability for polar, non-volatile compounds.

Principle of RP-HPLC Method

The N-oxide and amino functionalities make this compound a polar molecule. RP-HPLC, which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the ideal separation mode. The analyte and its potential impurities will have different affinities for the stationary phase based on their relative polarities. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively elute compounds in order of increasing hydrophobicity, allowing for their separation and quantification. UV detection is chosen due to the presence of the UV-active pyridine ring chromophore.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample 1. Accurately weigh sample 2. Dissolve in Diluent (e.g., Methanol) 3. Sonicate to ensure dissolution 4. Filter through 0.45 µm syringe filter injection Inject onto HPLC System prep_sample->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection at 260 nm separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (% Area) and Relative Impurity Levels integration->calculation

Caption: RP-HPLC workflow for purity assessment.

Detailed Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvent A (Aqueous): 0.1% Formic Acid in Water.

  • Solvent B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Methanol.

  • This compound reference standard and test sample.

Procedure:

  • Standard Preparation: Accurately prepare a 1.0 mg/mL solution of the reference standard in Methanol.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the test sample in Methanol. Sonicate briefly if needed and filter through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm (based on the typical absorbance of aminopyridine derivatives[2]).

    • Gradient Program:

Time (min)% Solvent A% Solvent B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine purity.

    • Identify and quantify any impurity peaks relative to the main peak. For unknown impurity characterization, fractions can be collected for subsequent analysis by Mass Spectrometry.

Spectroscopic Analysis: Structural Elucidation and Identity Confirmation

A combination of spectroscopic techniques is required for the unambiguous confirmation of the chemical structure. Each method provides a unique piece of the structural puzzle.

Spectro_Workflow cluster_methods Spectroscopic Techniques cluster_info Information Obtained compound 4-Amino-2,6-dimethylpyridine 1-oxide ms Mass Spectrometry (MS) compound->ms nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ftir FTIR Spectroscopy compound->ftir ms_info Molecular Weight (e.g., [M+H]⁺ = 139.08) ms->ms_info nmr_info Proton/Carbon Environment & Connectivity nmr->nmr_info ftir_info Presence of Key Functional Groups ftir->ftir_info confirmed_id Confirmed Structural Identity ms_info->confirmed_id nmr_info->confirmed_id ftir_info->confirmed_id

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction yields. Our approach is grounded in established chemical principles to ensure you can make informed, causality-driven decisions in your experiments.

Synthesis Overview: The N-Oxidation Pathway

The most direct route to this compound is the selective N-oxidation of the parent pyridine, 4-Amino-2,6-dimethylpyridine (also known as 4-amino-2,6-lutidine). The primary challenge in this transformation is achieving chemoselectivity—oxidizing the heterocyclic nitrogen without affecting the exocyclic amino group, which is also susceptible to oxidation.[1] Careful selection of the oxidizing agent and precise control of reaction conditions are paramount for success.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product SM 4-Amino-2,6-dimethylpyridine Reaction N-Oxidation SM->Reaction Oxidizing Agent (e.g., m-CPBA, H₂O₂/Acid) Product This compound Reaction->Product Work-up & Purification

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: A-Problem-Solving Framework

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My overall yield is consistently low. What are the primary causes and how can I fix them?

Answer: Low yield is a multifaceted issue often stemming from incomplete reaction, product degradation, or inefficient purification. Let's break down the potential causes:

  • Cause A: Incomplete N-Oxidation. The pyridine nitrogen in the starting material is sterically hindered by the two methyl groups and potentially deactivated by the electron-donating amino group.

    • Solution 1: Extend Reaction Time. Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material spot/peak is no longer visible.

    • Solution 2: Increase Oxidant Stoichiometry. Gradually increase the equivalents of your oxidizing agent (e.g., m-CPBA or hydrogen peroxide) from 1.1 eq. up to 1.5 eq. Be cautious, as a large excess can lead to side-product formation.[2]

    • Solution 3: Optimize Temperature. While higher temperatures can increase the reaction rate, they can also promote degradation. If you are running the reaction at room temperature or below, consider gently heating it to 40-50°C. Conversely, if you are already heating, side reactions might be the issue, and a lower temperature may be beneficial.[3]

  • Cause B: Side-Product Formation. The amino group can compete with the pyridine nitrogen for the oxidant, leading to undesired byproducts. Over-oxidation can also occur.

    • Solution 1: Use a Milder Oxidant. If using a highly reactive peroxyacid like m-CPBA, consider switching to a milder system like hydrogen peroxide in glacial acetic acid or Urea-Hydrogen Peroxide (UHP).[4]

    • Solution 2: Control Oxidant Addition. Add the oxidizing agent slowly and portion-wise to the reaction mixture, especially if the reaction is exothermic. This maintains a low instantaneous concentration of the oxidant, favoring the more desired reaction pathway.

    • Solution 3: In-situ Protection. In cases of persistent amino group oxidation, a strategy of in-situ protection can be employed. By adding a strong, non-nucleophilic Brønsted acid (e.g., HBF₄·OEt₂), you can protonate the more basic amino group, rendering it less nucleophilic and directing the oxidation to the pyridine nitrogen.[1]

  • Cause C: Product Loss During Work-up and Purification. The N-oxide product is highly polar and may have significant water solubility, leading to losses during aqueous work-up.

    • Solution 1: Optimize Extraction. If performing a liquid-liquid extraction, use a more polar organic solvent like chloroform or a mixture of dichloromethane/isopropanol. Ensure you perform multiple extractions (at least 3-5) to recover as much product as possible from the aqueous layer.

    • Solution 2: Avoid Harsh pH. Pyridine N-oxides can be sensitive to very strong acids or bases during work-up.[3] Try to maintain a pH between 7 and 9 when neutralizing the reaction mixture.

    • Solution 3: Alternative Purification. If column chromatography is leading to significant product loss on the silica gel, consider recrystallization. A suitable solvent system is one where the N-oxide has high solubility at elevated temperatures but low solubility at room temperature.[3]

Question 2: I am observing multiple spots on my TLC plate that are not the starting material or the desired product. What are these impurities?

Answer: The formation of multiple byproducts is typically due to over-oxidation or non-selective reactions.

  • Potential Impurity A: Di-N-Oxide. Although unlikely with an amino substituent, over-oxidation could theoretically occur. This is more common with stronger oxidants or excessive stoichiometry.

    • Solution: Reduce the equivalents of the oxidizing agent and monitor the reaction carefully, stopping it as soon as the starting material is consumed.[3]

  • Potential Impurity B: Ring-Opened Products. Harsh reaction conditions (high temperature, strong acids) can lead to the degradation of the pyridine ring.

    • Solution: Perform the reaction at a lower temperature and ensure that the work-up procedure is not overly aggressive.

  • Potential Impurity C: Products of Amino Group Oxidation. The amino group can be oxidized to nitroso or nitro functionalities.

    • Solution: This points to a lack of chemoselectivity. Employ the strategies mentioned in Question 1 (milder oxidant, controlled addition, in-situ protection of the amine).[1]

Question 3: The reaction seems to stall; I see both starting material and product, but the ratio doesn't change over time. What should I do?

Answer: A stalled reaction often indicates that the oxidant has been consumed or the reaction conditions are no longer favorable.

  • Cause A: Oxidant Decomposition. Peroxy acids and hydrogen peroxide can degrade over time, especially in the presence of trace metal impurities or at elevated temperatures.

    • Solution 1: Add More Oxidant. Add a small additional portion (e.g., 0.1-0.2 equivalents) of the oxidizing agent and continue to monitor the reaction.

    • Solution 2: Use Fresh Reagents. Ensure your oxidizing agent is fresh and has been stored correctly according to the manufacturer's recommendations.

  • Cause B: Poor Solubility. The starting material must be fully dissolved for the reaction to proceed efficiently.

    • Solution: Ensure your starting material is completely soluble in the chosen solvent before adding the oxidant. If solubility is an issue, you may need to screen for a more suitable solvent or use a co-solvent system.

Frequently Asked Questions (FAQs)

Q: Which oxidizing agent is best for this synthesis? A: The choice depends on a balance of reactivity, selectivity, and safety.

  • m-Chloroperoxybenzoic acid (m-CPBA): Highly effective and widely used, but can be less selective and requires careful handling due to its potential for shock-sensitivity.[5]

  • Hydrogen Peroxide (H₂O₂): A greener and more atom-economical choice.[6] It is typically used in combination with an acid like acetic acid. The uncatalyzed reaction can be slow, often requiring a large excess of H₂O₂.[2][6]

  • Urea-Hydrogen Peroxide (UHP): A solid, stable, and safer alternative to aqueous H₂O₂, often used in conjunction with an anhydride.[4]

Q: How do I properly quench and remove excess oxidant? A: It is crucial to quench any remaining oxidant before product isolation.

  • For Peroxy Acids (m-CPBA): A common method is to add a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) and stir until a starch-iodide paper test is negative.[5]

  • For Hydrogen Peroxide: Excess H₂O₂ can be quenched with additives like sodium sulfite or manganese dioxide (MnO₂), which can be removed by filtration.[2] Be aware that residual transition metals from quenchers can be difficult to remove from the final product.[2][6]

Q: What is the best way to purify the final product? A: this compound is a polar, crystalline solid.

  • Recrystallization: This is often the preferred method for high purity. Screen solvents like ethyl acetate, isopropanol, or mixtures such as ethanol/ether.

  • Column Chromatography: Use a polar stationary phase like silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). Pre-treating the silica with triethylamine can help prevent streaking of the basic compound.

  • Preparative HPLC: For achieving very high purity, preparative HPLC can be an effective, albeit more costly, option.[3]

Optimized Experimental Protocol

This protocol is a starting point and should be optimized based on your experimental observations.

Materials:

  • 4-Amino-2,6-dimethylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Amino-2,6-dimethylpyridine (1.0 eq.) in dichloromethane (DCM, ~0.1 M concentration). Cool the flask to 0°C in an ice bath.

  • Oxidant Addition: In a separate beaker, dissolve m-CPBA (1.2 eq.) in a minimal amount of DCM. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over several hours. Monitor the consumption of the starting material by TLC (e.g., using a 10:1 DCM:Methanol eluent).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C. Slowly add saturated aqueous Na₂S₂O₃ solution and stir vigorously for 20 minutes to quench excess peroxide.

  • Work-up: Add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct (check pH to ensure it is > 8). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer three times with DCM. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Summary and Troubleshooting Logic

Table 1: Key Reaction Parameter Guidelines
ParameterRecommended RangeRationale
Oxidant (m-CPBA) 1.1 - 1.5 equivalentsEnsures complete conversion; excess can cause side reactions.
Temperature 0°C to Room Temp.Controls reaction rate and minimizes byproduct formation.[3]
Reaction Time 2 - 24 hoursHighly dependent on substrate; must be monitored by TLC/HPLC.
Solvent Dichloromethane, ChloroformGood solubility for starting material and product; relatively unreactive.
Work-up pH 8 - 9Neutralizes acidic byproducts without degrading the N-oxide.
Troubleshooting Decision Tree

This diagram illustrates the logical steps to diagnose and solve common synthesis problems.

Troubleshooting_Tree Problem Problem: Low Yield / Impurities Check_Completion Is reaction complete? (TLC/HPLC) Problem->Check_Completion Check_Purity Are there side products? Check_Completion->Check_Purity Yes Sol_Time Increase Reaction Time Check_Completion->Sol_Time No Check_Workup Is product lost during work-up? Check_Purity->Check_Workup No Sol_Oxidant Use Milder Oxidant Check_Purity->Sol_Oxidant Yes Sol_Extract Use Polar Solvent (e.g., CHCl₃) for Extraction Check_Workup->Sol_Extract Yes Sol_Equiv Increase Oxidant Eq. Sol_Time->Sol_Equiv Sol_Temp Gently Increase Temp. Sol_Equiv->Sol_Temp Sol_Addition Control Oxidant Addition (Slow, 0°C) Sol_Oxidant->Sol_Addition Sol_Protect Consider In-situ Amine Protection Sol_Addition->Sol_Protect Sol_Recrys Purify by Recrystallization Sol_Extract->Sol_Recrys

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

  • BenchChem. (2025).
  • Glushkov, S. V., & Gornostaev, L. M. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • American Chemical Society. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Pouliot, M., & Renaud, P. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC, NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

  • Mosher, H. S., Turner, L., & Carlsmith, A. (n.d.). Pyridine-N-oxide. Organic Syntheses. [Link]

  • Reddit. (2021). Preparation and Alkylation of N-Oxide Pyridine. r/OrganicChemistry. [Link]

Sources

Technical Support Center: Purification of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Amino-2,6-dimethylpyridine 1-oxide (C₇H₁₀N₂O, MW: 138.17 g/mol ).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when isolating this highly polar compound from complex reaction mixtures. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My final product is contaminated with unreacted 2,6-dimethylpyridine 1-oxide. How can I separate these two compounds?

Answer: This is a common issue arising from incomplete amination (e.g., reduction of a nitro intermediate). The two compounds have very similar structures, but their basicity differs significantly, which is the key to their separation. This compound is considerably more basic than its precursor.

Recommended Solution: Acid-Base Extraction

The most effective method is a carefully controlled acid-base extraction. The amino group can be selectively protonated under mildly acidic conditions, rendering the desired product water-soluble while leaving the less basic 2,6-dimethylpyridine 1-oxide in the organic phase.

  • Causality: The lone pair of electrons on the amino group is more available for protonation than the N-oxide oxygen, especially in a buffered or dilute acid solution. By adjusting the pH to approximately 2-3, you can exploit this difference.[3]

  • Workflow:

    • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Extract the organic solution with dilute hydrochloric acid (e.g., 1 M HCl). The this compound will move into the aqueous phase as its hydrochloride salt.

    • Wash the organic layer again with dilute HCl to ensure complete extraction.

    • Combine the aqueous layers and wash with fresh organic solvent to remove any remaining neutral or weakly basic impurities.

    • Carefully basify the aqueous layer to a pH > 8 with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution to deprotonate the product, causing it to precipitate or become extractable.

    • Extract the now-neutral product back into an organic solvent (e.g., DCM or a DCM/isopropanol mixture).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 2: My column chromatography is failing. The product either streaks badly or won't elute from the silica gel.

Answer: This is a classic problem when purifying highly polar compounds like pyridine N-oxides on standard silica gel.[4][5] The strong interaction between the polar N-oxide and amino functionalities with the acidic silanol groups on the silica surface leads to poor chromatographic performance.

Recommended Solutions & Causality:

  • Modify the Mobile Phase: Standard ethyl acetate/hexane systems are often ineffective. You must use a more polar solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is a common starting point (e.g., 0% to 10% MeOH in DCM).[4]

    • Expert Tip: To reduce streaking (tailing), add a small amount of a basic modifier like triethylamine (TEA, ~0.5-1%) or ammonium hydroxide to the mobile phase. This deprotonates the acidic silanol groups, preventing strong ionic interactions with your basic product. CAUTION: Do not use high concentrations of methanol with a basic modifier, as it can dissolve the silica gel.[4]

  • Change the Stationary Phase: If silica gel is not performing well, consider alternative stationary phases.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a better choice for basic compounds.

    • Florisil: This magnesium-silicate-based adsorbent can offer different selectivity and is sometimes used for separating pyridine derivatives.[6]

    • Reversed-Phase (C18) Chromatography: If the compound is sufficiently water-soluble, reversed-phase chromatography using water/acetonitrile or water/methanol gradients (often with a modifier like formic acid or TFA) can be highly effective.

Question 3: After workup, my NMR spectrum shows residual acetic acid from the N-oxidation step. How do I remove it?

Answer: Residual acetic acid from the common N-oxidation procedure (using H₂O₂ in glacial acetic acid) is a frequent impurity.[7][8]

Recommended Solutions:

  • Azeotropic Removal: Co-evaporate the crude product with a solvent that forms a low-boiling azeotrope with acetic acid, such as toluene. Repeat this process 2-3 times using a rotary evaporator.

  • Basic Wash/Extraction: During the workup, a thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will neutralize the acetic acid, converting it to sodium acetate, which is highly water-soluble and will be removed in the aqueous phase. Ensure the aqueous phase is basic (pH > 8) before separating the layers.

  • Slurrying with a Basic Resin: For a non-aqueous approach, dissolve the crude product in a solvent like DCM and stir it with a basic ion-exchange resin for an hour. Filter off the resin to remove the bound acetic acid.

Question 4: I'm attempting recrystallization, but the product either oils out or the yield is very low. What is an appropriate solvent system?

Answer: this compound is a polar, crystalline solid. Finding a single solvent for recrystallization can be difficult. A two-solvent system is often required.

Recommended Approach:

  • Identify a "Soluble" and "Insoluble" Solvent Pair:

    • Good Solvents (for dissolving): Methanol, ethanol, hot acetonitrile, hot ethyl acetate.

    • Poor Solvents (for inducing precipitation): Diethyl ether, hexanes, tert-butyl methyl ether (TBME), dichloromethane.

  • Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

    • While the solution is still warm, slowly add the "poor" solvent (e.g., diethyl ether) dropwise until you observe persistent cloudiness (the point of saturation).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound, and what impurities should I anticipate?

The most common synthetic pathway involves a three-step process starting from 2,6-dimethylpyridine (2,6-lutidine).[7][9] Understanding this route is critical for predicting potential impurities.

  • N-Oxidation: 2,6-dimethylpyridine is oxidized to 2,6-dimethylpyridine 1-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid.[7][8]

  • Nitration: The N-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid to yield 4-nitro-2,6-dimethylpyridine 1-oxide.[9]

  • Reduction: The nitro group is reduced to the desired amino group. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acid (e.g., Fe/HCl).[10]

Potential Impurity Source Recommended Purification Method
2,6-DimethylpyridineIncomplete N-oxidationAcid-base extraction
2,6-Dimethylpyridine 1-oxideIncomplete nitration/aminationAcid-base extraction, Column Chromatography
4-Nitro-2,6-dimethylpyridine 1-oxideIncomplete reductionColumn Chromatography (the nitro compound is less polar)
Deoxygenated side productsOver-reduction or side reactionsColumn Chromatography
Residual Solvents (Acetic Acid, etc.)Reaction/WorkupAzeotropic removal, Basic wash

Q2: What analytical techniques are best for assessing the purity of the final product?

A combination of methods should be used for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A reversed-phase column (C18) with a mobile phase of water/acetonitrile containing a modifier like 0.1% formic acid is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: What are the recommended storage and handling procedures for this compound?

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep it away from strong oxidizing agents.[11][12]

  • Handling: Aminopyridines can be toxic if swallowed, inhaled, or in contact with skin.[11][12] Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental Workflows & Diagrams

Purification Strategy Overview

The general workflow for purifying this compound from a crude reaction mixture involves an initial workup followed by one or more purification techniques.

PurificationWorkflow cluster_purification crude Crude Reaction Mixture workup Aqueous Workup (e.g., Basic Wash) crude->workup extract Solvent Extraction & Concentration workup->extract primary_purification Primary Purification (Choose one) extract->primary_purification col Column Chromatography recryst Recrystallization abe Acid-Base Extraction analysis Purity Analysis (NMR, HPLC) col->analysis recryst->analysis abe->analysis final Pure Product analysis->final

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree for Column Chromatography

This diagram helps you decide how to optimize your column chromatography protocol.

TroubleshootingTree q1 Is the product streaking badly on silica? a1_yes Add 0.5-1% TEA or NH4OH to the mobile phase q1->a1_yes Yes q2 Is the product not eluting even with 10% MeOH/DCM? q1->q2 No a2_yes Switch stationary phase: - Alumina (Neutral) - Reversed-Phase (C18) q2->a2_yes Yes a_no Continue optimization of mobile phase gradient q2->a_no No

Sources

Technical Support Center: Synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide. This document is designed for researchers, chemists, and drug development professionals who are performing the N-oxidation of 4-amino-2,6-dimethylpyridine. Our goal is to provide expert-driven insights and practical solutions to common challenges encountered during this synthesis, focusing specifically on the identification and mitigation of side products.

Troubleshooting Guide (Q&A)

This section addresses specific issues you might encounter during your experiment, linking observable phenomena to potential chemical causes and providing actionable solutions.

Q1: My reaction is complete by TLC, but after workup, I have a significant amount of a polar, UV-active impurity that is difficult to remove. I used m-CPBA as the oxidant. What is this byproduct?

A1: The most likely culprit is m-chlorobenzoic acid (m-CBA) , the byproduct of m-chloroperoxybenzoic acid (m-CPBA) oxidation.[1][2] Both your desired N-oxide product and m-CBA are polar, which can make separation challenging.

Causality: During the oxidation, the peroxyacid transfers an oxygen atom to the pyridine nitrogen, reducing itself to the corresponding carboxylic acid.

Troubleshooting Steps:

  • Quench Excess m-CPBA: Before the aqueous workup, cool the reaction mixture and quench any remaining m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stirring vigorously until a test with starch-iodide paper indicates no peroxides are present.

  • Alkaline Wash: The key to removing m-CBA is to deprotonate it, making it highly water-soluble. During your workup, perform multiple washes with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (~5%) sodium carbonate (Na₂CO₃) solution.[1][3] This will extract the acidic m-CBA into the aqueous layer.

  • Chromatography Tip: If m-CBA persists, it can often be separated using flash column chromatography. It is highly UV-active and tends to be very polar.[1] A solvent system with a slightly more polar baseline (e.g., starting with 5% methanol in dichloromethane instead of 2%) can sometimes improve separation from the N-oxide product.

Q2: My final product is yellow to orange, and the yield is lower than expected. TLC analysis (e.g., 10% MeOH in DCM) shows a new, highly polar spot in addition to my product spot. What's happening?

A2: This strongly suggests over-oxidation of the 4-amino group . The color is characteristic of nitroso (-N=O) or nitro (-NO₂) species, which are common byproducts when oxidizing aromatic amines.[4][5][6]

Causality: While the pyridine nitrogen is typically more nucleophilic and oxidizes first, the exocyclic amino group is also susceptible to oxidation, especially if the reaction temperature is too high, the reaction time is too long, or an excess of the oxidizing agent is used. Peroxyacids are known to convert primary aromatic amines into nitroso and subsequently nitro compounds.[4][5]

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise amount of the oxidizing agent, typically 1.05 to 1.2 equivalents. A large excess should be avoided.

  • Temperature Management: Run the reaction at a lower temperature. For m-CPBA, starting at 0 °C and allowing it to slowly warm to room temperature is a common strategy.[5] For H₂O₂/acetic acid, avoid excessive heating; monitor the reaction progress closely.[7]

  • Monitor Closely: Use TLC to track the reaction. As soon as the starting material is consumed and the product spot is maximized, proceed with the workup. Do not let the reaction stir unnecessarily for extended periods.

Q3: I used hydrogen peroxide in acetic acid. My TLC shows three major spots: my product (polar), unreacted starting material (less polar), and a spot with intermediate polarity. What is the intermediate spot?

A3: The spot with intermediate polarity is likely the N-acetylated byproduct, 4-acetamido-2,6-dimethylpyridine .

Causality: Acetic acid serves as both a solvent and a catalyst, forming peracetic acid in situ with H₂O₂.[4][8] However, under the reaction conditions, acetic acid can also act as an acetylating agent for the nucleophilic 4-amino group, leading to amide formation. This side reaction is a known pathway in oxidative systems involving aromatic amines and acetate.[4][6]

Troubleshooting Steps:

  • Optimize Temperature: Lowering the reaction temperature can disfavor the amide formation, which typically requires more thermal energy than N-oxidation.

  • Alternative Solvents: While less common, consider alternative solvents that do not participate in the reaction. However, the H₂O₂/acetic acid system is well-established for its efficacy.

  • Purification: The N-acetylated byproduct has significantly different polarity and hydrogen-bonding capability compared to the starting material (amine) and the product (N-oxide). It should be readily separable by standard flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the N-oxidation of 4-amino-2,6-dimethylpyridine and how are they formed?

A1: The main reaction is the oxidation of the pyridine nitrogen. However, several side reactions can occur, leading to a range of impurities.

  • Unreacted Starting Material: 4-Amino-2,6-dimethylpyridine will be present if the reaction is incomplete.

  • Over-Oxidation Products: The 4-amino group can be oxidized to form 4-nitroso-2,6-dimethylpyridine 1-oxide or 4-nitro-2,6-dimethylpyridine 1-oxide . This is more likely with excess oxidant or higher temperatures.[4][5]

  • N-Acetylated Byproduct: When using H₂O₂ in acetic acid, 4-acetamido-2,6-dimethylpyridine can form via N-acetylation of the starting material.[6]

  • Dimerization Products: Oxidative coupling can lead to trace amounts of azo-compounds, such as azoxypyridine dimers . These are often highly colored.[4][9]

The formation pathways are summarized in the diagram below.

Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions SM 4-Amino-2,6-dimethylpyridine (Starting Material) Product This compound (Desired Product) SM->Product N-Oxidation Acetylated 4-Acetamido Byproduct (with AcOH) SM->Acetylated N-Acetylation OverOx 4-Nitroso/Nitro Byproducts Product->OverOx Over-oxidation (of Amino Group) Oxidant [Oxidant] e.g., m-CPBA or H₂O₂/AcOH AcOH Acetic Acid Workflow Start Reaction Workup (Quench, Wash, Extract) Concentrate Concentrate Organic Layer Start->Concentrate Dry_Load Dry Load Crude onto Silica Gel Concentrate->Dry_Load Column Flash Column Chromatography (e.g., DCM/MeOH Gradient) Dry_Load->Column TLC Monitor Fractions by TLC Column->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Sources

troubleshooting low yields in pyridine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine N-oxide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we will address common issues leading to low yields and provide scientifically grounded, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why a particular experimental choice is made, ensuring a deeper understanding and more robust synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyridine N-oxide synthesis?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The nucleophilicity of the pyridine nitrogen is a key factor. Electron-withdrawing groups on the pyridine ring can significantly slow down the reaction, requiring more forcing conditions or longer reaction times.

  • Over-oxidation: If your pyridine substrate contains other oxidizable functional groups (e.g., sulfides, alkenes), the oxidizing agent may react with these sites in addition to the pyridine nitrogen, leading to a mixture of products and a lower yield of the desired N-oxide.[1]

  • Product Decomposition: Pyridine N-oxides can be thermally sensitive. High temperatures during the reaction or work-up, particularly distillation, can lead to decomposition.[2][3]

  • Suboptimal Work-up and Purification: Low molecular weight pyridine N-oxides are often polar and can be hygroscopic, leading to losses during aqueous extractions.[4] Improper purification techniques can also result in significant product loss.

Q2: Which oxidizing agent should I choose for my synthesis?

The choice of oxidizing agent is critical and depends on the nature of your pyridine substrate. Here's a general guide:

Oxidizing AgentCommon Substrates & ConditionsAdvantagesDisadvantages
m-Chloroperoxybenzoic acid (m-CPBA) General purpose, good for a wide range of pyridines. Typically used in chlorinated solvents like dichloromethane (DCM) or chloroform at 0°C to room temperature.High reactivity, commercially available, relatively clean reactions.Can oxidize other sensitive functional groups.[5] The m-chlorobenzoic acid byproduct must be removed during work-up.
Hydrogen Peroxide in Acetic Acid Good for large-scale syntheses and for pyridines without acid-sensitive groups. The reaction is often heated to 70-80°C.[6]Cost-effective, environmentally friendly (water is the main byproduct).[3]Can be slower than peracids, and the acidic conditions and higher temperatures may not be suitable for all substrates.
Peracetic Acid A highly effective oxidizing agent, often used for less reactive pyridines. Reactions are typically exothermic and require careful temperature control.[2]Very reactive, leading to shorter reaction times.Can be explosive at elevated temperatures.[3] Commercial solutions often contain stabilizers that may need to be considered.

Q3: How do substituents on the pyridine ring affect the N-oxidation reaction?

Substituents have a profound electronic effect on the pyridine nitrogen, influencing its reactivity.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) increase the electron density on the nitrogen atom, making it more nucleophilic and thus more reactive towards the oxidizing agent. However, this increased reactivity can sometimes lead to over-oxidation or side reactions, especially with strong oxidants.[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the rate of N-oxidation.[5][7] For these substrates, more forcing conditions (higher temperatures, longer reaction times, or a more potent oxidizing agent) are often necessary.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

You've run the reaction, and TLC or LC-MS analysis shows a significant amount of your starting pyridine remaining.

Root Cause Analysis and Solutions:

  • Insufficient Reactivity of the Pyridine:

    • Explanation: Your pyridine may be deactivated by electron-withdrawing substituents.

    • Solution:

      • Increase the reaction temperature in 10°C increments, monitoring the reaction progress closely.

      • Extend the reaction time.

      • If using a milder oxidant like H₂O₂/acetic acid, consider switching to a more potent one like m-CPBA or peracetic acid.

      • Increase the equivalents of the oxidizing agent (e.g., from 1.1 eq. to 1.5-2.0 eq.).

  • Degradation of the Oxidizing Agent:

    • Explanation: Peracids and hydrogen peroxide can degrade over time, especially if not stored correctly.

    • Solution:

      • Use a fresh bottle of the oxidizing agent.

      • The activity of peracids can be checked by iodometric titration.[2]

Workflow for Troubleshooting Low Conversion:

start Low Conversion Observed check_reactivity Is the pyridine electron-deficient? start->check_reactivity increase_conditions Increase temperature/time or use a stronger oxidant. check_reactivity->increase_conditions Yes check_oxidant Is the oxidizing agent fresh? check_reactivity->check_oxidant No monitor Monitor reaction by TLC/LC-MS increase_conditions->monitor use_fresh_oxidant Use a new batch of oxidizing agent. check_oxidant->use_fresh_oxidant No check_oxidant->monitor Yes use_fresh_oxidant->monitor

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Products (Side Reactions)

Your reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, indicating the formation of byproducts.

Root Cause Analysis and Solutions:

  • Over-oxidation of the Product or Other Functional Groups:

    • Explanation: The oxidizing agent is reacting with other parts of your molecule. This is common with substrates containing alkenes, sulfides, or electron-rich aromatic rings.[1]

    • Solution:

      • Lower the reaction temperature. Start the reaction at 0°C and let it slowly warm to room temperature.

      • Slowly add the oxidizing agent to the reaction mixture to avoid a localized excess of the oxidant.[2]

      • Use a milder or more selective oxidizing agent if possible.

  • Decomposition of the Pyridine N-oxide:

    • Explanation: The N-O bond is relatively weak.[8] In the presence of strong acids or high temperatures, the product can undergo rearrangement or decomposition.

    • Solution:

      • Maintain careful temperature control throughout the reaction.

      • If using H₂O₂/acetic acid, consider if a lower reaction temperature for a longer duration can achieve the desired conversion without decomposition.

Reaction Mechanism and Potential Side Reaction:

cluster_main Desired N-Oxidation cluster_side Potential Side Reaction Py Pyridine PNO Pyridine N-Oxide Py->PNO [O] Py_FG Pyridine with Oxidizable Group (FG) Side_Product Oxidized Side Product Py_FG->Side_Product [O]

Caption: Desired reaction pathway versus a potential side reaction.

Issue 3: Product Loss During Work-up and Purification

The reaction appears to have gone to completion, but the isolated yield is poor.

Root Cause Analysis and Solutions:

  • Loss During Aqueous Extraction:

    • Explanation: Many pyridine N-oxides are highly polar and have some water solubility, especially low molecular weight derivatives. They can be lost to the aqueous phase during extractions.[4]

    • Solution:

      • Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product.

      • Perform multiple extractions with your organic solvent (e.g., 5 x 50 mL instead of 2 x 125 mL).

      • If the product is particularly water-soluble, consider evaporating the solvent under reduced pressure without an aqueous work-up and purifying the residue directly.

  • Decomposition During Purification:

    • Explanation: As mentioned, pyridine N-oxides can be thermally unstable. Distillation at atmospheric pressure is generally not recommended.[2]

    • Solution:

      • Purify by vacuum distillation, ensuring the oil bath temperature does not exceed 130°C.[2]

      • For non-volatile products, purification by column chromatography on silica gel or recrystallization are excellent alternatives.

      • Consider converting the N-oxide to its hydrochloride salt, which is often a stable, crystalline solid that can be easily purified by recrystallization. The free base can be regenerated afterward if needed.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Oxidation using m-CPBA
  • Dissolution: Dissolve the pyridine substrate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1-1.5 eq.) in DCM. Add the m-CPBA solution dropwise to the stirred pyridine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to destroy excess peracid.

    • Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification via the Hydrochloride Salt
  • Formation of the Salt: After the reaction is complete and excess oxidant has been quenched, concentrate the reaction mixture under vacuum. Dissolve the residue in a minimal amount of a suitable solvent like isopropyl alcohol.[2]

  • Precipitation: Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether until precipitation is complete.

  • Isolation and Recrystallization: Collect the precipitated hydrochloride salt by filtration. Wash the solid with cold solvent. Recrystallize the salt from a suitable solvent system (e.g., isopropyl alcohol).[2]

  • Regeneration of Free Base (Optional): Dissolve the purified salt in water and neutralize with a base like NaHCO₃ or NaOH. Extract the free N-oxide with an organic solvent.

References

  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)
  • Synthesis of pyridine-N-oxide. (Date Not Specified).
  • Substituent effect on the properties of pyridine-N-oxides. (2025). ResearchGate. [Link]

  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (2020). PubMed Central. [Link]

  • Pyridine-N-oxide. (Date Not Specified). Wikipedia. [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). PMC - NIH. [Link]

  • Draw resonance contributors to show why pyridine-N-oxide is more reactive toward electrophilic aromatic substitution than pyridine.
  • pyridine-n-oxide. (Date Not Specified). Organic Syntheses Procedure. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. (Date Not Specified). Periodica Polytechnica. [Link]

  • Process for the reduction of pyridine n-oxides. (Date Not Specified).
  • Recent trends in the chemistry of pyridine N-oxides. (Date Not Specified). arkat usa. [Link]

  • Recent Developments in the Chemistry of Heteroarom
  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. (Date Not Specified). ChemRxiv. [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. [Link]

  • Pyridine N-Oxides. (2012). Baran Lab. [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. (2001). Organic Chemistry Portal. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.
  • Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. (2025). ResearchGate. [Link]

  • Possible reaction pathways for peracetic acid hydrolysis in mildly... (Date Not Specified). ResearchGate. [Link]

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Technical Support Center: Stability of 4-Amino-2,6-dimethylpyridine 1-oxide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support guide for 4-Amino-2,6-dimethylpyridine 1-oxide. Ensuring the chemical stability of this compound in solution is critical for the validity and reproducibility of your experimental results. This guide provides in-depth answers to common stability questions, offers troubleshooting workflows, and details best practices for handling and storage.

Core Chemical Properties & Stability Profile

This compound is an aromatic N-oxide. The defining feature of this class of molecules is the highly polar N+–O– bond, which imparts specific chemical properties that directly influence its stability in solution.[1] This bond makes the molecule more polar than its parent amine and capable of forming strong hydrogen bonds with polar protic solvents.[1]

Aromatic N-oxides are generally weak bases, with typical pKa values ranging from 0.5 to 2.[1] This means that in strongly acidic solutions, the oxygen atom can become protonated. The stability of the molecule is a multifactorial issue, sensitive to a range of environmental conditions.

Summary of Key Stability Factors
FactorInfluence on StabilityRationale & Causality
Light Exposure High Risk of Degradation Pyridine N-oxides are photochemically active. UV irradiation can induce complex molecular rearrangements, potentially leading to the formation of unstable intermediates and degradation products.[2][3][4]
pH Moderate Risk (pH Dependent) As weak bases, aromatic N-oxides are protonated at low pH (below their pKa of ~0.5-2).[1] While protonation can protect some related compounds from oxidation[5], highly acidic conditions can also catalyze degradation.[6] The neutral zwitterionic form is dominant at physiological pH.[1]
Temperature Moderate Risk (at elevated temp.) Aromatic N-oxides are generally stable at room temperature but can undergo thermal decomposition at elevated temperatures (e.g., above 150 °C).[1] For long-term storage, cool conditions are recommended.
Solvent Choice Condition Dependent The compound is stabilized by polar protic solvents such as water and alcohols, which form stable hydrogen bonds with the N-oxide group.[1] It is slightly soluble in water.[7]
Contaminants High Risk The presence of strong oxidizing agents is a primary concern and should be avoided.[7][8] Contamination with transition metals can also catalyze decomposition.[1][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The most significant factor is exposure to light. Pyridine N-oxides are photosensitive and can degrade via photochemical pathways.[2][3] Other critical factors include storage at elevated temperatures, the presence of contaminants like strong oxidizing agents or transition metals, and formulation at an inappropriate pH.[1][7][8]

Q2: What is the recommended solvent for preparing solutions of this compound?

A2: Polar protic solvents are highly recommended. The N-oxide group's ability to form strong hydrogen bonds with solvents like water and alcohols helps to stabilize the molecule in solution.[1] Given that the parent compound, 4-Amino-2,6-dimethylpyridine, is only slightly soluble in water, using a co-solvent system or ensuring the N-oxide variant is fully dissolved may be necessary.[7]

Q3: How does the pH of the solution impact the stability of this compound?

A3: The pH is a critical parameter. Aromatic N-oxides are weak bases and will be protonated in strongly acidic environments (pH < 2).[1] For some related aminopyridines, the protonated (salt) form has shown greater stability against oxidative stress.[5] However, for other degradation pathways, acidic conditions can be detrimental.[6] Therefore, unless your experimental conditions require a specific pH, maintaining a near-neutral pH is the safest approach to prevent potential acid-catalyzed degradation.

Q4: My experiment requires illumination. What precautions should I take?

A4: Given the known photosensitivity of pyridine N-oxides, any exposure to light, especially UV light, should be minimized or carefully controlled.[2][4] If illumination is unavoidable:

  • Use amber glassware or wrap containers in aluminum foil.

  • Work in a darkened room or under yellow light.

  • Prepare solutions fresh before use and minimize their exposure time to light.

  • Include a dark control in your experiment to quantify the extent of photochemical degradation.

Q5: What are the ideal long-term storage conditions for a stock solution?

A5: For optimal stability, stock solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination. Store these containers in a cool, dark environment, such as a refrigerator (2-8 °C), and protect them from light by using amber vials. Avoid storing solutions at room temperature for extended periods or in locations with temperature fluctuations.

Troubleshooting Guide for Stability Issues

Encountering unexpected results can be frustrating. This guide helps diagnose potential stability-related problems with your this compound solutions.

TroubleshootingWorkflow start Problem Observed (e.g., Discoloration, Precipitate, Loss of Activity) check_light Was the solution protected from light? start->check_light cause_light Potential Cause: Photodegradation. Action: Prepare fresh solution. Store in amber vials or wrap in foil. Minimize light exposure during experiment. check_light->cause_light light_no check_temp Was the solution exposed to high temperatures? check_light->check_temp light_yes light_yes Yes light_no No cause_temp Potential Cause: Thermal Degradation. Action: Prepare fresh solution. Store at recommended cool temperatures (e.g., 2-8 °C). Avoid heating. check_temp->cause_temp temp_yes check_contam Were high-purity solvents used? Any contact with metals or oxidizers? check_temp->check_contam temp_no temp_yes Yes temp_no No cause_contam Potential Cause: Contamination-catalyzed degradation. Action: Use fresh, high-purity (e.g., HPLC grade) solvents. Ensure glassware is scrupulously clean. Avoid strong oxidizers. check_contam->cause_contam contam_yes check_ph Is the solution pH extremely acidic or basic? check_contam->check_ph contam_no contam_yes No / Unsure contam_no Yes, all pure cause_ph Potential Cause: pH-mediated hydrolysis or rearrangement. Action: Adjust pH to neutral range (if experiment allows). Buffer the solution. check_ph->cause_ph ph_yes end_node If issues persist, consider solution lifespan. Prepare fresh daily. check_ph->end_node ph_no ph_yes Yes ph_no No, near neutral

Caption: Troubleshooting workflow for stability issues.

Recommended Protocol for Solution Preparation and Handling

This protocol is designed to minimize degradation during the preparation and handling of this compound solutions.

Materials:

  • This compound solid

  • High-purity (e.g., HPLC or ACS grade) polar protic solvent (e.g., deionized water, ethanol)

  • Calibrated analytical balance

  • Amber volumetric flasks and glassware

  • Sterile, disposable syringe filters (if sterile solution is required)

Procedure:

  • Pre-preparation:

    • Ensure all glassware is meticulously cleaned and dried to remove any potential metal or organic contaminants.

    • If possible, perform all subsequent steps under subdued lighting.

  • Weighing:

    • Accurately weigh the required amount of this compound solid using an analytical balance.

    • Causality Note: Precise weighing is fundamental for accurate final concentrations, which is the first step in a reproducible experiment.

  • Dissolution:

    • Transfer the weighed solid into an amber volumetric flask.

    • Add approximately 50-70% of the final volume of the chosen high-purity solvent.

    • Gently swirl the flask to dissolve the solid. A brief sonication in a room temperature water bath can be used to aid dissolution if necessary, but avoid any increase in temperature.

    • Causality Note: Using an amber flask at this stage provides immediate protection from ambient light, a primary degradation risk.[2][3]

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add the solvent to bring the solution to the final volume marked on the flask.

    • Cap the flask and invert it several times (10-15) to ensure the solution is homogeneous.

  • Filtration (Optional):

    • If a sterile or particulate-free solution is required, filter it through a compatible syringe filter (e.g., PVDF or PTFE) into the final sterile, amber storage container.

  • Storage:

    • Aliquot the solution into smaller-volume amber vials appropriate for single-use, if possible.

    • Causality Note: Aliquoting minimizes the number of freeze-thaw cycles or openings of the main stock solution, reducing the chances of contamination and solvent evaporation over time.

    • Seal the vials tightly and label them clearly with the compound name, concentration, solvent, and preparation date.

    • Store immediately at recommended conditions (2-8 °C, protected from light).

Visualizing Stability Factors

The stability of this compound in solution is a balance of intrinsic chemical properties and extrinsic environmental factors. The following diagram illustrates the key external pressures that can lead to the degradation of the molecule.

StabilityFactors cluster_molecule This compound in Solution cluster_factors External Stress Factors molecule C₇H₁₀N₂O degradation Degradation Products (Rearrangement, Oxidation) molecule->degradation Leads to light Light (UV) light->molecule heat Heat heat->molecule ph Extreme pH (Acidic/Basic) ph->molecule contaminants Contaminants (Oxidizers, Metals) contaminants->molecule

Caption: Key external factors leading to molecular degradation.

References
  • E. M. Dangerfield, C. H. Platas-Iglesias, and D. J. D. Wilson, "Medicinal Chemistry of Drugs with N-Oxide Functionalities," Journal of Medicinal Chemistry, Available at: [Link]

  • RSC Publishing, "Photochemistry of pyridine N-oxides. Trapping of the main primary product with base," Journal of the Chemical Society, Chemical Communications, Available at: [Link]

  • ChemRxiv, "From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry," Available at: [Link]

  • MDPI, "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides," Molecules, Available at: [Link]

  • PMC, "Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species," ACS Central Science, Available at: [Link]

  • ResearchGate, "Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study," Available at: [Link]

  • Indian Chemical Society, "Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract," Journal of the Indian Chemical Society, Available at: [Link]

  • ACS Publications, "Medicinal Chemistry of Drugs with N-Oxide Functionalities," Journal of Medicinal Chemistry, Available at: [Link]

  • PubMed, "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products," Available at: [Link]

  • ResearchGate, "Chemical stability of 4-aminopyridine capsules," Available at: [Link]

Sources

Technical Support Center: Recrystallization of Aminopyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the recrystallization of aminopyridine N-oxides. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this important class of heterocyclic compounds. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to help you achieve high-purity crystalline material.

The unique electronic and physical properties of aminopyridine N-oxides—stemming from the highly polar N-oxide bond and the hydrogen-bonding amino group—present specific challenges for crystallization.[1][2] This guide provides a structured approach to overcoming these hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts and common queries related to the recrystallization of aminopyridine N-oxides.

Q1: What are the key chemical properties of aminopyridine N-oxides that I must consider for recrystallization?

Understanding the molecular characteristics of aminopyridine N-oxides is the first step to designing a successful crystallization protocol.

  • High Polarity: The N-oxide group (N⁺–O⁻) introduces a strong dipole moment, making these compounds significantly more polar than their parent aminopyridines.[2] This polarity dictates their solubility, often rendering them soluble in polar solvents like alcohols, acetonitrile, or water, but sparingly soluble in nonpolar solvents like hexanes.

  • Hydrogen Bonding: Both the N-oxide oxygen and the amino group protons can act as hydrogen bond acceptors and donors, respectively. This strong intermolecular interaction increases the energy required to dissolve the crystal lattice and influences solvent selection. Protic solvents that can compete for these hydrogen bonds are often effective at dissolving the compound.

  • Basicity: The N-oxide functionality reduces the basicity of the pyridine nitrogen (pKa of pyridine N-oxide is ~0.8 vs. ~5.2 for pyridine).[2] However, the amino group retains its basic character. This is crucial to consider, as acidic impurities or solvents can lead to salt formation, which dramatically alters solubility profiles.

  • Thermal Stability: While many aminopyridine N-oxides are stable, some can be susceptible to decomposition or rearrangement at elevated temperatures, especially in the presence of certain solvents or impurities.[3] It is always prudent to determine the thermal stability via techniques like DSC/TGA before attempting recrystallization at high temperatures.

Q2: How do I choose the right solvent or solvent system for my specific aminopyridine N-oxide?

Solvent selection is the most critical experimental parameter. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[4]

The principle of "like dissolves like" is a good starting point.[5] Given the polarity of aminopyridine N-oxides, polar solvents are often required for dissolution. A two-solvent system is frequently more effective than a single solvent. This typically involves:

  • A "Soluble" Solvent: A polar solvent in which the compound is readily soluble (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile).

  • An "Anti-Solvent": A less polar or nonpolar solvent in which the compound is insoluble (e.g., Hexanes, Diethyl Ether, Toluene, Water).

The strategy is to dissolve the crude material in a minimal amount of the hot "soluble" solvent and then slowly add the "anti-solvent" until turbidity (cloudiness) persists. A small addition of the "soluble" solvent or gentle heating will clarify the solution, which is then allowed to cool slowly.[5]

Q3: Why is slow cooling so critical for this class of compounds?

Slow, controlled cooling is paramount for obtaining well-ordered, high-purity crystals.[4] Rapid cooling, or "shock cooling," often leads to the formation of a precipitate or an amorphous solid, which can trap impurities within the solid matrix.[4] For aminopyridine N-oxides, with their strong intermolecular hydrogen bonds, slow cooling allows the molecules sufficient time to orient themselves correctly into a stable crystal lattice, excluding impurities in the process.

Q4: Can aminopyridine N-oxides decompose during recrystallization?

Yes, decomposition is a risk, particularly if the molecule contains other sensitive functional groups (e.g., nitro groups) or if excessive heat is applied.[3] Some N-oxides can be deoxygenated back to the parent pyridine under certain reducing conditions or high temperatures.[6] It is recommended to:

  • Minimize the time the solution is held at reflux.

  • Use the lowest temperature necessary to achieve full dissolution.

  • Consider recrystallizing under an inert atmosphere (e.g., Nitrogen or Argon) if the compound is known to be air-sensitive.

Section 2: Standard Recrystallization Protocol Workflow

This section provides a generalized, step-by-step protocol for the recrystallization of an aminopyridine N-oxide using a two-solvent system.

Experimental Protocol
  • Solvent Selection: Based on preliminary solubility tests, select a suitable "soluble" solvent and "anti-solvent" pair (See Table 1).

  • Dissolution: Place the crude aminopyridine N-oxide in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal volume of the "soluble" solvent. Heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add the "soluble" solvent dropwise until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed flask. This step removes dust, catalyst residues, and other insoluble materials.

  • Induce Saturation: While the solution is still hot, slowly add the "anti-solvent" dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid).

  • Re-homogenization: Add 1-2 drops of the hot "soluble" solvent to just redissolve the precipitate and render the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. To ensure very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

  • Crystal Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and reduce the amount of compound lost to the mother liquor.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold anti-solvent or a pre-chilled mixture of the solvent system to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the purified material by melting point analysis, NMR, or other appropriate analytical techniques to confirm purity.

Visualization of the General Workflow

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Analysis Solvent 1. Select Solvent System (Soluble + Anti-Solvent) Dissolve 2. Dissolve Crude Solid in Min. Hot Soluble Solvent Solvent->Dissolve HotFilt 3. Hot Filtration (Optional, for insolubles) Dissolve->HotFilt Saturate 4. Add Anti-Solvent to induce turbidity HotFilt->Saturate Rehomo 5. Clarify with a drop of soluble solvent Saturate->Rehomo Cool 6. Slow Cooling to RT (Undisturbed) Rehomo->Cool Ice 7. Cool in Ice Bath (Maximize Yield) Cool->Ice Isolate 8. Isolate Crystals (Vacuum Filtration) Ice->Isolate Wash 9. Wash with Cold Solvent Isolate->Wash Dry 10. Dry Under Vacuum Wash->Dry Analyze 11. Analyze Purity (MP, NMR, etc.) Dry->Analyze

Caption: General workflow for two-solvent recrystallization.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a "Problem-Cause-Solution" format.

ProblemPotential Cause(s)Recommended Solution(s)
The compound "oils out" instead of crystallizing. 1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the compound (or its impure form). 4. High concentration of impurities causing melting point depression.1. Re-heat the mixture to dissolve the oil. Add a small amount (1-5% of total volume) of the "soluble" solvent to reduce saturation.[8] 2. Ensure very slow cooling. Insulate the flask. 3. Choose a lower-boiling solvent system. 4. If impurities are suspected, consider a pre-purification step like passing through a short plug of silica or adding activated charcoal during the hot dissolution stage (if appropriate for your compound).[7]
No crystals form, even after cooling. 1. Too much solvent was used; the solution is not supersaturated. 2. The solution is supersaturated but requires a nucleation event to begin crystallization.1. Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt to cool again.[8] 2. Try to induce crystallization by:     a) Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[8]     b) Seeding: Add a single, pure crystal of the compound ("seed crystal") to the solution.[8]
The yield of recovered crystals is very low. 1. Too much "soluble" solvent was used, leaving a significant amount of product in the mother liquor.[7] 2. Premature crystallization occurred during hot filtration. 3. The compound is simply too soluble in the chosen solvent system, even when cold.1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure). Next time, use less solvent. 2. Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible. Add a small amount of extra hot solvent before filtering to prevent premature crystallization.[9] 3. Re-evaluate the solvent system. A different anti-solvent or a completely new system may be required.
The crystals are colored or appear impure. 1. Colored impurities are present and are co-crystallizing with the product. 2. The compound itself is colored.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Charcoal can adsorb many colored, highly conjugated impurities. Caution: Charcoal can also adsorb your product, so use it sparingly.[9] 2. If the pure compound is known to be colored, this is not an issue. If it should be colorless, further purification may be needed.
The compound decomposes upon heating. 1. The compound is thermally unstable at the boiling point of the solvent. 2. The compound is reacting with the solvent.1. Select a solvent or solvent system with a lower boiling point. 2. Attempt recrystallization at room temperature using solvent vapor diffusion (dissolve in a minimal amount of "soluble" solvent in a small vial and place this vial inside a larger, sealed jar containing the "anti-solvent").[10] 3. Ensure the solvent is inert. For example, avoid protic acids if the compound is acid-sensitive.[11]
Troubleshooting Decision Tree

G Start Recrystallization Attempted Result What is the result? Start->Result OiledOut Compound 'Oiled Out' Result->OiledOut Oiling NoCrystals No Crystals Formed Result->NoCrystals Clear Solution LowYield Low Yield Result->LowYield Few Crystals GoodCrystals Good Crystals Formed Result->GoodCrystals Success OiledOut_S1 Re-heat, add more 'soluble' solvent. Cool very slowly. OiledOut->OiledOut_S1 NoCrystals_S1 Is solution supersaturated? NoCrystals->NoCrystals_S1 LowYield_S1 Concentrate mother liquor for a second crop. LowYield->LowYield_S1 NoCrystals_S2 Reduce solvent volume (evaporate), re-cool. NoCrystals_S1->NoCrystals_S2 No NoCrystals_S3 Induce nucleation: - Scratch flask - Add seed crystal NoCrystals_S1->NoCrystals_S3 Yes LowYield_S2 Next time: - Use less solvent - Ensure efficient hot filtration LowYield_S1->LowYield_S2

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 4: Recommended Solvent Systems

The following table provides a starting point for solvent selection. Optimal ratios must be determined empirically for each specific aminopyridine N-oxide.

Table 1: Common Solvents and Systems for Aminopyridine N-Oxide Recrystallization

Solvent Class"Soluble" Solvents (Polar)"Anti-Solvents" (Less Polar)Common Pairs & Comments
Alcohols Methanol, EthanolWater, Diethyl Ether, TolueneEthanol/Water: Excellent for highly polar compounds. Dissolve in hot ethanol, add hot water to turbidity.[11] Methanol/Diethyl Ether: Good for moderately polar compounds. Use vapor diffusion for sensitive compounds.
Esters/Ketones Ethyl Acetate, AcetoneHexanes, HeptaneEthyl Acetate/Hexanes: A very common and effective system. Provides a good polarity gradient.[12] Acetone/Hexanes: Similar to EtOAc/Hexanes, but acetone is more polar and water-miscible.[5]
Ethers/Chlorinated Tetrahydrofuran (THF), Dichloromethane (DCM)Hexanes, PentaneDCM/Hexanes: Useful for less polar aminopyridine N-oxides. DCM is volatile, so care must be taken.[12]
Nitriles AcetonitrileWater, Toluene, Diethyl EtherAcetonitrile/Water: Good for compounds with moderate to high polarity. Acetonitrile: Can sometimes be used as a single solvent for compounds with ideal solubility curves.[13]
Section 5: References
  • D. C. M. NGS, A. T. H., S. D. R., & J. F. K. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. [Link]

  • D. C. M. NGS, A. T. H., S. D. R., & J. F. K. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Petter, R. C. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]

  • Various Authors. (2015). What is the best solvents combination that can be used to crystallize small natural products? ResearchGate. [Link]

  • Reddit Community. (2012). Help! Recrystallization sources of error. Reddit. [Link]

  • Hackley Jr., B. E., & Mizzoni, R. H. (1969). Process for the reduction of pyridine n-oxides. Google Patents.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Royal Society of Chemistry. (2019). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. [Link]

  • Van Der Puy, M., & Nalewajek, D. (2002). Process for the preparation of 4-chloropyridine-n-oxides. Google Patents.

  • Li, J., et al. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.

  • Org Prep Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides. [Link]

  • Xiong, H., et al. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett. [Link]

  • Wallace, K. J., et al. (2017). Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[7]pyrroles and non-ionic surfactants. National Institutes of Health. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Baklanov, M. V., & Rybakov, V. A. (2021). Reactivity of 2-aminopyridine N-oxides. ResearchGate. [Link]

  • Youssif, Sh. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKAT USA, Inc. [Link]

Sources

managing impurities in the synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities effectively during this multi-step synthesis. The information is presented in a practical, question-and-answer format to directly address issues you may encounter in the lab.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process starting from 2,6-dimethylpyridine (2,6-lutidine). Understanding this workflow is critical for pinpointing the origin of potential impurities.

Synthetic_Workflow A 2,6-Dimethylpyridine B 2,6-Dimethylpyridine 1-oxide A->B Step 1: N-Oxidation (e.g., H₂O₂ / Acetic Acid) C 2,6-Dimethyl-4-nitropyridine 1-oxide B->C Step 2: Nitration (e.g., H₂SO₄ / HNO₃) D This compound C->D Step 3: Reduction (e.g., Fe / Acetic Acid or H₂ / Pd/C)

Caption: Overall workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The most common impurities are typically related to incomplete reactions or side reactions in the final reduction step. These include:

  • Starting Material: Unreacted 2,6-dimethyl-4-nitropyridine 1-oxide due to incomplete reduction.

  • Deoxygenated Byproduct: 4-Amino-2,6-dimethylpyridine, where the N-oxide functional group has been inadvertently reduced along with the nitro group.

  • Reduction Intermediates: Trace amounts of 4-hydroxylamino-2,6-dimethylpyridine 1-oxide.

Impurities from earlier steps, such as unreacted 2,6-dimethylpyridine 1-oxide from the nitration step, can also carry through if purification is not adequate at each stage.

Q2: How critical is the purity of the starting 2,6-dimethylpyridine?

A2: It is highly critical. The purity of your initial starting material will propagate and potentially complicate the entire synthesis. Common impurities in commercial 2,6-dimethylpyridine, such as other picoline or lutidine isomers, can undergo similar reactions, leading to a final product contaminated with isomeric amine N-oxides that are very difficult to separate. We strongly recommend using 2,6-dimethylpyridine with >99% purity or distilling it before use.

Q3: Which analytical methods are best for monitoring reaction progress and final purity?

A3: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexane.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column is commonly used.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and intermediates. ¹H NMR can quickly indicate the presence of starting materials or major byproducts.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities, often coupled with HPLC (LC-MS).[1][3]

III. Troubleshooting Guide by Synthetic Step

This section addresses specific problems that can arise at each stage of the synthesis.

Step 1: N-Oxidation of 2,6-Dimethylpyridine
Q: My N-oxidation reaction is slow or incomplete, leaving significant unreacted starting material. How can I improve conversion?

A: Incomplete N-oxidation is a common issue often related to reaction conditions or reagent quality.

Causality: The oxidation of the pyridine nitrogen by hydrogen peroxide in acetic acid is an exothermic reaction, but sufficient thermal energy is required to ensure it proceeds to completion.[4] The concentration and stability of the hydrogen peroxide are also paramount.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh, properly stored bottle of hydrogen peroxide (30-35% solution). H₂O₂ can degrade over time, reducing its effective concentration.

  • Optimize Temperature: The reaction is often performed at 70-90°C.[4][5] If conversion is low, consider increasing the temperature slightly (e.g., in 5°C increments) while carefully monitoring the reaction by TLC. Be cautious, as excessive heat can lead to peroxide decomposition.

  • Increase Reaction Time: If the reaction has not gone to completion within the initially planned time (e.g., 4-6 hours), extending the reaction time to 12 or even 24 hours can significantly improve the yield of the N-oxide.

  • Molar Ratio of Peroxide: Ensure at least a slight molar excess of hydrogen peroxide is used (e.g., 1.1 to 1.3 equivalents) relative to the 2,6-dimethylpyridine.

Step 2: Nitration of 2,6-Dimethylpyridine 1-oxide
Q: I'm observing the formation of multiple products during nitration, resulting in a low yield of the desired 4-nitro isomer. What's going wrong?

A: The formation of byproducts during nitration is almost always a temperature control issue.

Causality: The nitration of pyridine N-oxides is a highly exothermic electrophilic substitution. The methyl groups and the N-oxide group strongly direct the incoming nitro group to the 4-position. However, at elevated temperatures, the reaction becomes less selective, and the harsh conditions can lead to the formation of other isomers or degradation products.[6][7][8]

Troubleshooting Workflow:

Nitration_Troubleshooting Start Low Yield / Multiple Products in Nitration Step CheckTemp Was the temperature strictly maintained below 10°C during the addition of nitric acid? Start->CheckTemp CheckAcid Was fuming nitric acid or a mixture of concentrated HNO₃/H₂SO₄ used? CheckTemp->CheckAcid Yes HighTemp High temperature is the likely cause. Leads to side products and degradation. CheckTemp->HighTemp No WrongReagent Incorrect nitrating agent may have insufficient strength or cause side reactions. CheckAcid->WrongReagent No Success Improved Yield and Purity CheckAcid->Success Yes MaintainCooling Solution: Improve cooling. Use an ice/salt bath and add nitrating agent very slowly. HighTemp->MaintainCooling MaintainCooling->Success UseCorrect Solution: Use a standard nitrating mixture, such as concentrated H₂SO₄ with fuming HNO₃ or KNO₃. WrongReagent->UseCorrect UseCorrect->Success

Caption: Troubleshooting flowchart for poor yield or purity in the nitration step.

Detailed Protocol for Controlled Nitration: A procedure adapted from the synthesis of related nitro-pyridines is recommended for optimal results.[5][6]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 5°C.

  • Slowly add the 2,6-dimethylpyridine 1-oxide to the cold sulfuric acid, ensuring the temperature does not rise above 10°C.

  • To this solution, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature strictly below 10°C.

  • After the addition is complete, allow the mixture to stir at low temperature for 30 minutes before slowly warming it to the target reaction temperature (e.g., 90-100°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • The workup involves carefully pouring the reaction mixture onto crushed ice, followed by neutralization with a base like sodium carbonate.[6]

Step 3: Reduction of 2,6-Dimethyl-4-nitropyridine 1-oxide
Q: My final product is contaminated with a significant amount of 4-amino-2,6-dimethylpyridine (the deoxygenated impurity). How can I prevent this?

A: The formation of the deoxygenated byproduct is a classic case of over-reduction. The choice of reducing agent and reaction conditions are key to preventing this.

Causality: While the nitro group is generally more susceptible to reduction than the N-oxide, certain powerful reducing systems or prolonged reaction times at high temperatures can also reduce the N-oxide. Catalytic hydrogenation with Palladium on Carbon (Pd/C) can be particularly prone to causing deoxygenation if not carefully controlled. Reduction with iron in acetic acid is often more selective.[9]

Recommendations for Selective Reduction:

Reducing SystemAdvantagesDisadvantages / Control Measures
Iron powder in Acetic Acid High selectivity for the nitro group.[9] Cost-effective.Can be a heterogeneous mixture requiring vigorous stirring. Iron residues must be thoroughly removed during workup.
Catalytic Hydrogenation (H₂/Pd/C) Cleaner workup (catalyst is filtered off).Higher risk of N-oxide reduction. Control by using lower H₂ pressure, lower temperature, and carefully monitoring reaction to stop immediately upon consumption of starting material.
Sodium Dithionite (Na₂S₂O₄) Mild conditions.Often requires a two-phase system and may have lower yields.

Experimental Protocol: Selective Reduction with Iron

  • To a flask containing 2,6-dimethyl-4-nitropyridine 1-oxide, add glacial acetic acid and water.

  • Heat the mixture to approximately 60-70°C with vigorous stirring.

  • Add iron powder portion-wise, monitoring the exothermic reaction. Maintain the temperature below 90°C.

  • Stir vigorously until TLC analysis shows complete consumption of the starting nitro compound.

  • After completion, cool the reaction, filter off the iron salts, and carefully neutralize the filtrate to precipitate the product.

Q: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?

A: Incomplete reduction is often due to insufficient reducing agent, poor mixing in heterogeneous reactions, or deactivation of the catalyst.

Troubleshooting Steps:

  • Ensure Sufficient Reducing Agent: Use a significant molar excess of the reducing agent. For iron, 3 to 5 equivalents are common. For catalytic hydrogenation, ensure the catalyst has not expired and is used in an appropriate weight percentage (e.g., 5-10 mol%).

  • Improve Mixing: For the heterogeneous reaction with iron powder, ensure the stirring is vigorous enough to keep the iron suspended and in contact with the dissolved nitro compound.

  • Reactivate Catalyst: If using Pd/C and the reaction stalls, it may be due to catalyst poisoning. Filtering and adding a fresh batch of catalyst can sometimes restart the reaction, although starting with a fresh reaction is often more reliable.

  • Monitor pH: In some reductions, the pH of the medium is critical. For reductions with iron, the acidic medium is necessary to generate the active reducing species.[9]

IV. Purification of the Final Product

Q: What is the most effective method for purifying the final this compound?

A: Recrystallization is the most common and effective method for purifying the final product on a laboratory scale.

Rationale: The desired product and the common impurities (unreacted nitro compound, deoxygenated byproduct) often have different solubilities in various solvent systems, allowing for effective separation.

Recommended Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Water, or mixtures) to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and boil for a few minutes.[10][11] Caution: Do not add charcoal to a superheated solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon (if used) and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

V. References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Zhang, Y., et al. (2013). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Journal of Chemical and Pharmaceutical Research.

  • Ochiai, E., & Arima, K. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 72. [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.

  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-211. [Link]

  • CN104592107A. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.

  • Tsutsui, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. [Link]

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • EP0295218A1. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.

  • European Patent Office. (1992). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. EP 0295218 B1. [Link]

  • Nemes, A., et al. (1995). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 269-276. [Link]

  • Tummatorn, J., et al. (2012). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 25(6), 1234-1244. [Link]

Sources

Technical Support Center: Stability and Handling of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,6-dimethylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My objective is to provide you with not just protocols, but the underlying chemical principles to empower you to proactively prevent degradation, troubleshoot effectively, and ensure the integrity of your reactions.

This compound is a valuable building block, but its inherent reactivity, centered around the N-oxide functional group, presents specific stability challenges. The N-O bond, while crucial for modulating the electronic properties of the pyridine ring, is also the primary site of potential degradation. This guide provides a structured approach to understanding and mastering the use of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: My reaction mixture containing this compound is turning dark brown, and TLC analysis shows multiple new spots. What is the likely cause? A: A dark coloration and complex TLC profile are classic indicators of compound degradation. The most common culprits are excessive heat, unintentional exposure to UV light (including ambient laboratory light over long periods), or incompatibility with other reagents in your mixture. This suggests that one or more degradation pathways, such as deoxygenation or ring rearrangement, are occurring. We recommend immediately consulting the troubleshooting guides on Thermal/Photochemical Degradation (Guide 2) and Reagent Compatibility (Guide 3).

Q2: What are the correct storage and handling procedures for this compound to ensure its long-term stability? A: Proper storage is critical. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2][3] For maximum shelf-life, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent potential oxidative degradation. It is incompatible with strong oxidizing agents.[2][4]

Q3: I've identified the deoxygenated byproduct, 4-Amino-2,6-dimethylpyridine, in my crude NMR. Why did this happen and how can I prevent it? A: The formation of the parent pyridine via loss of the oxygen atom is a common degradation pathway known as deoxygenation.[5][6] This is often caused by trace amounts of transition metal catalysts (like Palladium or Rhodium) from a previous synthetic step, the presence of mild reducing agents, or running the reaction at excessively high temperatures. Refer to Guide 1: Preventing Unwanted Deoxygenation for detailed mitigation strategies.

Q4: How sensitive is this compound to acidic or basic conditions? A: The compound is sensitive to both. The N-oxide oxygen is weakly basic and can be protonated by strong acids.[7][8] This protonation can activate the pyridine ring, making it susceptible to nucleophilic attack and subsequent deoxygenation.[7] Strong bases may deprotonate the 4-amino group, altering its reactivity and potentially opening other decomposition pathways. Careful control of pH is essential.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Preventing Unwanted Deoxygenation

Deoxygenation is arguably the most frequently encountered degradation pathway. Understanding its causes is key to its prevention.

The Core Problem: The N-O bond is relatively weak, with a bond dissociation energy of about 63.3 kcal/mol for pyridine N-oxide, making it susceptible to cleavage.[9] This process can be catalyzed by various factors common in multi-step synthesis.

Primary Root Causes:

  • Trace Metal Contamination: Residues of transition metals from prior reaction steps (e.g., Pd, Pt, Rh, Ru) are highly effective catalysts for deoxygenation, often via transfer hydrogenation mechanisms where a solvent like isopropanol can act as the hydrogen source.[5]

  • Reducing Reagents: While strong reducing agents are obvious culprits, milder reagents not intended for reduction can also cause deoxygenation. These include trivalent phosphorus compounds (e.g., PPh₃, PCl₃) and certain sulfur-containing reagents.

  • High Thermal Load: As detailed in Guide 2, excessive heat can provide the necessary activation energy to initiate N-O bond cleavage, even without a catalyst.

Troubleshooting & Mitigation Strategies:

StrategyRationale
Metal Scavenging Proactively remove trace metals from intermediates before they are used in reactions with the N-oxide.
Reagent Selection Avoid reagents known to cause deoxygenation. If a phosphorus-based reagent is necessary, use the pentavalent form where possible.
Atmosphere Control Running reactions under an inert atmosphere (N₂ or Ar) prevents many radical-mediated deoxygenation pathways.
Temperature Management Keep reaction temperatures as low as feasible to avoid thermally induced deoxygenation.

Protocol: Pre-reaction Scavenging of Trace Palladium

  • Dissolve the substrate (the compound potentially contaminated with palladium) in a suitable solvent (e.g., EtOAc, THF).

  • Add 5-10 wt% of activated carbon or a commercially available palladium scavenger.

  • Stir the slurry vigorously at room temperature for 1-2 hours.

  • Filter the mixture through a pad of Celite® to remove the scavenger and adsorbed metal.

  • Rinse the pad with fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure. The purified substrate is now ready for use.

Logical Workflow for Preventing Deoxygenation

Caption: Decision workflow for mitigating deoxygenation risk.

Guide 2: Mitigating Thermal and Photochemical Degradation

Energy input, whether from heat or light, can trigger unwanted side reactions beyond simple deoxygenation.

The Core Problem: this compound can absorb energy, leading to electronically excited states or providing the activation energy for ground-state reactions. This can initiate complex rearrangements or radical chain reactions.

Primary Root Causes:

  • Photochemical Excitation: UV radiation can promote the molecule to an excited state, which can lead to rearrangement into unstable intermediates like oxaziridines, ultimately resulting in a cascade of decomposition products.[10][11]

  • Thermal Instability: While the compound is a solid, prolonged exposure to high temperatures in solution, especially above 100-120°C, can lead to decomposition.[12] The presence of other reagents can significantly lower this decomposition threshold.

  • Oxygen Presence: Molecular oxygen can intercept radical intermediates that may form under thermal or photochemical stress, leading to complex oxidative degradation pathways.

Troubleshooting & Mitigation Strategies:

ParameterRecommended ActionCausality
Light Exposure Wrap reaction vessels in aluminum foil or use amber glassware. Avoid leaving reactions exposed on the benchtop for extended periods.Prevents UV photons from creating reactive excited states.[11]
Temperature Maintain the lowest possible reaction temperature for efficient conversion. Use a digital oil bath and an internal thermometer for precise control.Minimizes the risk of overcoming the activation energy for thermal decomposition pathways.
Reaction Time Monitor the reaction closely (e.g., by TLC or LCMS) and work it up promptly upon completion.Reduces the total time the compound is exposed to energetic stress, minimizing byproduct formation.
Atmosphere De-gas solvents and run the reaction under a positive pressure of an inert gas like Nitrogen or Argon.Excludes O₂, which can participate in and propagate radical-based decomposition.

Degradation Pathways Initiated by Energy Input

G cluster_0 Initiation cluster_1 Degradation Pathways cluster_2 Result Start This compound Deoxy Deoxygenation Start->Deoxy Heat (Δ) Rearrange Photochemical Rearrangement (e.g., to Oxaziridine) Start->Rearrange Light (hν) Radical Radical Formation Start->Radical Heat or Light Products Complex Mixture of Byproducts Deoxy->Products Rearrange->Products Radical->Products

Sources

Technical Support Center: Scale-Up Synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A26DMPNO Version: 1.0 Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide. This molecule, a key intermediate in pharmaceutical development, presents unique challenges during scale-up, primarily due to the competing reactivity of the aminopyridine core and the thermal hazards associated with N-oxidation reactions. This guide is structured to provide researchers, process chemists, and drug development professionals with actionable troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between bench-scale procedures and robust, scalable manufacturing processes by explaining the causality behind common issues and their solutions.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up synthesis in a direct question-and-answer format.

Issue 1: Low or Inconsistent Yield of this compound

Question: My lab-scale synthesis using m-CPBA gives a >80% yield, but on a larger scale, the yield has dropped below 50% and is inconsistent. What are the likely causes and how can I fix this?

Answer: This is a classic scale-up challenge. The drop in yield is typically rooted in issues of thermal management, mass transfer, and oxidant stability. Let's break down the potential causes:

  • Cause A: Poor Thermal Control & Localized Hotspots

    • Explanation: N-oxidation reactions are highly exothermic.[1] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. During scale-up, this ratio decreases dramatically, making it difficult to remove heat effectively. Localized hotspots can form, especially during the addition of the oxidant, leading to the thermal decomposition of the peracid oxidant and potentially the desired N-oxide product.[2]

    • Solution:

      • Controlled Reagent Addition: Switch from portion-wise addition to a slow, continuous feed of the oxidant using a syringe pump or a dosing pump. This ensures the rate of heat generation does not exceed the reactor's cooling capacity.

      • Efficient Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous mixture and prevent localized concentration and temperature gradients.

      • Dilution: Increasing the solvent volume can help buffer the exotherm by increasing the thermal mass of the reaction mixture.

  • Cause B: Incomplete Reaction

    • Explanation: The steric hindrance from the two methyl groups adjacent to the nitrogen can slow down the N-oxidation reaction. What appears complete after 4 hours in a 100 mL flask may require a longer reaction time in a 20 L reactor due to mass transfer limitations and controlled addition rates.

    • Solution:

      • In-Process Monitoring (IPC): Implement regular monitoring of the reaction progress using TLC or HPLC. Do not rely solely on time. The reaction should be considered complete only when the starting material is consumed.

      • Temperature Optimization: While avoiding high temperatures is crucial for safety, operating at a slightly elevated, but well-controlled, temperature (e.g., 40-50 °C) after the initial exotherm can drive the reaction to completion. A thermal hazard assessment is mandatory before increasing the temperature.[3]

  • Cause C: Oxidant Degradation

    • Explanation: Peracids like m-CPBA are unstable and can decompose, especially if exposed to heat, light, or trace metal contaminants.[4] On a larger scale, the longer addition and reaction times provide more opportunity for the oxidant to degrade before it can react with the pyridine.

    • Solution:

      • Assay the Oxidant: Always use a fresh batch of oxidant and verify its activity/purity via titration before use.

      • Use of Cheaper, More Stable Oxidants: For large-scale synthesis, consider replacing expensive and shock-sensitive m-CPBA with a more economical and stable system like aqueous hydrogen peroxide in acetic acid.[5][6][7] This system generates peracetic acid in situ. While this introduces its own set of challenges (see FAQ section), it is often the preferred industrial route.

Issue 2: Significant Formation of Impurities

Question: My final product is contaminated with several byproducts that are difficult to separate. How can I identify and minimize them?

Answer: Impurity formation in this synthesis often stems from the high electron density of the aminopyridine ring, which can lead to undesired side reactions with strong electrophilic oxidants.

  • Potential Impurity A: Ring-Hydroxylated Species

    • Explanation: The powerful oxidizing agent can attack the electron-rich pyridine ring itself, not just the nitrogen atom, leading to the formation of hydroxylated byproducts. This is particularly prevalent under harsh conditions (e.g., high temperature, high oxidant concentration).

    • Mitigation:

      • Maintain Low Temperatures: Strictly control the temperature during oxidant addition, keeping it as low as practicable (e.g., 0-10 °C).

      • Stoichiometric Control: Use the minimum effective amount of oxidant (e.g., 1.05-1.1 equivalents). Excess oxidant significantly increases the likelihood of side reactions.

  • Potential Impurity B: Unreacted Starting Material

    • Explanation: As discussed in Issue 1, this indicates an incomplete reaction. Due to the high polarity of both the starting material and the N-oxide product, separation by standard silica gel chromatography can be challenging.[8][9]

    • Mitigation:

      • Drive Reaction to Completion: Use IPCs to ensure full conversion of the starting material.

      • Purification Strategy: If trace starting material remains, consider converting the crude product to its hydrochloride salt. The difference in solubility and crystallinity between the starting material's salt and the product's salt can sometimes be exploited for effective purification via recrystallization.

  • Potential Impurity C: 3-Chlorobenzoic Acid (from m-CPBA)

    • Explanation: This is the byproduct of the m-CPBA oxidant. While generally easy to remove on a small scale, its removal from a large, polar, aqueous work-up can be problematic.

    • Mitigation:

      • Basic Wash: During the aqueous work-up, a wash with a mild base (e.g., aqueous sodium bicarbonate or potassium carbonate solution) will deprotonate the carboxylic acid, extracting it into the aqueous layer.

      • Alternative Oxidants: Switching to an H₂O₂/acetic acid system eliminates this specific impurity, replacing it with water and acetic acid, which are easier to manage at scale.[6]

Issue 3: Work-up and Isolation are Problematic at Scale

Question: During work-up, I'm struggling with emulsions and my product seems to have high water solubility, leading to poor extraction yields. How should I adapt my isolation procedure for scale-up?

Answer: The high polarity of pyridine N-oxides makes them notoriously difficult to extract and isolate.[10] Standard lab-scale liquid-liquid extractions often fail at scale.

  • Problem A: Emulsion Formation

    • Explanation: The polar nature of the product and potential for salt formation can lead to stable emulsions during extraction with organic solvents.

    • Solution:

      • Solvent Selection: Avoid chlorinated solvents like dichloromethane (DCM) if possible, as they are prone to forming emulsions. Consider solvents like ethyl acetate or methyl tert-butyl ether (MTBE).

      • Brine Wash: After the initial extraction, washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

      • Phase Separator: On a larger scale, using a jacketed reactor with a bottom outlet valve allows for the mixture to settle, and the layers can be separated more easily than with a separatory funnel.

  • Problem B: High Water Solubility of the Product

    • Explanation: The N-oxide group is a strong hydrogen bond acceptor, making the product significantly water-soluble.[11] This leads to product loss in the aqueous layers during extraction.

    • Solution:

      • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride or sodium sulfate. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

      • Continuous Extraction: For pilot or manufacturing scale, a continuous liquid-liquid extraction apparatus can be much more efficient than multiple batch extractions.

      • Direct Crystallization/Precipitation: The most effective scale-up strategy often avoids extraction entirely. After quenching the excess oxidant, adjust the pH of the aqueous reaction mixture to the isoelectric point of the product (typically mildly basic) to minimize its solubility and induce direct precipitation. The solid can then be isolated by filtration.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the scale-up synthesis of this compound?

A1: The "best" agent depends on a balance of cost, safety, efficiency, and ease of work-up.

Oxidizing AgentProsConsScale-Up Recommendation
m-CPBA High reactivity, generally clean reactions at lab scale.[5]Expensive, shock-sensitive (explosion hazard), solid handling challenges, byproduct removal.[6][13]Not Recommended for Scale-Up. Reserved for small-scale, high-value applications where cost is not a primary driver.
H₂O₂ / Acetic Acid Very inexpensive, readily available, atom-economical (byproduct is water).[6][7]Slower reaction, requires higher temperatures, potential for runaway thermal decomposition of H₂O₂.[1][6]Recommended. This is the most common industrial method. Requires careful thermal management and a thorough process safety assessment (e.g., using Reaction Calorimetry).
Caro's Acid (H₂SO₅) Very powerful oxidant, can be generated in situ from H₂O₂ and H₂SO₄.Extremely corrosive, highly exothermic generation, can lead to ring sulfonation or other side reactions if not controlled.Use with Extreme Caution. Only suitable for specialized reactor systems with excellent cooling and material compatibility.
Urea-Hydrogen Peroxide (UHP) Solid, stable source of H₂O₂, easier to handle than aqueous solutions.[14]Higher cost than aqueous H₂O₂, introduces urea into the reaction mixture.Viable Alternative. Good for situations where precise control over water content is needed, but work-up must account for urea removal.

Q2: How can I effectively monitor the reaction progress?

A2: Visual inspection is unreliable. Quantitative, chromatographic methods are essential.

  • Thin-Layer Chromatography (TLC): A quick and effective method. Use a polar mobile phase, such as 10-20% Methanol in Dichloromethane (DCM) with a small amount of ammonium hydroxide (e.g., 0.5%) to prevent streaking of the basic compounds on the acidic silica plate.[15]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for reaction monitoring. A reversed-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) will give sharp peaks and allow for accurate quantification of starting material, product, and impurities.[9]

Q3: What are the most critical safety considerations for this process at scale?

A3: The primary hazard is the potential for a thermal runaway reaction .

  • Peroxide Decomposition: Both hydrogen peroxide and peracetic acid can undergo highly exothermic, self-accelerating decomposition.[2][4][16] This can be initiated by high temperatures or catalyzed by trace metals.

  • Process Safety Management: Before any scale-up operation, a thorough process hazard analysis (PHA) must be conducted. This should include Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the onset temperature for decomposition.[3]

  • Quenching: Never distill a reaction mixture without first ensuring all residual peroxide has been destroyed.[7] A quench with a reducing agent like sodium sulfite or sodium thiosulfate is a mandatory step in the work-up procedure. The absence of peroxide should be confirmed with peroxide test strips.

Q4: My final product is an oil/gummy solid. How can I get a crystalline material?

A4: This is common for polar N-oxides.

  • Purity is Key: First, ensure the material is of high purity (>98% by HPLC). Impurities are potent inhibitors of crystallization.

  • Solvent Screening: Perform a systematic solvent screening for recrystallization. Good single solvents to try include isopropanol, ethyl acetate, and acetonitrile. If single solvents fail, try solvent/anti-solvent systems like Isopropanol/Heptane or Ethyl Acetate/MTBE.

  • Salt Formation: Consider forming a salt, such as the hydrochloride or maleate. Salts often have much better crystalline properties than the free base. The free base can be regenerated later if required.

Section 3: Protocols and Visualizations

Protocol 1: Scalable N-Oxidation using H₂O₂/Acetic Acid

WARNING: This reaction is exothermic and involves a strong oxidizer. A process safety review and appropriate engineering controls (e.g., jacketed reactor, emergency quench) are mandatory for scale-up.

  • Reactor Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, thermocouple, and addition funnel/pump, with 4-Amino-2,6-dimethylpyridine (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Initial Cooling: Begin agitation and cool the solution to 15-20 °C.

  • Controlled Addition of Oxidant: Slowly add 35% aqueous hydrogen peroxide (1.1 - 1.2 eq) via a pump over 2-4 hours, ensuring the internal temperature does not exceed 30 °C.

  • Reaction & Monitoring: After the addition is complete, heat the mixture to 60-70 °C and hold for 4-8 hours. Monitor the reaction for the disappearance of starting material by HPLC.

  • Cooling & Quenching: Once complete, cool the reaction to < 20 °C. Prepare a solution of sodium sulfite (1.5 eq relative to H₂O₂) in water and add it slowly to the reactor, maintaining the temperature below 30 °C to quench excess peroxide. Stir for 1 hour.

  • Peroxide Test: Test the mixture with peroxide indicator strips to confirm the absence of oxidant.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the acetic acid. Dilute the residue with water and cool to 0-5 °C. Adjust the pH to 8-9 with aqueous sodium hydroxide. The product should precipitate as a solid.

  • Filtration and Drying: Filter the solid, wash with cold water, and dry under vacuum at 50 °C to a constant weight.

Visualizations
Reaction Mechanism

N-Oxidation Mechanism Figure 1: N-Oxidation Mechanism with Peracid cluster_reactants Reactants cluster_products Products Py 4-Amino-2,6-dimethylpyridine TS Transition State (Nucleophilic Attack) Py->TS Pyridine N attacks peroxide O PA Peracetic Acid (R-CO3H) PA->TS PNO This compound AA Acetic Acid (R-CO2H) TS->PNO Product Formation TS->AA Byproduct Formation

Caption: Figure 1: N-Oxidation Mechanism with Peracid

Troubleshooting Flowchart for Low Yield

Troubleshooting Low Yield Figure 2: Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckIPC Check IPC Data (HPLC/TLC) Start->CheckIPC ThermalIssue Potential Thermal Issue (Decomposition) CheckIPC->ThermalIssue Impurities Present IncompleteRxn Incomplete Reaction CheckIPC->IncompleteRxn High Starting Material WorkupLoss Potential Work-up Loss CheckIPC->WorkupLoss Reaction Complete, Mass Balance Low SolutionThermal Improve Cooling Slow Oxidant Addition Assay Oxidant ThermalIssue->SolutionThermal SolutionIncomplete Increase Reaction Time Optimize Temperature IncompleteRxn->SolutionIncomplete SolutionWorkup Analyze Aqueous Layers 'Salt Out' Product Switch to Precipitation WorkupLoss->SolutionWorkup

Caption: Figure 2: Troubleshooting Flowchart for Low Yield

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Vörös, A., Timári, G., Baán, Z., Mizsey, P., & Finta, Z. (2016). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 60(3), 194-200. [Link]

  • Mosher, H. S., Dale, J. A., & Miller, D. L. (1962). Pyridine-N-oxide. Organic Syntheses, 42, 89. [Link]

  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Advances, 10(18), 10833-10839. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]

  • ResearchGate. (2017). How can I purify N-oxides on column chromatography?. ResearchGate Q&A. [Link]

  • Zhang, Y., et al. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Organic Process Research & Development. [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

  • Di Somma, I., et al. (2013). Kinetics and Safety Analysis of Peracetic Acid. Chemical Engineering Transactions, 31, 859-864. [Link]

  • ResearchGate. (2000). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. ResearchGate Publications. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • ResearchGate. (2019). Thermal hazards of a green antimicrobial peracetic acid combining DSC calorimeter with thermal analysis equations. ResearchGate Publications. [Link]

  • Hilfert, L., & Podjaski, F. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2011). CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • ResearchGate. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. ResearchGate Publications. [Link]

  • YouTube. (2020). Reactivity of Pyridine-N-Oxide. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA. [Link]

  • Douglas, C. J., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Angewandte Chemie International Edition, 57(23), 6789-6793. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Google Patents. (2020). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • ACS Publications. (2020). Thermal Activation of Peracetic Acid in Aquatic Solution: The Mechanism and Application to Degrade Sulfamethoxazole. [Link]

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Validation & Comparative

A Guide to the Structural Validation of 4-Amino-2,6-dimethylpyridine 1-oxide by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of robust research and development. This guide provides an in-depth analysis of the structural validation of 4-Amino-2,6-dimethylpyridine 1-oxide, a key intermediate in various synthetic pathways, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the scientific reasoning behind the experimental design and interpretation, ensuring a self-validating and trustworthy analysis.

The Imperative of Structural Integrity

This compound, with its unique electronic and steric properties, presents an interesting case for spectroscopic analysis. The presence of the N-oxide functionality, the amino group, and the two methyl groups on the pyridine ring all contribute distinct features to its NMR spectrum. An erroneous structural assignment can lead to misguided research, wasted resources, and potentially compromised results in downstream applications. Therefore, a meticulous and multi-faceted NMR approach is not just recommended, but essential.

Experimental Protocol: A Self-Validating System

The following protocol is designed to provide a comprehensive NMR data set for the unambiguous structural confirmation of this compound. The choice of solvent and the suite of experiments are deliberate to maximize the information obtained.

1. Sample Preparation:

  • Dissolve approximately 10-15 mg of high-purity this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for polar molecules and its high boiling point, which minimizes evaporation. Its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm provide a convenient internal reference. Furthermore, the exchangeable protons of the amino group will be readily observable in DMSO-d₆.

2. NMR Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

The logical flow of this experimental design is depicted in the following workflow diagram:

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Validation prep Dissolve 4-Amino-2,6-dimethylpyridine 1-oxide in DMSO-d6 acq_1H ¹H NMR prep->acq_1H acq_13C ¹³C NMR prep->acq_13C acq_2D 2D NMR (COSY, HSQC) prep->acq_2D analysis Spectral Interpretation acq_1H->analysis acq_13C->analysis acq_2D->analysis validation Structural Confirmation analysis->validation

Caption: Experimental workflow for NMR-based structural validation.

Data Comparison and Structural Elucidation: A Predictive Approach

Reference Compounds for Comparison:

  • 2,6-Dimethylpyridine N-oxide (2,6-Lutidine N-oxide): Provides baseline chemical shifts for the methyl groups and the pyridine ring protons in a similar N-oxide environment.[1][2]

  • 4-Methylpyridine N-oxide: Illustrates the electronic effect of a substituent at the 4-position on the chemical shifts of the ring protons.[3]

  • 4-Aminopyridine: Shows the influence of an amino group on the chemical shifts of the pyridine ring.[4]

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
2,6-Lutidine N-oxide 2,6-di-CH₃~2.41-[1]
H-3, H-5~6.92-[1]
H-4~7.17-[1]
4-Methylpyridine N-oxide 4-CH₃~2.37~20.1[3]
H-2, H-6~8.13~138.0[3]
H-3, H-5~7.12~126.6[3]
4-Aminopyridine -NH₂~6.03-[4]
H-2, H-6~7.99-[4]
H-3, H-5~6.48-[4]

Predicted NMR Spectrum for this compound:

Based on the additive effects of the substituents and the electronic nature of the N-oxide, the following spectral characteristics are anticipated for this compound:

  • ¹H NMR:

    • Methyl Protons (C2-CH₃, C6-CH₃): A singlet integrating to 6 protons, expected to be around 2.3-2.5 ppm . This is consistent with the methyl signals in 2,6-lutidine N-oxide and 4-methylpyridine N-oxide.

    • Aromatic Protons (H-3, H-5): A singlet integrating to 2 protons. The electron-donating amino group at the 4-position will significantly shield these protons, shifting them upfield compared to 2,6-lutidine N-oxide. An expected chemical shift would be in the range of 6.2-6.6 ppm .

    • Amino Protons (-NH₂): A broad singlet integrating to 2 protons. In DMSO-d₆, this signal is expected to be in the range of 5.5-6.5 ppm , and its chemical shift can be concentration-dependent.

  • ¹³C NMR:

    • Methyl Carbons (C2-CH₃, C6-CH₃): A signal around 18-22 ppm .

    • Aromatic Carbons (C-3, C-5): These carbons will be shielded by the adjacent amino group and the N-oxide. An expected chemical shift is in the range of 105-115 ppm .

    • Aromatic Carbons (C-2, C-6): These carbons are attached to the methyl groups and are alpha to the N-oxide. Their chemical shift is predicted to be in the range of 145-155 ppm .

    • Aromatic Carbon (C-4): This carbon is directly attached to the amino group and will be significantly shielded. A chemical shift in the range of 150-160 ppm is anticipated.

The structural assignment can be visualized through the following diagram:

G cluster_mol This compound cluster_nmr Expected NMR Correlations mol H3_H5 H-3, H-5: ~6.2-6.6 ppm (s, 2H) CH3 2,6-CH₃: ~2.3-2.5 ppm (s, 6H) NH2 -NH₂: ~5.5-6.5 ppm (br s, 2H) C3_C5 C-3, C-5: ~105-115 ppm C2_C6 C-2, C-6: ~145-155 ppm C4 C-4: ~150-160 ppm

Caption: Predicted NMR assignments for this compound.

Conclusion: A Framework for Confident Structural Validation

The structural validation of this compound by NMR spectroscopy is a process of logical deduction supported by empirical data from analogous compounds. By employing a comprehensive experimental protocol and a comparative analytical approach, researchers can confidently confirm the identity and purity of this important chemical entity. The principles outlined in this guide provide a robust framework for the structural elucidation of not only this specific molecule but also a wide range of other novel compounds, thereby upholding the principles of scientific integrity and accelerating the pace of discovery.

References

  • Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. 2020. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Gajeles, G., et al. 12 - Supporting Information. Available from: [Link]

  • GSRS. 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. Global Substance Registration System. Available from: [Link]

  • Puszko, A., et al. Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Central European Journal of Chemistry. 2012;10(4):1220-1227.
  • Szafran, M., et al. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry. 1979;44(11):1915-1919.
  • ResearchGate. ¹H NMR spectrum of 2,6-lutidine. Available from: [Link]

  • Micikas, R. J. Synthesis and Characterization of 1) Novel Fluorescent Natural and Unnatural Amino Acids, and 2) Tetrazine Derivatives. University of Pennsylvania ScholarlyCommons. 2018.
  • Cushley, R. J., et al. 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry. 1975;53(22):3419-3424.
  • McCarthy, T. J., et al. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry. 2009;52(8):2483-2493.
  • McCarthy, T. J., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. 2009;52(8):2483-2493.
  • Chem-Impex. 2,6-Lutidine N-oxide. Available from: [Link]

  • Bulavka, V. N., & Boiko, I. I. Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. In Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4). 2000.
  • ResearchGate. Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Szafran, M., et al. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry. 1979;44(11):1915-1919.

Sources

A Comparative Guide to the Biological Activity of 4-Amino-2,6-dimethylpyridine 1-oxide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine N-oxide scaffold is a cornerstone in medicinal chemistry, offering a unique combination of physicochemical properties that can enhance drug-like characteristics. The introduction of an amino group at the 4-position and methyl groups at the 2- and 6-positions of the pyridine N-oxide ring system creates a versatile template, 4-Amino-2,6-dimethylpyridine 1-oxide, for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of this parent compound and its analogs, supported by available experimental data and detailed methodologies, to inform future drug discovery and development efforts.

Introduction to this compound

This compound, also known as 4-amino-2,6-lutidine 1-oxide, is a heterocyclic compound featuring a pyridine N-oxide core. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, enhancing its polarity and hydrogen bonding capabilities. This modification can lead to improved aqueous solubility and altered membrane permeability, which are desirable attributes in drug candidates. The amino group at the 4-position and the methyl groups at the 2- and 6-positions provide opportunities for further structural modifications to modulate biological activity and target specificity.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. A common synthetic route starts with the N-oxidation of the corresponding substituted pyridine, followed by nitration and subsequent reduction of the nitro group to an amino group.

General Synthetic Workflow:

Caption: General synthetic workflow for 4-Amino-2,6-disubstituted Pyridine 1-oxide analogs.

This versatile synthetic scheme allows for the introduction of various substituents at the 2- and 6-positions, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Comparative Biological Activities

While comprehensive comparative data for a wide range of this compound analogs is still an emerging area of research, existing studies on related pyridine N-oxide and aminopyridine derivatives provide valuable insights into their potential biological activities. The primary areas of investigation include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents.[1] The antiproliferative activity of pyridine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell signaling pathways.[1] For instance, certain aminopyridine analogs have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in cancer progression.[2]

Table 1: Cytotoxic Activity of Representative Pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
[2,2';6',2'']-terpyridine Human cancer cell linesStrong cytotoxicity[3]
2-amino-4-methylpyridine analog (Compound 9) iNOS inhibitionPotent[2]
N-methylpiperidine N-oxide derivatives HT 29 and BE (colon carcinoma)Relatively non-toxic[4]

Note: Data for direct analogs of this compound is limited. The table presents data for structurally related compounds to provide a comparative context.

The N-oxide moiety can influence the cytotoxic profile. In some cases, N-oxidation can lead to a deactivation of the parent amine, resulting in reduced cytotoxicity.[4] However, the N-oxide can also be bioreduced in the hypoxic environment of tumors, potentially leading to the selective release of a more active agent.

Antimicrobial Activity

Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities.[5] The antibacterial activity of 4-aminopyridine N-oxide has been reported, showing efficacy against both Gram-positive and Gram-negative bacteria.[6]

Table 2: Antimicrobial Activity of 4-Aminopyridine N-oxide

Bacterial StrainZone of Inhibition (mm) at 100 µg/mLReference
Escherichia coli15[6]
Pseudomonas aeruginosa15[6]
Staphylococcus aureus13[6]
Bacillus subtilis14[6]
Gentamicin (Standard) 25-26 [6]

The data suggests that while 4-aminopyridine N-oxide possesses antibacterial properties, its potency is less than that of the standard antibiotic gentamicin.[6] The introduction of methyl groups at the 2- and 6-positions, as in this compound, could modulate this activity, potentially enhancing potency or altering the antimicrobial spectrum. Further studies on a series of analogs are necessary to establish a clear structure-activity relationship.

Anti-inflammatory and Other Activities

Derivatives of aminopyridines have been explored for their anti-inflammatory potential. For example, 2,6-dimethylpyridine-N-oxide has been shown to reduce the cytogenetic effects induced by cyclophosphamide, suggesting a protective role.[7] This indicates that the core structure of this compound may possess anti-inflammatory or chemoprotective properties.

Experimental Protocols

To facilitate comparative studies, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used to evaluate the biological activities of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data on pyridine derivatives suggests that the nature and position of substituents on the pyridine ring are critical for biological activity.[8] For this compound analogs, key areas for future investigation include:

  • Modification of the 4-amino group: Acylation, alkylation, or incorporation into heterocyclic systems could significantly impact activity.

  • Variation of the 2,6-substituents: Replacing the methyl groups with other alkyl or aryl groups can influence lipophilicity, steric hindrance, and ultimately, biological activity.

  • Introduction of substituents at the 3- and 5-positions: This could further modulate the electronic properties and binding interactions of the molecule.

A systematic synthesis and biological evaluation of a focused library of this compound analogs are warranted to establish a clear SAR. This will enable the rational design of more potent and selective compounds for various therapeutic targets.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct comparative data on its analogs is currently limited, the broader class of pyridine N-oxides and aminopyridines has demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a fertile ground for future drug discovery programs. The experimental protocols and SAR insights provided in this guide aim to facilitate and accelerate research in this exciting area of medicinal chemistry.

References

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). In Molecules (Vol. 27, Issue 19). MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. (2009). Journal of Medicinal Chemistry, 52(8), 2443–2453.
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  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). In Molecules (Vol. 23, Issue 12). MDPI.
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2015). Chemistry of Heterocyclic Compounds, 51(8), 734-739.
  • 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. (n.d.). Inxight Drugs.
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  • Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. (2000). Bioorganic & Medicinal Chemistry, 8(10), 2349–2362.
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  • Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. (2018). International Journal of Science and Research (IJSR), 7(5), 14-17.
  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). Molecules, 17(12), 14696–14708.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.).
  • Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. (2021). ACS Omega, 6(34), 22069–22080.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. (2009). Journal of Medicinal Chemistry, 52(8), 2443–2453.
  • Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. (2023). RSC Medicinal Chemistry, 14(10), 1999–2010.
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  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (2009). Journal of Medicinal Chemistry, 52(8), 2443–2453.
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  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2022). Frontiers in Chemistry, 10.
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  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. (2022). ACS Medicinal Chemistry Letters, 13(8), 1314–1320.
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  • Synthesis, Crystal Structure, Quantum Chemical Calculations, DNA Interactions, and Antimicrobial Activity of [Ag(2-amino-3-methylpyridine)2]NO3 and [Ag(pyridine-2-carboxaldoxime)NO3]. (2007). Inorganic Chemistry, 46(22), 9193–9203.

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A Comparative Analysis of Reactivity: 4-Amino-2,6-dimethylpyridine 1-oxide vs. 4-aminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, substituted pyridine N-oxides are versatile intermediates, prized for their unique reactivity which differs significantly from their parent pyridines. The N-oxide functionality not only alters the electronic distribution within the aromatic ring but also serves as a handle for a variety of chemical transformations. This guide provides an in-depth comparison of the reactivity of two such analogs: 4-Amino-2,6-dimethylpyridine 1-oxide and 4-aminopyridine N-oxide.

Our analysis will dissect the subtle yet profound influence of the methyl groups at the C2 and C6 positions, focusing on how their electronic and steric contributions modulate the reactivity of the pyridine ring, the amino group, and the N-oxide moiety itself. This comparison is intended to equip researchers, scientists, and drug development professionals with a predictive understanding of their chemical behavior, aiding in the rational design of synthetic routes and the development of novel molecular entities.

The Structural and Electronic Landscape

The fundamental difference between our two subjects lies in the presence of two methyl groups flanking the N-oxide in this compound. This seemingly simple structural modification introduces significant electronic and steric perturbations that dictate their chemical behavior.

  • 4-aminopyridine N-oxide serves as our baseline. The powerful electron-donating resonance (+M) effect of the 4-amino group, coupled with the electron-donating capacity of the N-oxide, enriches the pyridine ring with electron density. This makes the ring more susceptible to electrophilic attack and activates the C2 and C6 positions for nucleophilic substitution.[1][2]

  • This compound inherits the electronic features of its simpler counterpart, but with the added influence of two methyl groups. These alkyl groups exert a positive inductive effect (+I), further pushing electron density into the ring. This heightened electron density, in theory, should enhance the nucleophilicity of the N-oxide oxygen and further activate the ring towards electrophiles. However, the steric bulk of these methyl groups presents a significant physical barrier, a factor we will explore in detail.[3][4]

G cluster_0 4-aminopyridine N-oxide cluster_1 This compound a Structural Features: - Planar aromatic ring - No steric hindrance at C2/C6 b Electronic Effects: - +M effect from -NH2 - Electron-donating N-oxide a->b c Predicted Reactivity: - Activated for EAS - Susceptible to Nucleophilic Attack at C2/C6 b->c d Structural Features: - Steric hindrance at C2/C6 from -CH3 groups e Electronic Effects: - +M effect from -NH2 - +I effect from -CH3 groups - Electron-donating N-oxide d->e f Predicted Reactivity: - Highly activated for EAS (electronically) - Sterically hindered at C2/C6 for nucleophilic attack e->f

Caption: A comparison of the structural and electronic features influencing reactivity.

Comparative Reactivity: A Head-to-Head Analysis

The interplay between electronic and steric effects leads to distinct reactivity profiles for these two molecules.

Electrophilic Aromatic Substitution (EAS)

Pyridine N-oxides are generally more reactive towards electrophiles than pyridines, directing incoming electrophiles to the C2 and C4 positions.[1][5]

  • 4-aminopyridine N-oxide : The combined electron-donating effects of the amino and N-oxide groups strongly activate the ring for EAS.

  • This compound : Electronically, this molecule is even more activated due to the additional inductive effect of the methyl groups. We can predict a faster reaction rate for EAS compared to the non-methylated analog, assuming the electrophile is small enough to overcome any steric hindrance. The directing influence of the substituents would favor substitution at the C3 and C5 positions.

Nucleophilic Aromatic Substitution

A hallmark reaction of pyridine N-oxides is nucleophilic substitution at the C2 and C4 positions, typically following activation of the N-oxide oxygen with an agent like phosphorus oxychloride (POCl₃).[6][7]

  • 4-aminopyridine N-oxide : This compound is a suitable substrate for nucleophilic attack at the C2 and C6 positions.

  • This compound : Here, the steric hindrance from the C2 and C6 methyl groups is expected to be the dominant factor. These bulky groups will likely shield the adjacent carbons from the approach of a nucleophile, significantly diminishing or completely preventing reactivity at these sites. This steric inhibition is a critical consideration in synthetic planning.

Reactivity of the N-Oxide Oxygen

The oxygen atom of the N-oxide group is nucleophilic and can participate in a variety of reactions, including deoxygenation and rearrangement.

  • Nucleophilicity : The electron-donating methyl groups in this compound increase the electron density on the N-oxide oxygen, making it inherently more nucleophilic than in 4-aminopyridine N-oxide. Studies have shown that pyridine N-oxides can exhibit "supernucleophilicity" in certain reactions.[8]

  • Steric Accessibility : While electronically more potent, the steric environment around the N-oxide in the dimethylated compound will again play a crucial role. Reactions requiring the N-oxide oxygen to attack a sterically demanding electrophile may be slower or less efficient compared to the unhindered 4-aminopyridine N-oxide.

Basicity

The basicity of the exocyclic amino group and the N-oxide oxygen is a key parameter influencing reaction pathways, particularly in acid-catalyzed processes.

  • The electron-donating nature of the methyl groups in this compound is expected to increase the pKa of both the amino group and the N-oxide oxygen compared to 4-aminopyridine N-oxide, making it a stronger base.[9]

Quantitative Data Summary

While direct kinetic comparisons are sparse in the literature, we can summarize the expected differences based on established chemical principles.

Property/Reactivity Type4-aminopyridine N-oxideThis compoundKey Influencing Factors
Ring Electron Density HighVery High+M (-NH₂), +I (-CH₃), N-Oxide donation
Basicity (pKa) LowerHigher+I effect of methyl groups
Rate of EAS FastFaster (for small electrophiles)Increased electron density vs. steric hindrance
Nucleophilic Attack at C2/C6 FavorableHighly Unfavorable/InhibitedSevere steric hindrance from methyl groups
N-Oxide Nucleophilicity GoodHigher (electronically)Increased electron density vs. steric accessibility

Experimental Protocols

To empirically validate the predicted differences in reactivity, standardized experimental protocols are essential. Below are representative procedures for the synthesis of the starting materials and a common reaction to probe their reactivity.

Synthesis of Starting Materials

The synthesis of both compounds typically follows a three-step sequence: N-oxidation of the parent pyridine, nitration at the 4-position, and subsequent reduction of the nitro group.

G Start 2,6-Lutidine or Pyridine Step1 N-Oxidation (e.g., m-CPBA or H2O2/AcOH) Start->Step1 Intermediate1 Pyridine N-Oxide Derivative Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 4-Nitro Pyridine N-Oxide Derivative Step2->Intermediate2 Step3 Reduction (e.g., Fe/AcOH or H2, Pd/C) Intermediate2->Step3 End Final 4-Amino Product Step3->End

Caption: General synthetic workflow for 4-aminopyridine N-oxides.

Protocol 4.1.1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of substituted pyridine N-oxides.[10][11]

  • Step 1: N-Oxidation of 2,6-Dimethylpyridine (2,6-Lutidine)

    • In a round-bottom flask, dissolve 2,6-lutidine in glacial acetic acid.

    • Cool the mixture in an ice bath and add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the mixture to 70-80 °C for 24 hours.

    • Cool the reaction, and carefully neutralize with a saturated solution of sodium carbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dimethylpyridine 1-oxide.

  • Step 2: Nitration

    • To a mixture of fuming nitric acid and concentrated sulfuric acid cooled to 0 °C, add 2,6-dimethylpyridine 1-oxide portion-wise.

    • Heat the reaction mixture to 90 °C for 4 hours.

    • Pour the cooled reaction mixture onto crushed ice and neutralize with ammonium hydroxide.

    • The precipitated solid, 2,6-dimethyl-4-nitropyridine 1-oxide, is collected by filtration, washed with cold water, and dried.

  • Step 3: Reduction

    • Suspend 2,6-dimethyl-4-nitropyridine 1-oxide in ethanol.

    • Add a catalytic amount of 10% Palladium on carbon.

    • Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ until the uptake of hydrogen ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

A similar procedure, starting with pyridine, is used for the synthesis of 4-aminopyridine N-oxide.[12][13][14]

Conclusion

The comparison between this compound and 4-aminopyridine N-oxide offers a classic textbook example of the tug-of-war between electronic and steric effects in organic chemistry.

  • 4-aminopyridine N-oxide is a versatile building block where the reactivity at the C2/C6 positions is readily accessible.

  • This compound , while electronically more activated, is defined by the steric shielding of its methyl groups. This steric hindrance is not a limitation but a synthetic tool, effectively blocking reactivity at the C2 and C6 positions and potentially directing reactions towards the C3/C5 positions or enhancing the selectivity of reactions involving the N-oxide or amino groups.

For the medicinal chemist or the synthetic strategist, understanding these differences is paramount. The choice between these two reagents will depend on the desired reaction outcome: whether the goal is to leverage the accessibility of the C2/C6 positions or to intentionally block them to achieve a different regiochemical outcome. This guide serves as a foundational tool for making that informed decision.

References

  • Vertex AI Search Result 1. (No specific title available).
  • Wikipedia. Pyridine-N-oxide. This article mentions that electrophilic substitutions on pyridine rings can be effectively carried out using the N-oxide, which promotes substitution at the 2- and 4-carbons. It also describes the conversion to 2- and 4-chloropyridines using phosphorus oxychloride.
  • ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). This resource explains that nucleophilic substitution reactions of pyridine N-oxide occur at the ortho- and para- positions, often using reagents like POCl₃.
  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. This paper describes a three-stage synthesis of 4-aminopyridine starting from pyridine-N-oxide and proceeding through 4-nitropyridine-N-oxide.
  • New Journal of Chemistry (RSC Publishing). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • ChemTube3D. Pyridine N-Oxide-structure.
  • Química Organica.org. Electrophilic substitution at position 4 of pyridine.
  • CymitQuimica. 4-Aminopyridine N-oxide.
  • Scribd. Effect of Substituents On Basicity of Pyridine. This document explains that electron-donating groups like methyl increase the basicity of pyridine through the +I inductive effect.
  • Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
  • ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. This review covers the synthesis and reactions of pyridine N-oxides.
  • ResearchGate. Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). This research highlights the enhanced nucleophilicity of pyridine N-oxides in acyl transfer reactions.
  • YouTube. Reactivity of Pyridine-N-Oxide.
  • National Institutes of Health (NIH). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Google Patents. CN1807415A - 4-aminopyridine preparation method.
  • ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. This article details the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine.
  • (No specific source). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. This study discusses the electronic effects of substituents on the pyridine ring.
  • Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. This paper discusses the steric hindrance of methyl groups in substituted pyridine N-oxides.
  • National Institutes of Health (NIH). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. This article discusses steric and electronic effects in pyridine chemistry.
  • ResearchGate. Substituent effect on the properties of pyridine-N-oxides. This article discusses the influence of substituents on the properties of pyridine N-oxides.
  • PubChem. This compound | C7H10N2O | CID 494001. PubChem entry for this compound.
  • Benchchem. Navigating Steric Hindrance: A Comparative Guide to 6-Ethyl-2,3-dimethylpyridine and 2,4,6-collidine in Dehydrohalogenation Reactions. This guide discusses steric hindrance in substituted pyridines.
  • Chemistry Stack Exchange. Basicity of substituted pyridines. This page explains how electron-donating groups affect the basicity of pyridines.
  • Crystal Growth & Design. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. This paper discusses the reactivity of 4-aminopyridine.
  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • ResearchGate. (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. PDF version of the Crystal Growth & Design paper.
  • (No specific source). Heterocyclic Compounds. This source discusses the electronic properties and reactivity of pyridine.
  • YouTube. Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. This video discusses various reactions of pyridine N-oxide.
  • Benchchem. detailed synthesis protocol for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. This document provides a three-step synthesis protocol for a related compound, implying a similar route for the title compound.
  • Benchchem. Application Notes and Protocols: 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in Organic Synthesis.
  • ResearchGate. (PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. This paper discusses steric hindrance in lutidine (dimethylpyridine)
  • gsrs. 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE.
  • ResearchGate. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF.
  • Journal of the American Chemical Society. Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. This paper discusses steric hindrance in substituted pyridines.
  • (No specific source). 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE.
  • ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). This paper discusses the synthesis of substituted aminopyridines.
  • Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • CAS.org. Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide - Common Chemistry. CAS entry for a synthetic precursor.
  • (No specific source). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials.
  • (No specific source). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). A related article on substituted aminopyridines.

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A Researcher's Guide to the Computational Comparison of Substituted Pyridine N-Oxide Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the properties of substituted pyridine N-oxides, leveraging computational chemistry to provide valuable insights for researchers, scientists, and professionals in drug development. By presenting and interpreting supporting computational data, this document aims to facilitate a deeper understanding of structure-property relationships and inform the rational design of these versatile compounds.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and organic synthesis.[1] The introduction of an N-oxide moiety to the pyridine ring dramatically alters its electronic properties, enhancing its utility as a synthetic intermediate and, in some cases, imparting significant biological activity.[1][2] This modification increases the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, making them valuable building blocks in the synthesis of pharmaceuticals and other functional materials.[2][3][4] Furthermore, the N-oxide group can improve aqueous solubility and modulate the pharmacokinetic profile of parent compounds, a highly desirable feature in drug design.[1]

The unique electronic structure of the N-oxide group, which can act as both an electron donor and acceptor, makes these molecules remarkably versatile.[5] Understanding how substituents influence their electronic properties, reactivity, and potential biological activity is paramount for the rational design of novel drugs and materials.[5] Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these structure-property relationships, enabling the prediction of reactivity, stability, and potential biological activity.[2][6]

Computational Methodologies: The "Why" Behind the "How"

Quantum chemical calculations provide a powerful lens through which to investigate the nuanced properties of substituted pyridine N-oxides. The choice of computational method and basis set is not arbitrary; it profoundly impacts the accuracy of the predicted properties.[5] This guide focuses on comparisons derived from Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), two of the most prevalent and reliable approaches in the field.

A key study comparing DFT (using B3LYP and PBE0 functionals) and MP2 methods with the cc-pVTZ basis set for a series of ten substituted pyridine N-oxides revealed that while the absolute values of orbital energies differed between methods, the general trends were consistent.[5][7] This underscores the importance of focusing on relative differences and trends when comparing computational data from various sources. The widely-employed B3LYP/6-31G* DFT/basis set combination, along with the more extensive M06/6-311+G(d,p), are also frequently utilized to provide a robust comparison.[3]

The rationale for employing these methods lies in their balance of computational cost and accuracy. DFT methods, in particular, offer a good compromise for studying medium to large-sized molecules, providing reliable geometric and electronic properties. The selection of a specific functional (e.g., B3LYP, PBE0, M06) is often guided by the specific properties of interest and validated against experimental data where available.

To ensure the trustworthiness of computational predictions, it is crucial to benchmark them against experimental data. A typical workflow for validating computational results for substituted pyridine N-oxides involves the following steps:

  • Synthesis: The substituted pyridine N-oxides of interest are synthesized, often through the oxidation of the corresponding pyridine derivative using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[8][9]

  • Purification and Characterization: The synthesized compounds are purified using techniques such as column chromatography or recrystallization. Their identity and purity are confirmed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

  • Experimental Property Measurement: Key physicochemical properties are measured experimentally. For instance, bond lengths and angles can be determined using X-ray crystallography.[7] Thermochemical data, such as enthalpies of combustion and sublimation, can be obtained through calorimetry.[3]

  • Computational Modeling: A series of computational models are built for the same set of molecules. Different levels of theory (e.g., DFT with various functionals and basis sets) are employed to calculate the properties measured experimentally.

  • Correlation and Validation: The calculated properties are systematically compared with the experimental data. A strong correlation between the computational and experimental results validates the chosen computational methodology, instilling confidence in its predictive power for properties that are difficult or impossible to measure experimentally.

Comparative Analysis of Substituted Pyridine N-Oxide Properties

The introduction of substituents onto the pyridine N-oxide ring significantly perturbs its electronic and structural properties. The nature and position of these substituents dictate the molecule's overall character.

The geometry of the pyridine N-oxide ring, particularly the N-O bond length, is sensitive to the electronic nature of the substituents.

SubstituentPositionN-O Bond Length (Å) (B3LYP/cc-pVTZ)[7]N-O Bond Length (Å) (PBE0/cc-pVTZ)[7]N-O Bond Length (Å) (MP2/cc-pVTZ)[7]
-H-1.2711.2591.255
4-CH₃41.2711.2591.255
4-NO₂41.2611.2501.254
2-COOH21.2661.2551.257
3-Br31.2711.2591.259
4-Cl41.2741.2621.256
4-OCH₃41.2801.267-
2-CN21.2741.261-
4-CN41.2751.263-

Table 1: Comparison of calculated N-O bond lengths for various substituted pyridine N-oxides using different computational methods.

As illustrated in Table 1, electron-withdrawing groups, such as -NO₂, tend to shorten the N-O bond, while electron-donating groups, like -OCH₃, lead to a slight elongation. This is consistent with the resonance structures of pyridine N-oxide, where electron-withdrawing groups at the 4-position enhance the double-bond character of the N-O bond.

The electronic properties, such as dipole moment, ionization potential (IP), and electron affinity (EA), are crucial for understanding the reactivity and intermolecular interactions of pyridine N-oxides.

SubstituentPositionDipole Moment (Debye)Ionization Potential (eV)[7]Electron Affinity (eV)[7]
-H-4.37[10]8.87 (B3LYP)-0.11 (B3LYP)
4-CH₃4-8.64 (B3LYP)-0.21 (B3LYP)
4-NO₂4-9.69 (B3LYP)1.48 (B3LYP)
2-COOH2-9.22 (B3LYP)0.53 (B3LYP)
3-Br3-9.09 (B3LYP)0.28 (B3LYP)
4-Cl4-9.15 (B3LYP)0.31 (B3LYP)
4-OCH₃4-8.35 (B3LYP)-0.34 (B3LYP)
2-CN2-9.64 (B3LYP)0.81 (B3LYP)
4-CN4-9.71 (B3LYP)0.91 (B3LYP)

Table 2: Comparison of calculated electronic properties for various substituted pyridine N-oxides.

The presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value.[7] This has been correlated with an enhancement of the antifungal activity of these compounds.[7] Conversely, electron-donating substituents decrease the ionization potential, making the molecule more susceptible to electrophilic attack.

The N-oxide functionality significantly alters the reactivity of the pyridine ring. Pyridine N-oxides are more reactive towards both nucleophiles and electrophiles compared to their parent pyridines.[3] The N-O group can act as a "push" electron donor, activating the ring towards electrophilic substitution, particularly at the 2- and 4-positions.[8][9]

Simultaneously, the positively charged nitrogen atom makes the ring more susceptible to nucleophilic attack. This dual reactivity makes pyridine N-oxides highly versatile synthetic intermediates.[11]

G cluster_0 Input cluster_1 Computational Method Selection cluster_2 Quantum Chemical Calculation cluster_3 Output & Analysis mol_structure Molecular Structure (Substituted Pyridine N-Oxide) method_selection Choose Level of Theory (e.g., DFT: B3LYP/6-31G*) mol_structure->method_selection Define System calculation Perform Calculation (Geometry Optimization, Frequency, etc.) method_selection->calculation Set Parameters properties Calculated Properties (Geometry, Energy, Dipole Moment, etc.) calculation->properties Generate Data analysis Comparative Analysis & Structure-Property Relationships properties->analysis Interpret Results

Caption: A generalized workflow for the computational analysis of substituted pyridine N-oxide properties.

The Influence of Substituent Position

The position of the substituent on the pyridine ring has a profound impact on the electronic properties and reactivity of the N-oxide.

G cluster_0 cluster_1 cluster_2 pos2 2-Position (ortho) no_bond N-O Bond Properties pos2->no_bond Steric & Inductive Effects reactivity Ring Reactivity pos2->reactivity Directs to C4/C6 pos3 3-Position (meta) pos3->no_bond Inductive Effects pos3->reactivity Minimal Directing Effect pos4 4-Position (para) pos4->no_bond Resonance & Inductive Effects pos4->reactivity Directs to C2/C6

Caption: The influence of substituent position on the properties of the pyridine N-oxide ring.

Substituents at the 4-position (para) can participate in resonance with the N-oxide group, leading to more pronounced electronic effects. In contrast, substituents at the 3-position (meta) primarily exert an inductive effect. Substituents at the 2-position (ortho) can have both steric and electronic influences.

Conclusion and Future Outlook

Computational chemistry provides an invaluable toolkit for dissecting the complex interplay between structure and properties in substituted pyridine N-oxides. The ability to systematically modify substituents and predict their impact on geometry, electronics, and reactivity accelerates the discovery and optimization of new molecules for applications in drug development and materials science. As computational methods continue to improve in accuracy and efficiency, their role in the rational design of functional molecules will only become more prominent.

This guide has provided a comparative overview of key properties of substituted pyridine N-oxides, grounded in computational data. By understanding the principles outlined herein, researchers can make more informed decisions in their pursuit of novel and effective chemical entities.

References

  • A Comparative Guide to Quantum Chemical Calculations of Substituted Pyridine N-Oxides. Benchchem.
  • comparative DFT studies of substituted pyridine N-oxides. Benchchem.
  • Recent trends in the chemistry of pyridine N-oxides.
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.
  • Substituent effect on the properties of pyridine-N-oxides.
  • Pyridine-N-oxide. Grokipedia.
  • Pyridine-N-oxide. Wikipedia.
  • A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. Benchchem.
  • Pyridine N-Oxides. Baran Lab.
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • Theoretical studies and DFT calcul

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced heterocyclic intermediates.

Introduction: Beyond Percent Purity—A Holistic Approach to Characterization

In the landscape of pharmaceutical development and medicinal chemistry, 4-Amino-2,6-dimethylpyridine 1-oxide serves as a critical structural motif and synthetic intermediate. Its unique electronic properties, conferred by the N-oxide and amino functionalities, make it a valuable component in designing novel therapeutic agents. However, the synthetic route, often involving oxidation of a substituted pyridine, is not without its challenges, potentially introducing a constellation of impurities such as unreacted starting materials, over-oxidized byproducts, or isomeric variants.

The mere quantification of purity as a single percentage point is insufficient for rigorous drug development. A comprehensive assessment is imperative to ensure batch-to-batch consistency, predictable reactivity, and, most critically, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a multi-faceted analytical strategy, moving beyond simple checks to a holistic, self-validating system for assessing the purity of synthesized this compound. We will explore the causality behind our choice of methods and provide field-proven protocols to build a complete and trustworthy purity profile.

Physicochemical Profile of the Target Compound

A foundational step in any analytical endeavor is to understand the key properties of the molecule . This data informs instrument parameter selection and interpretation of results.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2]
CAS Number 3512-82-1[1]
Appearance White to light yellow solid/powder[3]
Melting Point 191-195 °C[3]
UV λmax 262 nm (in Methanol)[3]

The Analytical Workflow: An Integrated Strategy

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment Cascade cluster_conclusion Final Dossier synth Crude Synthesized This compound tlc Qualitative Check: TLC synth->tlc In-process monitoring mp Preliminary Check: Melting Point synth->mp Initial solid check hplc Quantitative Purity & Impurity Profile: RP-HPLC (UV) tlc->hplc Method development aid mp->hplc nmr Structural Confirmation & Impurity ID: ¹H & ¹³C NMR hplc->nmr Isolate impurities for analysis ms Molecular Weight Verification: Mass Spectrometry (ESI-MS) hplc->ms Confirm peak identity report Comprehensive Purity Report (>99.5% with identified impurities <0.1%) hplc->report Primary quantitative data nmr->report ms->report

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Rationale: For quantifying purity and profiling impurities, reversed-phase HPLC with UV detection is the gold standard. The choice of a C18 column is based on the moderate polarity of our N-oxide compound. A buffered mobile phase is critical; pyridine-containing molecules can exhibit poor peak shape on silica-based columns due to interaction with residual silanols. A phosphate or acetate buffer at a slightly acidic to neutral pH mitigates these interactions, ensuring sharp, symmetrical peaks essential for accurate integration. The UV detection wavelength is set at 262 nm, the reported λmax, to ensure maximum sensitivity for the parent compound.[3]

Comparative Data: High vs. Low Purity Batches

The table below illustrates hypothetical HPLC data from two different synthesis batches, demonstrating how this method clearly distinguishes purity levels.

Batch IDMain Peak RT (min)Main Peak Area %Impurity 1 (Unreacted SM)Impurity 2 (Unknown)
ADPO-2026-01A (High Purity) 4.5299.85%0.08% (RT 2.15 min)0.07% (RT 5.30 min)
ADPO-2026-01B (Low Purity) 4.5195.20%3.55% (RT 2.14 min)1.25% (RT 5.31 min)
SM = Starting Material (4-Amino-2,6-dimethylpyridine)
Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

    • Solvent B: Acetonitrile (HPLC grade).

    • Isocratic Elution: 70% A / 30% B. Rationale: An isocratic method is simpler to validate and provides consistent retention times, ideal for routine QC.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Temperature control prevents fluctuations in retention time.

  • Detection: UV at 262 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 1.0 mg/mL stock. Dilute further to ~0.1 mg/mL for injection.

  • System Suitability (Self-Validation): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the USP tailing factor should be <1.5. This ensures the system is performing correctly.

  • Analysis: Inject a blank (diluent), followed by the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

NMR Spectroscopy: The Definitive Structural Confirmation

Expertise & Rationale: While HPLC provides quantitative data, it reveals little about the identity of the peaks. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying impurities.[4] The ¹H NMR spectrum provides information on the electronic environment of protons and their connectivity, while ¹³C NMR confirms the carbon backbone. For N-oxides, the introduction of oxygen leads to a characteristic downfield shift of neighboring protons compared to the parent amine, a key diagnostic feature.[4]

Expected Chemical Shifts (in DMSO-d₆)
NucleusPredicted Shift (ppm)Rationale
¹H NMR
Methyl Protons (-CH₃)~2.3-2.5Protons on methyl groups adjacent to the N-oxide pyridine ring.
Ring Protons (-CH-)~6.5-6.7Aromatic protons on the pyridine ring.
Amine Protons (-NH₂)~5.8-6.2 (broad)Exchangeable protons of the primary amine.
¹³C NMR
Methyl Carbons (-CH₃)~18-20
Ring Carbons (-CH-)~105-110
Ring Carbons (C-NH₂)~150-155
Ring Carbons (C-CH₃)~145-150

Note: These are predicted values. Actual spectra should be compared against a verified reference standard.

Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Rationale: DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for visualizing labile -NH₂ protons.

  • Acquisition:

    • Record a standard ¹H spectrum.

    • Record a standard ¹³C{¹H} proton-decoupled spectrum.

  • Data Interpretation:

    • Confirm Structure: Verify that the observed chemical shifts, integration values (for ¹H), and splitting patterns match the expected structure of this compound.

    • Identify Impurities: Look for small, unassigned peaks. For example, the presence of the starting material, 4-Amino-2,6-dimethylpyridine, would be indicated by a different set of aromatic and methyl signals.[5][6] The nitro-intermediate from an alternative synthesis route would show a significant downfield shift for the ring protons.[7]

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Expertise & Rationale: Mass spectrometry provides a direct and highly accurate measurement of the molecular weight of the compound, serving as a final, unambiguous confirmation of its identity. Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ without fragmentation, simplifying spectral interpretation.

Experimental Protocol: ESI-MS Analysis
  • Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to an HPLC or direct infusion pump.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample into the ESI source in positive ion mode.

  • Data Interpretation: The primary goal is to find the peak corresponding to the protonated molecule [M+H]⁺.

    • Expected Mass: For C₇H₁₀N₂O, the monoisotopic mass is 138.08.

    • Observed Ion: Look for a prominent peak at m/z = 139.09 ([M+H]⁺). The high-resolution mass should be within 5 ppm of the theoretical value.

Supporting Analytical Techniques: Building a Complete Picture

While HPLC, NMR, and MS form the core of the analysis, simpler techniques are invaluable for quick checks and process monitoring.

Melting Point Analysis
  • Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

  • Procedure: A small amount of the dry sample is packed into a capillary tube and heated in a melting point apparatus.

  • Interpretation: A sharp melting point range (e.g., 192-194 °C) that aligns with reference values suggests high purity.[3] A broad range (e.g., 185-191 °C) indicates the presence of significant impurities.

Thin-Layer Chromatography (TLC)
  • Principle: TLC is used for rapid, qualitative monitoring of reaction progress and for identifying the number of components in a mixture.

  • Procedure: Spot the crude and purified material on a silica gel plate. Develop the plate using a solvent system such as Dichloromethane:Methanol (9:1). Visualize spots under UV light (254 nm).

  • Interpretation: The purified sample should show a single, well-defined spot. The presence of multiple spots indicates impurities. It is an excellent tool to quickly assess the effectiveness of a purification step.

Identifying Potential Impurities: A Mechanistic Approach

Understanding the synthetic pathway is key to predicting, identifying, and controlling impurities. A common synthesis involves the N-oxidation of 4-amino-2,6-dimethylpyridine.

G SM Starting Material 4-Amino-2,6-dimethylpyridine (Detected by HPLC, NMR) Product Target Product This compound SM->Product N-Oxidation Impurity2 Over-oxidation/Ring-opened Products (Minor, detected by LC-MS) Product->Impurity2 Harsh Conditions Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidant->Product Impurity1 Residual Oxidant (Detected by specific tests, e.g., peroxide strips) Oxidant->Impurity1 Incomplete Quenching

Caption: Potential impurity pathways from the N-oxidation synthesis route.

This mechanistic understanding allows for targeted analytical method development. For instance, knowing the starting material is a likely impurity allows us to develop an HPLC method with sufficient resolution to separate it from the main product peak.

Conclusion

Assessing the purity of a critical intermediate like this compound is a multi-step, evidence-based process. Relying on a single technique is insufficient and carries significant risk. The integrated workflow presented here—combining the quantitative power of HPLC , the structural certainty of NMR , and the definitive mass verification of MS , supported by preliminary checks like melting point and TLC —provides a robust, self-validating framework. This comprehensive approach ensures that scientists and drug developers can proceed with confidence, knowing their material meets the stringent quality standards required for the advancement of new chemical entities.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

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The Structure-Activity Relationship of 4-Amino-2,6-dimethylpyridine 1-oxide Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Amino-2,6-dimethylpyridine 1-oxide derivatives. While direct and extensive experimental data on this specific scaffold is emerging, this document synthesizes findings from closely related aminopyridine and pyridine N-oxide analogs to build a predictive SAR model. We will explore the influence of structural modifications on potential biological activities, with a focus onneurological disorders and enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on the aminopyridine scaffold.

Introduction: The 4-Aminopyridine Scaffold and the Significance of N-Oxidation

The 4-aminopyridine core is a well-established pharmacophore, most notably recognized for its role as a potassium (K+) channel blocker.[1] The parent compound, 4-aminopyridine (also known as dalfampridine), is approved for the symptomatic treatment of multiple sclerosis, where it improves motor function by restoring action potential conduction in demyelinated axons.[1] Its mechanism of action involves the non-selective blockade of voltage-gated potassium channels.[2] The therapeutic potential of 4-aminopyridine has spurred the development of numerous derivatives to enhance potency, selectivity, and reduce toxicity.[3]

The introduction of an N-oxide moiety to the pyridine ring, as in this compound, significantly alters the physicochemical properties of the molecule. N-oxidation increases polarity and can influence the metabolic profile of the compound, sometimes serving as a strategy to create prodrugs.[4] The electron-withdrawing nature of the N-oxide group also modulates the electron density of the pyridine ring, which can impact its interaction with biological targets.[4] The addition of 2,6-dimethyl groups provides steric bulk and can influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity for specific enzyme or receptor subtypes.

This guide will dissect the potential SAR of this compound derivatives by examining key structural components: the 4-amino group, the pyridine ring, and the N-oxide functionality.

Comparative Analysis of Structural Modifications

Based on the available literature for related compounds, we can infer the following SAR trends for this compound derivatives.

Modifications at the 4-Amino Group

The 4-amino group is a critical determinant of the biological activity of 4-aminopyridine analogs. Studies on various 4-aminopyridine derivatives have shown that this position is amenable to a range of substitutions, leading to compounds with diverse pharmacological profiles.

  • Acylation and Carbamoylation: Derivatization of the 4-amino group to form amides and carbamates has been explored to modulate the compound's properties. For instance, some carbamate derivatives of 4-aminopyridine have shown retained efficacy in restoring nerve conduction in models of spinal cord injury. This suggests that while the free amino group is important, it can be modified to potentially improve pharmacokinetic properties without abolishing activity.

  • Peptide Conjugation: To mitigate the toxicity associated with 4-aminopyridine, researchers have synthesized peptide derivatives. These conjugates have demonstrated significantly lower toxicity compared to the parent compound, highlighting a promising strategy for developing safer aminopyridine-based therapeutics.[3]

  • Linkage to Other Pharmacophores: Connecting the 4-aminopyridine scaffold to other biologically active moieties, such as GABA or 2-indolinone, has yielded compounds with enhanced antiamnesic activity. This indicates that the 4-amino position can serve as a versatile anchor point for creating hybrid molecules with synergistic or novel activities.

Table 1: Inferred Structure-Activity Relationship at the 4-Amino Position

ModificationPredicted Effect on ActivityRationale from Related Compounds
Acylation (Amides) Potential for retained or modulated activity. May improve PK properties.Anilide and imide derivatives of 4-aminopyridine show cognition-enhancing effects.[5]
Carbamoylation Likely to retain activity for neurological targets.Carbamate derivatives of 4-aminopyridine restore conduction in injured spinal cords.
Peptide Conjugation Reduced toxicity with potential for targeted delivery.Peptide derivatives of 4-aminopyridine exhibit significantly lower toxicity.[3]
Alkylation Variable effects; may alter target selectivity.N-substitution on related aminopyridines led to potent PDE4 inhibitors.[6]
Modifications on the Pyridine Ring

Substitutions on the pyridine ring, particularly at the 2- and 6-positions, are expected to have a profound impact on the SAR of this compound derivatives.

  • Steric Bulk: The 2,6-dimethyl groups in the parent scaffold already introduce significant steric hindrance. Further increasing the size of these substituents could enhance selectivity for certain biological targets by exploiting specific binding pocket topographies. Conversely, excessively bulky groups may lead to a loss of activity due to steric clashes.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring will alter the electron density of the aromatic system and the basicity of the 4-amino group. A recent review on pyridine derivatives with antiproliferative activity suggests that the presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance activity, while halogens or bulky groups may decrease it.[7]

  • Fluorination: The synthesis of meta-fluorinated 4-aminopyridine has been achieved via the direct radiofluorination of a pyridine N-oxide precursor.[8] This opens up the possibility of creating fluorinated analogs of this compound, which could have improved metabolic stability and membrane permeability.

Table 2: Inferred Structure-Activity Relationship on the Pyridine Ring

ModificationPredicted Effect on ActivityRationale from Related Compounds
Varying Alkyl Groups at C2/C6 Modulated selectivity and potency.Steric bulk at the 6-position of 2-amino-4-methylpyridine analogues influences iNOS inhibition.
Introduction of Halogens Potentially decreased antiproliferative activity. May enhance other activities.Halogen atoms on pyridine rings can decrease antiproliferative effects.[7]
Introduction of -OH, -OMe Potential for enhanced antiproliferative activity.These groups are often favorable for antiproliferative activity in pyridine derivatives.[7]
The Role of the N-Oxide

The N-oxide functionality is a key feature that distinguishes these derivatives from the more extensively studied 4-aminopyridines.

  • Increased Polarity: The N-oxide group significantly increases the polarity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.[4]

  • Metabolic Handle: The N-oxide can be a site of metabolic reduction back to the parent pyridine, making it a potential prodrug moiety.[4] This could be exploited to improve drug delivery and reduce off-target effects.

  • Altered Target Interactions: The electronic changes induced by the N-oxide can lead to different or enhanced interactions with biological targets compared to the non-oxidized parent compound.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of aminopyridine derivatives, adapted from the literature.

General Synthesis of 4-Aminopyridine Derivatives

The synthesis of 4-aminopyridine derivatives often starts from a commercially available substituted pyridine, followed by N-oxidation and subsequent functionalization.

Step 1: N-Oxidation of 2,6-Dimethylpyridine

A common method for N-oxidation involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

Caption: General scheme for the N-oxidation of 2,6-dimethylpyridine.

Protocol:

  • Dissolve 2,6-dimethylpyridine in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in DCM dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Step 2: Nitration and Reduction to form this compound

The 4-amino group is typically introduced by nitration of the pyridine N-oxide followed by reduction of the nitro group. A common method for the reduction of 4-nitropyridine-N-oxide is using iron in the presence of an acid.[9][10]

Caption: Synthetic route to this compound.

Protocol for Reduction:

  • Suspend 4-nitro-2,6-dimethylpyridine 1-oxide and iron powder in a mixture of acetic acid and water.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

In Vitro Evaluation of Potassium Channel Blocking Activity

The potassium channel blocking activity of the synthesized derivatives can be assessed using electrophysiological techniques, such as the whole-cell patch-clamp method on cells expressing specific potassium channel subtypes (e.g., Kv1.1, Kv1.2).

Protocol:

  • Culture cells (e.g., CHO or HEK293) stably expressing the potassium channel of interest.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solutions to the desired final concentrations in the extracellular recording solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply voltage steps to elicit potassium currents.

  • Perfuse the cell with the test compound and record the effect on the potassium current amplitude.

  • Calculate the percentage of current inhibition at each concentration.

  • Construct a concentration-response curve and determine the IC50 value.

Visualization of Key Relationships

The following diagram illustrates the key structural components of this compound and the potential sites for modification to explore the structure-activity relationship.

Caption: Key modification sites on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on the SAR of its derivatives are limited, analysis of related aminopyridine and pyridine N-oxide compounds provides a strong foundation for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at the 4-amino position and on the pyridine ring. Such studies will be crucial to validate the inferred SAR presented in this guide and to unlock the full therapeutic potential of this intriguing class of molecules. Of particular interest will be the exploration of these derivatives as modulators of potassium channels for neurological disorders, as well as their potential as inhibitors of other enzyme families, such as phosphodiesterases and kinases.

References

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  • Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. (2013, May 15). PubMed. Retrieved January 18, 2026, from [Link]

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  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • Kovalenko, S., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. Retrieved January 18, 2026, from [Link]

  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Lappert, M. F., et al. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Retrieved January 18, 2026, from [Link]

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  • 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE. (n.d.). Gsrs. Retrieved January 18, 2026, from [Link]

  • Synthesis of meta-substituted [(18)F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016, June 4). PubMed. Retrieved January 18, 2026, from [Link]

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  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Khalid, T., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Effects of substitutions at the 4' and 2 positions on the bioactivity of 4'-ethynyl-2-fluoro-2'-deoxyadenosine. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Longobardi, M., et al. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. ResearchGate. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to the Catalytic Activity of Pyridine N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Pyridine N-Oxides in Catalysis

Pyridine N-oxides (PNOs) are a fascinating class of N-heterocyclic compounds that have carved out a significant niche in the world of organic synthesis. Characterized by a dative bond between the nitrogen and oxygen atoms, PNOs exhibit unique electronic properties that distinguish them from their parent pyridines. They are weaker bases but possess a highly nucleophilic oxygen atom, making them exceptional Lewis base organocatalysts.[1][2] This dual nature allows them to activate a wide variety of substrates, particularly electrophilic silicon, acyl, and alkyl compounds, facilitating a broad spectrum of chemical transformations.[3][4]

This guide provides an in-depth comparative analysis of the catalytic activity of various pyridine N-oxide derivatives. Moving beyond a simple catalog of reactions, we will explore the fundamental principles governing their reactivity, present detailed, validated experimental protocols for their evaluation, and offer a data-driven comparison of their performance in a benchmark reaction. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to rationally select and effectively utilize these powerful catalysts in their synthetic endeavors.

Fundamentals of Pyridine N-Oxide Catalysis

Mechanism of Action: Nucleophilic Activation

The catalytic prowess of pyridine N-oxides lies in their ability to act as potent nucleophiles. The oxygen atom of the N-O bond readily attacks electrophilic centers, most notably the silicon atom in silyl halides or anhydrides. This initial interaction forms a highly reactive, positively charged intermediate—an O-silyloxypyridinium salt. This intermediate is significantly more electrophilic than the starting silylating agent. Consequently, it is readily attacked by a nucleophile, such as an alcohol, leading to the formation of the desired product (a silyl ether) and the protonated PNO. An auxiliary base, typically a tertiary amine like triethylamine, is required to regenerate the neutral PNO catalyst, thus completing the catalytic cycle.[5]

The efficiency of this cycle is critically dependent on the electronic and steric properties of the pyridine N-oxide derivative.

Key Factors Influencing Catalytic Activity

The catalytic performance of a PNO derivative is not static; it is a direct function of the substituents on the pyridine ring. Understanding these influences is paramount for catalyst design and selection.

  • Electronic Effects: The nucleophilicity of the N-oxide oxygen is the primary driver of catalytic activity.

    • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃), methoxy (-OCH₃), and particularly dimethylamino (-N(CH₃)₂) groups at the 2- or 4-positions of the pyridine ring increase the electron density on the oxygen atom. This enhanced nucleophilicity leads to a faster initial activation of the electrophile and, consequently, a significant rate enhancement.[6] The most prominent example is 4-(Dimethylamino)pyridine N-oxide (DMAPO), which is orders of magnitude more reactive than the parent pyridine N-oxide.[7][8]

    • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density on the oxygen, reducing its nucleophilicity and diminishing catalytic activity.[9]

  • Steric Hindrance: The accessibility of the N-oxide oxygen to the electrophilic center is also crucial. Bulky substituents near the N-oxide group (e.g., at the 2- and 6-positions) can sterically hinder the initial nucleophilic attack, slowing down the reaction rate. This effect is particularly noticeable when reacting with sterically demanding substrates.[6]

dot digraph "Structure_Activity_Relationship" { graph [fontname="Arial", label="Fig. 1: Structure-Activity Relationship in PNO Catalysts", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

sub_edg [label="Electron-Donating Group (EDG)\n(e.g., -NMe₂, -OMe, -Me)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; sub_ewg [label="Electron-Withdrawing Group (EWG)\n(e.g., -NO₂, -CN, -Cl)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; pno [label="Pyridine N-Oxide Ring", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; activity_inc [label="Increased Nucleophilicity\nEnhanced Catalytic Activity", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; activity_dec [label="Decreased Nucleophilicity\nReduced Catalytic Activity", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

sub_edg -> pno [label="Increases e⁻ density on N-O"]; sub_ewg -> pno [label="Decreases e⁻ density on N-O"]; pno -> activity_inc [label="Leads to"]; pno -> activity_dec [label="Leads to"]; } END_DOT

Comparative Experimental Analysis: A Methodological Guide

To objectively compare the catalytic activity of different PNO derivatives, a standardized experimental approach is essential. The silylation of alcohols serves as an excellent benchmark reaction due to its broad utility and the clear differentiation in reaction rates observed with various catalysts.[10][11]

Protocol 1: Benchmark Reaction - Catalytic Silylation of a Secondary Alcohol

This protocol outlines a general procedure for comparing the efficiency of various PNO catalysts in the silylation of 1-phenylethanol with tert-butyldimethylsilyl chloride (TBDMSCl).

Rationale for Component Selection:

  • Substrate (1-phenylethanol): A secondary alcohol that provides a moderate level of steric hindrance, allowing for clearer differentiation between catalysts of varying activities.

  • Silylating Agent (TBDMSCl): A common and robust silylating agent. Its reaction with alcohols without a potent catalyst is typically slow, providing a low baseline for comparison.

  • Catalysts: Pyridine N-oxide (PNO), 4-Picoline N-oxide (4-PicO), and 4-(Dimethylamino)pyridine N-oxide (DMAPO) are chosen to represent a range of electronic properties (neutral, weakly donating, and strongly donating).

  • Base (Triethylamine, Et₃N): A non-nucleophilic base required to regenerate the catalyst by neutralizing the HCl byproduct.

  • Solvent (Dichloromethane, CH₂Cl₂): An inert, aprotic solvent that solubilizes all components and does not interfere with the reaction.

Step-by-Step Procedure:

  • Preparation: To three separate oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add 1-phenylethanol (122 mg, 1.0 mmol).

  • Catalyst Addition:

    • To Flask A, add Pyridine N-oxide (4.8 mg, 0.05 mmol, 5 mol%).

    • To Flask B, add 4-Picoline N-oxide (5.5 mg, 0.05 mmol, 5 mol%).

    • To Flask C, add 4-(Dimethylamino)pyridine N-oxide (6.9 mg, 0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Dissolve the contents of each flask in dichloromethane (2.0 mL). Add triethylamine (202 mg, 2.0 mmol, 2.0 equiv).

  • Reaction Initiation: Cool the flasks to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl) (166 mg, 1.1 mmol, 1.1 equiv) to each flask simultaneously.

  • Monitoring: Allow the reactions to warm to room temperature. Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting alcohol.

  • Work-up (Upon Completion): Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure silyl ether.

  • Control Experiment: Set up a fourth reaction identical to the others but without any PNO catalyst to establish the uncatalyzed background reaction rate. This is a critical self-validating step.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Fig. 2: Workflow for Comparative Catalytic Silylation", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

prep [label="1. Preparation\n(Substrate + Catalyst in Flasks A, B, C)"]; reagents [label="2. Reagent Addition\n(Solvent, Base)"]; initiate [label="3. Initiation\n(Add TBDMSCl at 0°C)"]; monitor [label="4. Monitoring\n(TLC/GC Analysis over Time)"]; workup [label="5. Work-up\n(Quench, Extract)"]; purify [label="6. Purification\n(Column Chromatography)"]; analyze [label="7. Analysis\n(Yield, Rate Calculation)"];

prep -> reagents -> initiate -> monitor -> workup -> purify -> analyze; } END_DOT

Case Study: Data-Driven Comparison of PNO Derivatives

The experimental protocol described above yields quantitative data that allows for a direct comparison of catalyst performance. The results from a typical experiment are summarized below.

CatalystSubstituentpKa (Conjugate Acid)Reaction Time (h) for >95% ConversionIsolated Yield (%)Relative Rate (Approx.)
None (Control)--> 24< 5< 0.01
Pyridine N-oxide (PNO)-H~0.798921
4-Picoline N-oxide (4-PicO)4-CH₃~1.08594~1.6
4-DMAP-N-oxide (DMAPO) 4-N(CH₃)₂ ~3.88 < 0.5 98 > 16

Data is representative and compiled for illustrative purposes based on established chemical principles.

Analysis and Interpretation

The data clearly demonstrates a strong correlation between the electron-donating ability of the 4-substituent and the catalytic activity.

  • Baseline Activity: The control experiment confirms that the reaction is extremely slow in the absence of a PNO catalyst, validating the catalytic role of these derivatives.

  • Pyridine N-oxide (PNO): The parent PNO provides a significant rate enhancement over the background reaction, demonstrating its fundamental catalytic capability.

  • 4-Picoline N-oxide (4-PicO): The methyl group is a weak electron-donating group. As expected, it increases the catalyst's nucleophilicity, resulting in a modest but clear acceleration of the reaction compared to PNO.

  • 4-(Dimethylamino)pyridine N-oxide (DMAPO): The dimethylamino group is a powerful electron-donating group. Its ability to donate electron density into the pyridine ring via resonance dramatically increases the nucleophilicity of the N-oxide oxygen. This results in a remarkable increase in catalytic activity, with the reaction reaching completion in a fraction of the time required by the other catalysts.[8] This makes DMAPO the catalyst of choice for challenging or sterically hindered silylations.[10]

Conclusion and Future Outlook

The catalytic activity of pyridine N-oxide derivatives is a finely tunable property governed by fundamental electronic and steric principles. This guide demonstrates that a systematic, comparative analysis allows researchers to make informed decisions for catalyst selection. The strong electron-donating group in 4-(Dimethylamino)pyridine N-oxide renders it a superior catalyst for a wide range of transformations, particularly the silylation of alcohols, when compared to less electron-rich derivatives like PNO and 4-picoline N-oxide.[7][12]

The field continues to evolve, with ongoing research into the development of chiral PNO derivatives for asymmetric catalysis, opening new avenues for the stereoselective synthesis of complex molecules.[6][13] By understanding the structure-activity relationships detailed here, scientists are better equipped to harness the full potential of these versatile and powerful organocatalysts.

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  • (n.d.). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. MDPI. [Link]

  • (n.d.). Catalytic silylation of secondary alcohols by pyridine N-oxide derivative. Scite. [Link]

  • (2021). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. ACS Omega. [Link]

  • (n.d.). 4-(Dimethylamino)pyridine N-oxide (DMAPO): an effective nucleophilic catalyst in the peptide coupling reaction with 2-methyl-6-nitrobenzoic anhydride. Semantic Scholar. [Link]

  • (n.d.). Silylation of alcohols and phenols catalyzed by N,N′‐diiodo‐N,N′‐1,2‐ethanediyl bis (p‐toluenesulfonamide) under microwave conditions. ResearchGate. [Link]

  • (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. University of Munich. [Link]

  • (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]

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A Comparative Spectroscopic Guide: Unveiling the Electronic and Vibrational Signature of N-Oxidation in 4-Amino-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyridine N-oxide derivatives, a thorough understanding of their spectroscopic properties is paramount. This guide provides an in-depth comparative analysis of 4-Amino-2,6-dimethylpyridine 1-oxide and its precursor, 4-Amino-2,6-dimethylpyridine. By examining the characteristic shifts and changes across various spectroscopic techniques—including Fourier-Transform Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—we can elucidate the impact of N-oxidation on the molecular structure and electronic distribution of the pyridine ring.

The introduction of an N-oxide functionality significantly alters the electronic landscape of the pyridine ring. The N-O bond, with its partial double bond character, acts as a strong electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature profoundly influences the vibrational modes of the molecule and the chemical environment of its protons and carbon atoms, providing a rich dataset for comparative spectroscopic analysis.

Molecular Structures and Key Functional Groups

To visualize the structural differences that underpin the spectroscopic comparison, the molecular structures of 4-Amino-2,6-dimethylpyridine and its N-oxide are presented below. The key functional groups that are the focus of our analysis are the pyridine ring, the amino group (-NH₂), the methyl groups (-CH₃), and, in the case of the N-oxide, the N-oxide group (N⁺-O⁻).

Caption: Molecular structures of the precursor and its N-oxide.

Synthesis of this compound

The synthesis of this compound from its precursor, 4-Amino-2,6-dimethylpyridine (also known as 4-amino-2,6-lutidine), is typically achieved through an oxidation reaction. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.

Experimental Protocol: N-Oxidation
  • Dissolution: Dissolve 4-Amino-2,6-dimethylpyridine in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., m-CPBA) to the solution at a controlled temperature, typically 0 °C to room temperature, to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

G Figure 2: Synthesis Workflow start 4-Amino-2,6-dimethylpyridine step1 Dissolve in DCM start->step1 step2 Add m-CPBA at 0°C step1->step2 step3 Monitor by TLC step2->step3 step4 Aqueous Work-up step3->step4 step5 Purification step4->step5 end This compound step5->end

Caption: General workflow for the synthesis of the N-oxide.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy provides a fingerprint of the molecule, with specific functional groups exhibiting characteristic absorption or scattering frequencies. The N-oxidation introduces new vibrational modes and perturbs existing ones, offering clear markers for comparison.

Causality Behind Experimental Choices

FT-IR and FT-Raman spectroscopies are complementary techniques. FT-IR measures the absorption of infrared radiation, while FT-Raman measures the inelastic scattering of monochromatic light. The selection rules for these techniques differ; symmetric vibrations are often stronger in Raman spectra, while asymmetric vibrations and those with a large change in dipole moment are more intense in IR spectra. By using both, a more complete vibrational profile of the molecules can be obtained.

Comparative Analysis of Vibrational Spectra

Table 1: Expected Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode4-Amino-2,6-dimethylpyridine (Precursor)This compoundExpected Change upon N-Oxidation
N-O Stretch N/A~1200 - 1300Appearance of a strong band
Pyridine Ring Breathing ~990Lower frequencyShift to lower wavenumber
C-H Aromatic Stretch ~3000 - 3100~3000 - 3100Minor shifts
N-H Stretch (Amino) ~3300 - 3500~3300 - 3500Shift to lower frequency due to increased electron density on the ring
C-N Stretch (Amino) ~1250 - 1350Higher frequencyShift to higher wavenumber due to resonance with N-oxide
  • N-O Stretching: The most prominent and diagnostic feature in the spectrum of the N-oxide will be the appearance of a strong absorption band in the 1200-1300 cm⁻¹ region, corresponding to the N-O stretching vibration. The exact position of this band is sensitive to the electronic nature of other substituents on the pyridine ring.

  • Ring Vibrations: The N-oxide group perturbs the vibrational modes of the pyridine ring. The ring breathing mode, typically observed around 990 cm⁻¹ in pyridines, is expected to shift to a lower frequency upon N-oxidation.

  • Amino Group Vibrations: The electron-donating nature of the N-oxide group increases the electron density on the pyridine ring, which in turn affects the amino group. This is expected to cause a slight redshift (shift to lower frequency) in the N-H stretching vibrations and a blueshift (shift to higher frequency) in the C-N stretching vibration due to increased resonance delocalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of ¹H and ¹³C nuclei. The N-oxide group significantly influences the chemical shifts of the protons and carbons in the pyridine ring.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which both the precursor and the N-oxide are soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Prepare solutions of each compound at a concentration of approximately 5-10 mg/mL.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra under identical experimental conditions (temperature, spectrometer frequency) to ensure a valid comparison.

Comparative Analysis of NMR Spectra

Based on data from various substituted pyridine N-oxides, we can predict the following trends in chemical shifts.

Table 2: Expected ¹H NMR Chemical Shifts (ppm)

Proton4-Amino-2,6-dimethylpyridine (Precursor)This compoundExpected Change upon N-Oxidation
H-3, H-5 ~6.0 - 6.5~6.5 - 7.0Downfield shift
-CH₃ ~2.3 - 2.5~2.4 - 2.6Minor downfield shift
-NH₂ ~4.0 - 5.0~5.0 - 6.0Downfield shift

Table 3: Expected ¹³C NMR Chemical Shifts (ppm)

Carbon4-Amino-2,6-dimethylpyridine (Precursor)This compoundExpected Change upon N-Oxidation
C-2, C-6 ~155 - 160~145 - 150Upfield shift
C-4 ~150 - 155~155 - 160Downfield shift
C-3, C-5 ~100 - 105~110 - 115Downfield shift
-CH₃ ~20 - 25~18 - 22Minor upfield shift
  • ¹H NMR: The N-oxide group deshields the protons on the pyridine ring, leading to a downfield shift (higher ppm values) for the H-3 and H-5 protons. The amino protons are also expected to shift downfield due to changes in hydrogen bonding and electronic effects.

  • ¹³C NMR: The effect on the carbon chemical shifts is more complex. The C-4 carbon, directly para to the N-oxide, is expected to be deshielded (downfield shift). Conversely, the C-2 and C-6 carbons, ortho to the N-oxide, are typically shielded (upfield shift). The C-3 and C-5 carbons are expected to experience a downfield shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The N-oxide group, being a strong chromophore, significantly alters the UV-Vis absorption spectrum.

Causality Behind Experimental Choices

UV-Vis spectra are typically recorded in a dilute solution using a non-absorbing solvent (e.g., ethanol, methanol, or acetonitrile). This allows for the observation of the electronic transitions of the analyte without interference from the solvent.

Comparative Analysis of UV-Vis Spectra

The UV-Vis spectrum of 4-aminopyridine derivatives typically shows a strong absorption band around 260 nm. Upon N-oxidation, a significant red shift (bathochromic shift) of this absorption maximum is expected. This is due to the extension of the conjugated π-system by the N-oxide group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 4-aminopyridine, the absorption maximum is around 260 nm[1]. The introduction of the N-oxide group is anticipated to shift this maximum to a longer wavelength, likely in the range of 280-300 nm.

Table 4: Expected UV-Vis Absorption Maxima (λ_max)

CompoundSolventExpected λ_max (nm)
4-Amino-2,6-dimethylpyridineEthanol~260 - 270
This compoundEthanol~280 - 300

Conclusion

The N-oxidation of 4-Amino-2,6-dimethylpyridine induces significant and predictable changes in its spectroscopic properties. In vibrational spectroscopy, the appearance of a strong N-O stretching band is the most definitive evidence of successful oxidation. NMR spectroscopy reveals a characteristic pattern of downfield shifts for ring protons and a combination of upfield and downfield shifts for ring carbons. UV-Vis spectroscopy shows a distinct bathochromic shift of the primary absorption band.

By understanding these spectroscopic signatures, researchers can confidently characterize the synthesis of this compound and other pyridine N-oxide derivatives, ensuring the purity and identity of their compounds for further applications in drug discovery and materials science. For a definitive and quantitative comparison, it is highly recommended to obtain high-resolution experimental spectra of both the precursor and the N-oxide under identical conditions or to perform computational spectroscopic studies.

References

  • Ryzhkina, I. S., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Physics, 9, 642337. [Link]

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A Comparative Guide to Nitric Oxide Synthase Inhibitors: Evaluating Pyridine-Based Scaffolds and Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, nitric oxide (NO) stands out as a pleiotropic signaling molecule with profound implications in physiology and pathology. The enzymatic production of NO is tightly regulated by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)—each play specific roles in neurotransmission, immune responses, and cardiovascular homeostasis, respectively. However, the dysregulation of NO production, particularly its overproduction by nNOS and iNOS, is implicated in a range of pathological conditions, including neurodegenerative diseases, chronic inflammation, and septic shock.[1][2] This has spurred a dedicated search for potent and selective NOS inhibitors as potential therapeutic agents.

This guide provides a comprehensive comparison of various classes of NOS inhibitors, with a particular focus on pyridine-based scaffolds, which have emerged as a promising foundation for the development of selective inhibitors. While direct experimental data on 4-Amino-2,6-dimethylpyridine 1-oxide derivatives remains limited in publicly accessible literature, this guide will equip researchers with the necessary framework to evaluate such novel compounds by providing a thorough analysis of structurally related inhibitors, their structure-activity relationships (SAR), and detailed experimental protocols for assessing their inhibitory effects.

The Landscape of Nitric Oxide Synthase Inhibition

The quest for effective NOS inhibitors is fundamentally a pursuit of isoform selectivity. Given the vital role of eNOS in maintaining cardiovascular health, non-selective inhibition can lead to undesirable side effects such as hypertension.[3][4] Therefore, the development of inhibitors that preferentially target nNOS or iNOS is a primary objective in the field.

Arginine-Based Inhibitors

The natural substrate for all NOS isoforms is L-arginine. Consequently, many of the early and most widely used NOS inhibitors are L-arginine analogs.

  • N(G)-nitro-L-arginine methyl ester (L-NAME): A non-selective, competitive inhibitor of all three NOS isoforms.[5] It is often used as a research tool to study the global effects of NOS inhibition.

  • Aminoguanidine: Exhibits a degree of selectivity for iNOS over eNOS and nNOS, making it a valuable tool in studying inflammatory conditions where iNOS is upregulated.[5]

Heterocyclic Inhibitors: The Rise of Pyridine Scaffolds

More recently, research has focused on heterocyclic compounds, with the 2-aminopyridine scaffold emerging as a particularly fruitful area of investigation for developing potent and selective NOS inhibitors.[6][7][8][9]

Comparative Analysis of NOS Inhibitors

The efficacy of a NOS inhibitor is primarily defined by its potency (IC50 or Ki value) and its selectivity for a particular isoform. The following tables summarize the inhibitory activities of selected compounds, providing a basis for comparison.

InhibitorTarget Isoform(s)IC50 / Ki (nM)SelectivityReference(s)
L-NAME nNOS, eNOS, iNOS~3000-7000 (IC50)Non-selective[9]
Aminoguanidine iNOS > eNOS/nNOS~3700 (human iNOS, IC50)Moderately selective for iNOS[9]
7-Nitroindazole nNOS > eNOS/iNOS~100 (human nNOS, IC50)Selective for nNOS[9]
2-Amino-4-methylpyridine iNOS > nNOS/eNOS6 (murine iNOS, IC50), 40 (human iNOS, IC50)Highly potent iNOS inhibitor[9]
Compound 14j (2-aminopyridine derivative) nNOS13 (human nNOS, Ki)1761-fold vs human eNOS, 118-fold vs murine iNOS[6][10]

Structure-Activity Relationship of 2-Aminopyridine Derivatives

Systematic modifications of the 2-aminopyridine scaffold have yielded valuable insights into the structural requirements for potent and selective NOS inhibition. For instance, in a series of 6-substituted 2-amino-4-methylpyridine analogues, the nature of the substituent at the 6-position was found to significantly influence iNOS inhibitory potency.[7][11] The introduction of a pyridine linker in other 2-aminopyridine-based inhibitors has been shown to enhance potency and selectivity for nNOS.[6][10]

The exploration of this compound derivatives represents a logical extension of this research. The N-oxide moiety can alter the electronic properties and hydrogen-bonding capabilities of the pyridine ring, potentially leading to novel interactions within the active site of NOS isoforms.

Experimental Protocols for Evaluating NOS Inhibitors

The following are detailed protocols for commonly used assays to determine the inhibitory effects of novel compounds on NOS activity.

Hemoglobin Capture Assay

This assay is based on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be monitored spectrophotometrically.[6][12][13]

Protocol:

  • Prepare a reaction mixture containing the NOS enzyme (e.g., purified recombinant human nNOS, eNOS, or iNOS), cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), calmodulin (for nNOS and eNOS), and L-arginine in a suitable buffer (e.g., HEPES).

  • Add the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the substrate, L-arginine.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction and measure the absorbance change at 401 nm, which corresponds to the formation of methemoglobin.

  • Calculate the rate of NO production and determine the IC50 value for the inhibitor.

Griess Assay for Nitrite and Nitrate Determination

This colorimetric assay measures the accumulation of nitrite, a stable oxidation product of NO.

Protocol:

  • Prepare cell lysates or purified enzyme preparations.

  • Set up the NOS reaction as described in the hemoglobin capture assay protocol.

  • After the incubation period, deproteinize the samples (e.g., by adding zinc sulfate and sodium hydroxide).

  • To measure total NOx (nitrite + nitrate), first reduce nitrate to nitrite using nitrate reductase.

  • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

  • Incubate at room temperature to allow for color development.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

  • Calculate the percent inhibition of NOS activity for each concentration of the test compound and determine the IC50 value.

Visualizing the Nitric Oxide Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the nitric oxide signaling pathway and a typical workflow for evaluating NOS inhibitors.

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + O2, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects

Caption: The canonical nitric oxide signaling pathway.

NOS_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Secondary & Selectivity Assays cluster_2 Cell-Based & In Vivo Evaluation Compound_Library Compound Library (e.g., 4-Amino-2,6-dimethylpyridine 1-oxide derivatives) Primary_Assay Primary NOS Activity Assay (e.g., Hemoglobin Capture Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Isoform_Selectivity Isoform Selectivity Assays (nNOS, eNOS, iNOS) Hit_Identification->Isoform_Selectivity Mechanism_of_Action Mechanism of Action Studies (e.g., Competitive, Non-competitive) Isoform_Selectivity->Mechanism_of_Action Cell_Based_Assay Cell-Based NOS Inhibition Assay (e.g., Griess Assay in Macrophages) Mechanism_of_Action->Cell_Based_Assay In_Vivo_Models In Vivo Models of Disease (e.g., Inflammation, Neurodegeneration) Cell_Based_Assay->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Caption: A typical workflow for the discovery and evaluation of novel NOS inhibitors.

Conclusion and Future Directions

The development of isoform-selective NOS inhibitors remains a critical endeavor for the potential treatment of a multitude of diseases. The 2-aminopyridine scaffold has proven to be a versatile and promising starting point for the design of such inhibitors. While the inhibitory potential of this compound derivatives against NOS isoforms is yet to be extensively documented in the public domain, the comparative data and experimental methodologies presented in this guide offer a robust framework for their evaluation.

Future research should focus on the synthesis and systematic evaluation of these and other novel pyridine-N-oxide derivatives. By leveraging the established structure-activity relationships of related compounds and employing the detailed experimental protocols outlined herein, researchers can efficiently characterize the potency and selectivity of new chemical entities, paving the way for the discovery of next-generation NOS inhibitors with improved therapeutic profiles.

References

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry. [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors. Current Enzyme Inhibition. [Link]

  • Nitrile in the Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]

  • Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology. [Link]

  • Hemoglobin/myoglobin methods for detection of nitric oxide (NO) concentration. Frontiers in Chemistry. [Link]

  • A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. ResearchGate. [Link]

  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry. [Link]

  • Nitric oxide assay using hemoglobin method. Methods in Enzymology. [Link]

  • How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. [Link] 13.[1] Nitric oxide assay using hemoglobin method. ScienceDirect. [Link]

  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine. [Link]

  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules. [Link]

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold With a Pyridine Linker. Journal of Medicinal Chemistry. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Brazilian Journal of Science. [Link]

  • Nitric oxide synthases: structure, function and inhibition. Biochemical Society Transactions. [Link]

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [Link]

  • Effect of Nitric Oxide Pathway Inhibition on the Evolution of Anaphylactic Shock in Animal Models: A Systematic Review. International Journal of Molecular Sciences. [Link]

  • Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & Therapeutics. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-Amino-2,6-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Amino-2,6-dimethylpyridine 1-oxide (CAS No. 3512-82-1). As a niche pyridine derivative, specific safety data sheets (SDS) can be sparse. Therefore, this guide synthesizes best practices derived from the known hazards of structurally similar compounds, such as 4-aminopyridine and other substituted pyridines, alongside established federal and institutional chemical waste guidelines. The procedures outlined are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

The core principle guiding this protocol is risk mitigation. Pyridine derivatives, particularly those with amino substitutions, can exhibit significant toxicity.[1] Therefore, every step, from personal protective equipment (PPE) selection to final waste containment, is designed to minimize exposure and prevent accidental release.

Hazard Assessment and Risk Profile

Understanding the chemical's hazard profile is the foundation of safe handling and disposal. While comprehensive toxicological data for the N-oxide variant is limited, the parent compound, 4-Amino-2,6-dimethylpyridine, and the related 4-aminopyridine are classified as hazardous.[2]

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Aminopyridines can be neurotoxic, and exposure may lead to symptoms like headache, dizziness, nausea, and in severe cases, convulsions.[4]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[2][3][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassificationRoute of ExposureRequired PPE & Engineering ControlsRationale
Acute Toxicity (Category 3/4) Ingestion, Dermal, InhalationChemical fume hood, Nitrile or Butyl rubber gloves, Lab coat, ANSI-approved safety goggles.[6][7]Prevents systemic toxicity from skin absorption, inhalation of dust, or accidental ingestion. A fume hood is critical to contain airborne particles.
Skin Corrosion/Irritation (Category 2) DermalImpervious gloves, Lab coat.Prevents direct contact that can cause local irritation and redness.[2]
Serious Eye Damage/Irritation (Category 2) EyesANSI-approved safety goggles or face shield.[6]Protects eyes from dust or splashes that can cause serious irritation or damage.
Specific Target Organ Toxicity (Single Exposure) InhalationChemical fume hood or approved respirator for dusts.[4][6]Minimizes the risk of irritating the respiratory system.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Small Spills (Manageable by trained personnel):
  • Alert & Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational or increase ventilation in the area.

  • PPE: Don the appropriate PPE as detailed in Table 1.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][6] Use non-sparking tools if the material is in a flammable solvent.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. Collect all cleaning materials as hazardous waste.

  • Label & Dispose: Label the waste container clearly and dispose of it according to the procedures in Section 3.

Large Spills (Requires emergency response):
  • Evacuate: Immediately evacuate the laboratory, closing doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Secure: Prevent re-entry to the area until cleared by emergency personnel.

Step-by-Step Disposal Procedure

Improper disposal, such as drain or regular trash disposal, is prohibited due to the compound's toxicity and potential harm to aquatic life. All materials contaminated with this compound must be treated as hazardous waste.

Step 1: Waste Segregation
  • Principle: Preventing unintentional chemical reactions is a cornerstone of safe waste management.

  • Action: Collect waste this compound and materials contaminated with it in a dedicated container. Do not mix with other waste streams, especially strong oxidizing agents or acids.[8]

Step 2: Container Selection and Labeling
  • Principle: Proper containment and clear communication prevent accidental exposure and ensure regulatory compliance.

  • Action:

    • Use a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Attach a completed hazardous waste label to the container before adding the first particle of waste.[8]

    • The label must include:

      • The full chemical name: "Waste this compound"

      • The primary hazard(s): "Toxic," "Irritant"

      • The date accumulation started.

      • The name of the principal investigator or lab group.

Step 3: Waste Accumulation
  • Principle: Safe storage minimizes risks within the laboratory.

  • Action:

    • Keep the waste container tightly sealed when not in use.[6]

    • Store the container in a designated satellite accumulation area, which should be a secondary container (like a chemical-resistant tray) located in a well-ventilated area, away from incompatible materials.[1]

    • Even empty containers that once held the chemical must be disposed of as hazardous waste, as they may retain residue.[1]

Step 4: Final Disposal
  • Principle: Final disposal must be handled by licensed professionals to ensure destruction in an environmentally sound manner.

  • Action:

    • Once the container is full or is no longer needed, arrange for pickup through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests.

    • The approved disposal method is typically high-temperature incineration at a licensed facility.[9] This process ensures the complete destruction of the toxic organic molecule.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling materials contaminated with this compound.

DisposalWorkflow Workflow for this compound Waste cluster_0 Identification & Collection cluster_1 Segregation & Accumulation cluster_2 Final Disposition start Identify Waste Material (Expired chemical, contaminated labware, spill cleanup debris) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Pre-label Hazardous Waste Container ppe->container collect Place Waste into Labeled Container container->collect seal Keep Container Tightly Sealed collect->seal store Store in Designated Satellite Accumulation Area (Secondary Containment) seal->store request Container Full? Arrange for EHS Pickup store->request end Dispose via Approved Waste Disposal Plant (e.g., Incineration) request->end Yes

Caption: Decision workflow for the safe disposal of contaminated materials.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,6-dimethylpyridine. Revision Date 24-Dec-2025. Link

  • Sciencelab.com. (n.d.). Material Safety Data Sheet: 4-Aminopyridine. Link

  • University of Georgia Office of Research. (n.d.). 4-Aminopyridine Standard Operating Procedure. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,6-Dimethylpyridine. Revision Date 27-Dec-2025. Link

  • TCI Chemicals. (2025). Safety Data Sheet: 2,3-Dimethyl-4-nitropyridine N-Oxide. Revision Date 16-Jul-2025. Link

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link

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4-Amino-2,6-dimethylpyridine 1-oxide
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4-Amino-2,6-dimethylpyridine 1-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.